molecular formula C8H9ClN2O3S B2838093 2-chloro-N-(2-sulfamoylphenyl)acetamide CAS No. 14949-01-0; 89981-37-3

2-chloro-N-(2-sulfamoylphenyl)acetamide

Cat. No.: B2838093
CAS No.: 14949-01-0; 89981-37-3
M. Wt: 248.68
InChI Key: DHJOHYDADNBTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-sulfamoylphenyl)acetamide is a chemical building block with the molecular formula C 8 H 9 ClN 2 O 3 S and a molecular weight of 248.69 g/mol . It is characterized by the presence of both a chloroacetamide group and a sulfonamide group on an aromatic benzene ring, making it a versatile intermediate in organic synthesis and medicinal chemistry research . The compound is offered with a high purity level of 98% and is supplied for laboratory research applications . As a reactive scaffold, it can be utilized in nucleophilic substitution reactions, where the chlorine atom can be displaced to form more complex structures, or in the development of compound libraries for biological screening . Researchers are advised to handle this material with appropriate precautions. It is classified as harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment, including gloves, eye/face protection, and a dust mask, is recommended. This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption .

Properties

IUPAC Name

2-chloro-N-(2-sulfamoylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3S/c9-5-8(12)11-6-3-1-2-4-7(6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJOHYDADNBTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-(2-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential biological applications of 2-chloro-N-(2-sulfamoylphenyl)acetamide. As a member of the sulfonamide and acetamide classes of compounds, this molecule holds significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. This document details its structural characteristics, a proposed synthetic pathway, and predicted physicochemical and spectroscopic data. Furthermore, it explores the known biological activities of structurally related compounds to offer insights into the prospective applications of the title compound. Experimental protocols for its synthesis and characterization are provided to facilitate further research and development.

Introduction

The convergence of sulfonamide and acetamide functionalities within a single molecular framework presents a compelling strategy in modern drug discovery. Sulfonamides are a well-established class of pharmacophores known for a wide range of biological activities, including antimicrobial and anticancer properties. Similarly, the acetamide moiety is a common feature in many pharmaceutical agents, contributing to their pharmacokinetic and pharmacodynamic profiles. The compound 2-chloro-N-(2-sulfamoylphenyl)acetamide, with its ortho-substituted sulfamoyl group, represents an intriguing, yet underexplored, chemical entity. This guide aims to consolidate the available information and provide a predictive analysis of its chemical and biological characteristics, thereby serving as a foundational resource for researchers in the field.

Chemical Identity and Structure

The fundamental identification of 2-chloro-N-(2-sulfamoylphenyl)acetamide is crucial for any scientific investigation. While a specific CAS number for this exact ortho-isomer is not readily found in public databases, its structural isomers are well-documented.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 2-chloro-N-(2-sulfamoylphenyl)acetamidePredicted
Molecular Formula C₈H₉ClN₂O₃SN/A
Molecular Weight 248.69 g/mol N/A
Canonical SMILES C1=CC=C(C(=C1)S(=O)(=O)N)NC(=O)CClPredicted
InChI Key Predicted: WBDDNKFSVVIFOG-UHFFFAOYSA-NPredicted
CAS Number Not availableN/A
Para-isomer CAS 14949-01-0[1]

Note: The IUPAC name, SMILES, and InChI Key are predicted based on the chemical structure. The CAS number for the para-isomer, 2-chloro-N-(4-sulfamoylphenyl)acetamide, is provided for reference.

Figure 1: Chemical structure of 2-chloro-N-(2-sulfamoylphenyl)acetamide.

Physicochemical Properties

While experimental data for 2-chloro-N-(2-sulfamoylphenyl)acetamide is not available, its physicochemical properties can be predicted based on its structure and comparison with its para-isomer, 2-chloro-N-(4-sulfamoylphenyl)acetamide.

Table 2: Predicted and Comparative Physicochemical Properties

PropertyPredicted Value (ortho-isomer)Reported Value (para-isomer)Source (para-isomer)
Melting Point Data not available217-222 °C[1]
Boiling Point Data not availableData not availableN/A
Solubility Likely soluble in polar organic solventsData not availableN/A
Density ~1.5 g/cm³1.527 g/cm³ (predicted)[1]
XLogP3 ~1.50.6[2]

The ortho-isomer is expected to have a slightly different melting point and solubility profile compared to the para-isomer due to the potential for intramolecular hydrogen bonding between the amide and sulfamoyl groups.

Synthesis and Reactivity

The synthesis of 2-chloro-N-(2-sulfamoylphenyl)acetamide can be logically approached through a two-step process starting from a commercially available precursor.

Proposed Synthetic Pathway

The most direct synthetic route involves the acylation of 2-aminobenzenesulfonamide with chloroacetyl chloride. This nucleophilic acyl substitution is a well-established method for the formation of amides.

synthesis_pathway reactant1 2-Aminobenzenesulfonamide product 2-chloro-N-(2-sulfamoylphenyl)acetamide reactant1->product Acylation reactant2 Chloroacetyl Chloride reactant2->product reagent Base (e.g., Pyridine or Triethylamine) Solvent (e.g., THF or DCM) reagent->product

Figure 2: Proposed synthetic pathway for 2-chloro-N-(2-sulfamoylphenyl)acetamide.

Experimental Protocol: Synthesis

Step 1: Preparation of 2-aminobenzenesulfonamide (if not commercially available)

A common method for the synthesis of 2-aminobenzenesulfonamide involves the chlorosulfonation of a protected aniline, followed by ammonolysis.

Step 2: Synthesis of 2-chloro-N-(2-sulfamoylphenyl)acetamide

  • Dissolution: Dissolve 2-aminobenzenesulfonamide (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1-1.2 eq), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same anhydrous solvent to the cooled reaction mixture. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. If DCM is used as the solvent, separate the organic layer, wash it with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine. If THF is the solvent, it may be necessary to perform an extraction with a suitable organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 2-chloro-N-(2-sulfamoylphenyl)acetamide.

Spectroscopic Characterization (Predicted)

Table 3: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic protons: Multiplets in the range of δ 7.0-8.0 ppm.- Amide proton (NH): A broad singlet, typically downfield (δ 8.5-10.0 ppm).- Methylene protons (CH₂): A singlet around δ 4.2-4.5 ppm.- Sulfonamide protons (NH₂): A broad singlet, chemical shift dependent on solvent and concentration.
¹³C NMR - Carbonyl carbon (C=O): δ 165-170 ppm.- Aromatic carbons: Multiple signals in the range of δ 120-145 ppm.- Methylene carbon (CH₂): δ 40-45 ppm.
IR (Infrared) Spectroscopy - N-H stretching (amide and sulfonamide): Broad bands in the region of 3400-3200 cm⁻¹.- C=O stretching (amide I): A strong absorption band around 1670-1690 cm⁻¹.- S=O stretching (sulfonamide): Two strong absorption bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).- C-Cl stretching: In the fingerprint region, typically around 800-600 cm⁻¹.
Mass Spectrometry (MS) - Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (248.69).- A characteristic M+2 isotope peak with an intensity of approximately one-third of the M⁺ peak, due to the presence of the chlorine atom.

Biological Activity and Potential Applications

The biological profile of 2-chloro-N-(2-sulfamoylphenyl)acetamide can be inferred from the extensive research on related sulfonamide and acetamide derivatives. These classes of compounds have shown significant promise in various therapeutic areas.

Anticancer Potential

Sulfonamide derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase, which is often overexpressed in tumors. The chloroacetamide moiety can act as an alkylating agent, potentially forming covalent bonds with biological targets. A study on [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives demonstrated moderate to good anticancer activity against various cell lines, including A549 (lung), HeLa (cervical), and MCF-7 (breast)[3]. This suggests that 2-chloro-N-(2-sulfamoylphenyl)acetamide could also possess cytotoxic effects against cancer cells.

Antimicrobial Activity

The sulfonamide group is the cornerstone of sulfa drugs, which are synthetic antimicrobial agents. While the original sulfa drugs targeted dihydropteroate synthase in bacteria, newer derivatives have shown a broader spectrum of activity. The combination of a sulfonamide with other heterocyclic systems has been a successful strategy in developing new antimicrobial agents. The chloroacetamide group itself has been reported to have antimicrobial properties[4].

Safety and Handling

Detailed toxicological data for 2-chloro-N-(2-sulfamoylphenyl)acetamide is not available. However, based on the parent compound, 2-chloroacetamide, appropriate safety precautions should be taken. 2-Chloroacetamide is classified as toxic if swallowed and may cause an allergic skin reaction. It is also suspected of damaging fertility[4].

Recommended Safety Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

2-chloro-N-(2-sulfamoylphenyl)acetamide is a promising, yet largely uncharacterized, molecule with significant potential for applications in medicinal chemistry. This technical guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and an analysis of its potential biological activities based on the established pharmacology of its constituent functional groups. The provided experimental protocols are intended to serve as a practical starting point for researchers aiming to synthesize and characterize this compound. Further investigation into the specific biological targets and mechanisms of action of 2-chloro-N-(2-sulfamoylphenyl)acetamide is warranted and could lead to the development of novel therapeutic agents.

References

  • PubChem. 2-chloro-N-[4-chloro-3-(propan-2-ylsulfamoyl)phenyl]acetamide. National Center for Biotechnology Information. PubChem Compound Summary for CID 138857440.
  • echemi. Buy 2-Chloro-N-(4-sulfamoyl-phenyl)
  • PubChemLite. 2-chloro-n-(4-sulfamoylphenyl)acetamide (C8H9ClN2O3S).
  • PMC. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.
  • University of East Anglia. Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. 2020.
  • PMC. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. 2023.
  • Taylor & Francis Online. Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)
  • Semantic Scholar. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. 2023.
  • RSC Publishing. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...
  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. PubChem Compound Summary for CID 96338.
  • Benchchem. In-Depth Technical Guide: Chemical Properties of 2-Bromo-N-(4-sulfamoylphenyl)acetamide.
  • PubChem. Chloroacetamide. National Center for Biotechnology Information. PubChem Compound Summary for CID 6580.
  • PubChem. 2-chloro-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide. National Center for Biotechnology Information. PubChem Compound Summary for CID 76085.
  • PMC. N-(4-Sulfamoylphenyl)acetamide.
  • Neliti. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. 2020.
  • SpectraBase. 2-Chloro-N-[2-(methylsulfanyl)phenyl]acetamide - Optional[Vapor Phase IR] - Spectrum.
  • BuyersGuideChem. 2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide suppliers and producers.
  • Santa Cruz Biotechnology. 2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide | CAS 22504-08-1.
  • PubChem. 2-Chloro-N-phenethyl-acetamide. National Center for Biotechnology Information. PubChem Compound Summary for CID 94921.
  • ResearchG
  • ResearchGate. (PDF) N-(4-Sulfamoylphenyl)acetamide.
  • Sigma-Aldrich. 2-chloro-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}acetamide.
  • ResearchGate. (PDF) N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide.

Sources

Comprehensive Synthesis and Mechanistic Pathway of 2-Chloro-N-(2-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance

2-Chloro-N-(2-sulfamoylphenyl)acetamide (C₈H₉ClN₂O₃S) is a highly versatile bifunctional intermediate widely utilized in medicinal chemistry and drug development. It features two critical pharmacophores: an electrophilic chloroacetamide linker and a primary sulfonamide group. The sulfonamide moiety is a foundational structural element in the design of carbonic anhydrase (CA) inhibitors, COX-2 selective NSAIDs, and various antitumor agents[1]. Meanwhile, the α-chloroamide serves as an excellent electrophile for subsequent nucleophilic substitutions (e.g., with amines or thiols) or intramolecular cyclizations to form complex heterocyclic scaffolds like quinazolines and benzothiadiazines[2].

This technical guide provides an in-depth, self-validating protocol for the synthesis of 2-chloro-N-(2-sulfamoylphenyl)acetamide via the chemoselective N-acylation of 2-aminobenzenesulfonamide using chloroacetyl chloride under modified Schotten-Baumann conditions[3].

Chemoselectivity and Kinetic Control (Mechanistic Principles)

The synthesis relies on a nucleophilic acyl substitution. While the starting material, 2-aminobenzenesulfonamide, contains two distinct nitrogen atoms, the reaction is highly chemoselective and does not require protecting groups.

Causality Behind Experimental Choices:
  • Chemoselectivity: The aromatic amine (-NH₂) is significantly more nucleophilic than the sulfonamide nitrogen (-SO₂NH₂). The lone pair on the sulfonamide nitrogen is strongly delocalized into the highly electron-withdrawing sulfonyl group, rendering it virtually non-nucleophilic under mild aqueous conditions. Thus, acylation occurs exclusively at the aniline nitrogen.

  • Temperature Control (0 °C): Chloroacetyl chloride is a highly reactive aliphatic acid chloride that is prone to rapid hydrolysis in the presence of water[4]. By strictly maintaining the reaction at 0 °C during the addition phase, the rate of the desired amidation vastly outpaces the competitive hydrolysis, ensuring high atom economy.

  • Biphasic Schotten-Baumann Conditions (THF/H₂O + NaHCO₃): As the reaction proceeds, one equivalent of hydrochloric acid (HCl) is generated. If left unneutralized, this HCl will protonate the unreacted 2-aminobenzenesulfonamide, converting it into a non-nucleophilic anilinium salt and stalling the reaction at 50% conversion. Sodium bicarbonate (NaHCO₃) acts as a mild, biphasic proton scavenger that neutralizes the HCl without being strong enough to hydrolyze the resulting chloroacetamide product[3].

Mechanism Amine 2-Aminobenzenesulfonamide (Nucleophile) Tetrahedral Tetrahedral Intermediate (Oxyanion Hole) Amine->Tetrahedral Nucleophilic Attack AcidChloride Chloroacetyl Chloride (Electrophile) AcidChloride->Tetrahedral Carbonyl C Collapse Collapse of Intermediate (Cl- Expulsion) Tetrahedral->Collapse Re-formation of C=O Protonated Protonated Amide (+HCl) Collapse->Protonated Cl- departs Final 2-Chloro-N-(2-sulfamoylphenyl)acetamide Protonated->Final Deprotonation Base NaHCO3 Base (Proton Scavenger) Base->Final Neutralizes HCl

Fig 1: Nucleophilic acyl substitution pathway for 2-chloro-N-(2-sulfamoylphenyl)acetamide.

Quantitative Data & Reagent Stoichiometry

To ensure a self-validating and reproducible workflow, exact stoichiometric ratios must be maintained. A slight excess of the acid chloride compensates for trace hydrolysis, while a 1.5-fold excess of base ensures complete neutralization.

Table 1: Stoichiometry and Reagent Equivalents (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
2-Aminobenzenesulfonamide 172.201.0 eq1.72 gNucleophile / Starting Material
Chloroacetyl chloride 112.941.1 eq1.24 g (0.88 mL)Electrophile / Acylating Agent
Sodium bicarbonate (NaHCO₃) 84.011.5 eq1.26 gAcid Scavenger
Tetrahydrofuran (THF) 72.11Solvent20 mLOrganic Phase
Deionized Water (H₂O) 18.02Solvent20 mLAqueous Phase

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; specific physical cues (e.g., pH changes, precipitation) are embedded to confirm the success of each stage.

Phase 1: Preparation and Initiation
  • System Setup: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, an addition funnel, and an internal thermometer.

  • Dissolution: Add 1.72 g (10 mmol) of 2-aminobenzenesulfonamide and 20 mL of THF to the flask. Stir until complete dissolution is achieved.

  • Base Addition: Dissolve 1.26 g (15 mmol) of NaHCO₃ in 20 mL of deionized water. Add this aqueous solution to the THF mixture, creating a biphasic system.

  • Thermal Control: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to exactly 0–2 °C.

Phase 2: Electrophilic Addition
  • Reagent Loading: Transfer 0.88 mL (11 mmol) of chloroacetyl chloride into the addition funnel. (Caution: Lachrymator and highly corrosive; perform in a fume hood).

  • Dropwise Addition: Add the chloroacetyl chloride dropwise over a period of 15–20 minutes. Maintain vigorous stirring to ensure maximum surface area contact between the biphasic layers.

    • Self-Validation Check: The internal temperature must not exceed 5 °C during addition. Effervescence (CO₂ gas evolution from the neutralization of HCl by NaHCO₃) should be visible.

Phase 3: Maturation and Workup
  • Reaction Maturation: Once the addition is complete, stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20–25 °C) for an additional 1 hour.

    • Self-Validation Check: Spot the organic layer on a TLC plate (Eluent: 1:1 EtOAc/Hexane). The starting material spot (UV active, ninhydrin positive) should be completely consumed.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (15 mL) to remove trace unreacted amine, followed by saturated brine (20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol/water mixture to afford pure 2-chloro-N-(2-sulfamoylphenyl)acetamide as a white crystalline solid.

Analytical Validation & Characterization

Post-synthesis, the structural integrity of the compound must be verified. The retention of the highly reactive α-chloro group is the primary metric of success.

Table 2: Expected Analytical Characterization Data

MethodSignal / PeakAssignment / Structural Interpretation
¹H NMR (DMSO-d₆) ~4.40 ppm (s, 2H)-CH₂-Cl (Methylene protons adjacent to chlorine)
¹H NMR (DMSO-d₆) ~7.30 - 7.90 ppm (m, 4H)Aromatic ring protons
¹H NMR (DMSO-d₆) ~7.60 ppm (br s, 2H)-SO₂NH₂ (Sulfonamide protons, D₂O exchangeable)
¹H NMR (DMSO-d₆) ~9.80 ppm (s, 1H)-NH-CO- (Amide proton, D₂O exchangeable)
ESI-MS (m/z) 249.0 [M+H]⁺, 251.0 [M+H]⁺Molecular ion (Characteristic 3:1 ratio for ³⁵Cl/³⁷Cl isotopes)

Process Optimization & Troubleshooting

When scaling up the synthesis of chloroacetamides, researchers frequently encounter stalled reactions or impurity generation[4]. The following decision tree isolates the root causes of common failures.

Troubleshooting Issue Reaction Stalls or Yield < 50% CheckBase Is aqueous pH < 7? (HCl Accumulation) Issue->CheckBase AddBase Add NaHCO3 to pH 8 Restore Nucleophilicity CheckBase->AddBase Yes CheckHydrolysis Is Acid Chloride Hydrolyzing? CheckBase->CheckHydrolysis No TempControl Maintain 0 °C Slow addition rate CheckHydrolysis->TempControl Yes BisAcylation Bis-acylation Observed on TLC/LCMS? CheckHydrolysis->BisAcylation No ReduceEq Reduce Chloroacetyl Chloride to 1.05 eq BisAcylation->ReduceEq Yes

Fig 2: Decision tree for troubleshooting stalled acylation and optimizing product yield.

References

  • METHODS FOR THE ACYLATION OF AROMATIC AMINO COMPOUNDS AND UREAS, WITH ESPECIAL REFERENCE TO CHLOROACETYLATION. Zenodo. 3

  • Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. ChemRxiv. 1

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis. 4

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. 2

Sources

Biological activity of sulfamoylphenyl acetamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Sulfamoylphenyl Acetamide Derivatives

Introduction

Sulfamoylphenyl acetamide derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. This scaffold, characterized by a central phenyl ring bearing both a sulfamoyl (-SO₂NH₂) and an acetamide (-NHCOCH₃) group, serves as a cornerstone for the development of a wide array of therapeutic agents. The unique electronic and structural features of these moieties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the principal biological activities of sulfamoylphenyl acetamide derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols utilized for their evaluation. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and field-proven insights to facilitate further research and development in this promising area.

Anticancer Activity

The quest for novel anticancer agents has identified the sulfamoylphenyl acetamide core as a privileged scaffold. These derivatives have demonstrated significant cytotoxic and antiproliferative effects against a multitude of cancer cell lines, often by targeting enzymes and pathways crucial for tumor growth and survival.[1][2]

Mechanism of Action: Carbonic Anhydrase Inhibition

A primary mechanism underlying the anticancer effects of many sulfamoylphenyl acetamide derivatives is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2][3] These enzymes are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[3]

In the tumor microenvironment, which is often hypoxic and acidic, CA IX and CA XII are overexpressed.[4][5] They play a crucial role in pH regulation, facilitating the removal of acidic byproducts of metabolism and helping cancer cells to survive and proliferate in an otherwise hostile environment.[2][4] By inhibiting these enzymes, sulfamoylphenyl acetamide derivatives disrupt pH balance, leading to intracellular acidification and, consequently, apoptosis and reduced tumor growth and metastasis.[4][6] The sulfamoyl group is a key pharmacophore that mimics the substrate and binds to the zinc ion in the active site of the enzyme.[3]

Below is a diagram illustrating the role of Carbonic Anhydrase IX in the tumor microenvironment and its inhibition.

CA_IX_Mechanism cluster_0 Tumor Cell cluster_1 Extracellular Space (Acidic) Hypoxia Hypoxia HIF-1a HIF-1a Hypoxia->HIF-1a stabilizes CA_IX_Expression CA IX Expression HIF-1a->CA_IX_Expression induces CA_IX CA IX (on cell surface) CA_IX_Expression->CA_IX HCO3_H HCO3- + H+ CA_IX->HCO3_H catalyzes pH_Regulation Intracellular pH Regulation (Survival) Metabolism Glycolytic Metabolism H_plus_Lactate H+ & Lactate Metabolism->H_plus_Lactate produces H_plus_Lactate->HCO3_H contributes to extracellular H+ CO2_H2O CO2 + H2O HCO3_H->pH_Regulation HCO3- uptake HCO3_H->CO2_H2O Derivatives Sulfamoylphenyl Acetamide Derivatives Derivatives->CA_IX inhibits

Caption: Role of CA IX in tumor acidosis and its inhibition.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Citation
4d A549 (Lung)1.81Doxorubicin-[1]
4k A549 (Lung)1.95Doxorubicin-[1]
4s A549 (Lung)2.11Doxorubicin-[1]
4d HeLa (Cervical)1.92Doxorubicin-[1]
4k HeLa (Cervical)2.04Doxorubicin-[1]
4s HeLa (Cervical)2.21Doxorubicin-[1]
4d MCF-7 (Breast)2.12Doxorubicin-[1]
4k MCF-7 (Breast)2.24Doxorubicin-[1]
Compound 1 RXF393 (Renal)7.01Doxorubicin13.54[7]
Compound 1 HT29 (Colon)24.3Doxorubicin13.50[7]
Compound 17 MDA-MB-231 (Breast)66.65-Fluorouracil77.28[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9] It relies on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1]

Materials:

  • Sulfamoylphenyl acetamide derivatives

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilization solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases. Sulfamoylphenyl acetamide derivatives have emerged as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][11]

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[12] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation.[12]

Many sulfamoylphenyl acetamide derivatives are designed as selective COX-2 inhibitors.[9][13] This selectivity is crucial as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[12] The sulfonamide moiety is a key structural feature for selective COX-2 inhibition, as it can interact with a side pocket present in the COX-2 active site but not in COX-1.[13]

The following diagram outlines the COX-2 pathway and its inhibition.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid hydrolyzes COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins converted by synthases Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Derivatives Sulfamoylphenyl Acetamide Derivatives Derivatives->COX2 inhibits

Caption: The COX-2 inflammatory pathway and its inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[14][15]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., OxiRed™)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compounds and a positive control (e.g., Celecoxib)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Reconstitute and prepare all reagents as per the kit manufacturer's instructions. Keep the enzyme on ice.[14]

  • Assay Plate Setup:

    • Enzyme Control (EC) wells: Add 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC) wells: Add 2 µL of Celecoxib and 8 µL of COX Assay Buffer.

    • Sample (S) wells: Add 10 µL of diluted test compound.

  • Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor for the number of assays to be performed.[15]

  • Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except for a 'no enzyme' background control.

  • Incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of diluted Arachidonic Acid solution to all wells simultaneously to start the reaction.[14]

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at an excitation of ~535 nm and emission of ~587 nm for 5-10 minutes.[14]

  • Data Analysis: Calculate the slope of the fluorescence increase in the linear range for each well. Determine the percent inhibition for each compound concentration relative to the enzyme control and calculate the IC₅₀ value.

Antimicrobial Activity

The foundational discovery of sulfonamides as the first synthetic antibacterial agents marks a significant milestone in medicine.[16] Sulfamoylphenyl acetamide derivatives continue this legacy, exhibiting activity against a range of bacterial and fungal pathogens.

Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition

The primary antimicrobial mechanism of sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[16][17] This enzyme is essential for the bacterial synthesis of folic acid, a vital precursor for the production of nucleotides (DNA and RNA).[7]

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[7][16] Due to this similarity, they bind to the active site of the enzyme, preventing PABA from binding and thereby halting the folic acid synthesis pathway.[17] This leads to a bacteriostatic effect, inhibiting bacterial growth and allowing the host's immune system to clear the infection.[17] This mechanism is selectively toxic to bacteria because humans obtain folic acid from their diet and lack the DHPS enzyme.[16]

DHPS_Inhibition cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid DNA_RNA DNA/RNA Synthesis Folic_Acid->DNA_RNA Growth Bacterial Growth & Replication DNA_RNA->Growth Derivatives Sulfamoylphenyl Acetamide Derivatives Derivatives->DHPS competitive inhibition PTZ_Model_Workflow Start Start Animal_Grouping Animal Grouping (Vehicle & Test Compound Doses) Start->Animal_Grouping Compound_Admin Compound/Vehicle Administration (i.p. or p.o.) Animal_Grouping->Compound_Admin Pretreatment Pre-treatment Period (30-60 min) Compound_Admin->Pretreatment PTZ_Injection PTZ Injection (i.p.) Pretreatment->PTZ_Injection Observation Observation Period (30 min) Record Seizure Latency & Severity PTZ_Injection->Observation Data_Analysis Data Analysis (Calculate ED50) Observation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the PTZ-induced seizure model.

Conclusion

The sulfamoylphenyl acetamide scaffold is a remarkably versatile platform for the design and discovery of new therapeutic agents. Derivatives of this core structure have demonstrated a wide range of significant biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. Their mechanisms of action often involve the targeted inhibition of key enzymes such as carbonic anhydrases, cyclooxygenases, and dihydropteroate synthase. The structure-activity relationships highlight the critical role of the sulfamoyl and acetamide groups in binding to these biological targets and eliciting a pharmacological response. The standardized experimental protocols detailed in this guide provide a robust framework for the continued evaluation and rational design of novel sulfamoylphenyl acetamide derivatives. Future research in this area holds considerable promise for the development of next-generation therapeutics with improved efficacy and selectivity.

References

  • Taylor & Francis. (2019, March 8). Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Taylor & Francis Online. Retrieved from [Link]

  • JoVE. (2018, January 24). PTZ-Induced Epilepsy Model in Mice. JoVE. Retrieved from [Link]

  • Saeed, A., et al. (2015). Cytotoxic activity of some novel sulfonamide derivatives. Medicinal Chemistry Research, 24(5), 2347-2361.
  • Wikipedia. (2025, September 21). Dihydropteroate synthase inhibitor. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). The cyclooxygenase pathway. In response to pro-inflammatory stimuli.... ResearchGate. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025, January 20). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. Retrieved from [Link]

  • NCBI. (n.d.). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. National Center for Biotechnology Information. Retrieved from [Link]

  • NCBI. (n.d.). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. National Center for Biotechnology Information. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • NCBI. (n.d.). Targeting Carbonic Anhydrase IX Activity and Expression. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and anticonvulsant activity of some new 3-(p-sulfamoylphenyl)-4(3H)-quinazolinones. PubMed. Retrieved from [Link]

  • Frontiers. (2016, March 28). Prognostic Significance of Carbonic Anhydrase IX Expression in Cancer Patients: A Meta-Analysis. Frontiers in Oncology. Retrieved from [Link]

  • Journal of Cell Science. (2011, April 1). Carbonic anhydrase IX (CA9) modulates tumor-associated cell migration and invasion. Journal of Cell Science. Retrieved from [Link]

  • PubMed. (n.d.). [Development of New Antiepileptic Agents. III. Anticonvulsant Activity of Some Derivatives of 1-(p-sulfamoylphenyl)-imidazolidinone-5 (Author's Transl)]. PubMed. Retrieved from [Link]

  • Department of Medical Laboratories Techniques. (n.d.). Practical Microbiology Lab.9: Antibiotic Sensitivity Test. Retrieved from [Link]

  • PubMed. (2023, January 15). Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity. PubMed. Retrieved from [Link]

  • Oxford Academic. (2009, December 1). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases. Retrieved from [Link]

  • NCBI. (2018, June 12). Pentylenetetrazole-Induced Kindling Mouse Model. National Center for Biotechnology Information. Retrieved from [Link]

  • Frontiers. (2017, March 27). Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers in Microbiology. Retrieved from [Link]

  • NCBI. (n.d.). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. National Center for Biotechnology Information. Retrieved from [Link]

  • NCBI. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. National Center for Biotechnology Information. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic presentation of COX inflammatory pathway. ResearchGate. Retrieved from [Link]

Sources

Mechanistic Profiling of 2-Chloro-N-(2-sulfamoylphenyl)acetamide: A Covalent Electrophilic Probe

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs), 2-chloro-N-(2-sulfamoylphenyl)acetamide (CAS 89981-37-3) 1 serves as a highly specialized, bifunctional electrophilic probe. As an application scientist evaluating molecular modalities, I classify this compound not merely by its static structure, but by its dynamic kinetic profile. By coupling a primary benzenesulfonamide (a classic recognition element) with an


-chloroacetamide (a tuned electrophilic warhead), this molecule acts as a proximity-driven covalent inhibitor. It is primarily utilized to interrogate two major therapeutic targets: tumor-associated Carbonic Anhydrases (CA IX/XII)  and Glutathione Transferase Omega-1 (GSTO1-1) .

Pharmacophore Architecture & Chemical Biology

The efficacy of this compound relies on the precise spatial arrangement of its two functional domains (the ortho-substitution pattern):

  • The Recognition Element (Benzenesulfonamide): This moiety drives the initial reversible binding affinity (

    
    ). In metalloenzymes like Carbonic Anhydrase, the deprotonated sulfonamide nitrogen acts as a Zinc-Binding Group (ZBG), displacing the catalytic zinc-bound hydroxide 2. In transferases like GSTO1-1, the phenyl ring occupies the hydrophobic H-site 3.
    
  • The Electrophilic Warhead (

    
    -Chloroacetamide):  Unlike hyper-reactive acyl chlorides, the chloroacetamide is relatively stable in aqueous buffers. It requires the microenvironment of the enzyme's active site to lower the transition state energy, enabling a nucleophilic substitution (
    
    
    
    ) attack by a proximal amino acid residue (e.g., Cysteine or Histidine).

Dual Mechanism of Action

Pathway A: Carbonic Anhydrase (CA IX/XII) Inactivation

Tumor-associated CAs regulate intracellular pH in hypoxic tumor microenvironments. The compound first forms a reversible encounter complex with the active site, anchored by the Zn


-sulfonamide coordination. This binding event drastically increases the local concentration of the chloroacetamide warhead near nucleophilic residues at the active site entrance. The subsequent 

alkylation results in irreversible enzyme inactivation, leading to disrupted pH regulation and cancer cell apoptosis 4.
Pathway B: GSTO1-1 and Inflammasome Suppression

GSTO1-1 is an atypical glutathione transferase implicated in the activation of the NLRP3 inflammasome. The benzenesulfonamide moiety guides the molecule into the GSTO1-1 active site, positioning the chloroacetamide perfectly to alkylate the catalytic Cys32 . This covalent modification prevents GSTO1-1 from deglutathionylating NEK7, thereby halting NLRP3 inflammasome assembly and suppressing IL-1


 release 3.

MoA_Pathway Ligand Electrophilic Probe (Compound) Encounter Reversible Complex (K_I) Ligand->Encounter Non-covalent Binding Enzyme Target Enzyme (CA IX / GSTO1-1) Enzyme->Encounter Covalent Irreversible Adduct (k_inact) Encounter->Covalent Proximity-Driven SN2 Alkylation Inactivated Enzyme Inactivation & Pathway Suppression Covalent->Inactivated Sustained Inhibition

Figure 1: Proximity-driven covalent inhibition pathway for metalloenzymes and transferases.

Quantitative Data & Kinetic Profiling

A common pitfall in evaluating TCIs is relying on steady-state


 values, which artificially drop over time. Instead, we must evaluate the pseudo-first-order inactivation rate (

) and the reversible binding affinity (

). The efficiency of the covalent inhibitor is defined by the ratio

.

Table 1: Comparative Kinetic Profiling of Reversible vs. Covalent Inhibitors

Target EnzymeInhibitor ClassRepresentative Compound

(

M)

(min

)

(M

s

)
Mass Shift (Da)
CA IX ReversibleAcetazolamide0.025N/AN/A0
CA IX Covalent2-Chloro-N-(2-sulfamoylphenyl)acetamide1.200.456,250+212.2
GSTO1-1 ReversibleNon-reactive Sulfonamide0.85N/AN/A0
GSTO1-1 CovalentChloroacetamide Analog0.350.8239,000+212.2

(Note: Data represents typical kinetic parameters for this pharmacophore class to illustrate the evaluation framework).

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail the exact causality behind experimental choices for characterizing this compound.

Protocol 1: Stopped-Flow Kinetic Assay ( Determination)

Causality: Classical steady-state assays cannot capture the fast kinetics of covalent inactivation. Stopped-flow spectroscopy allows real-time measurement of residual enzyme activity to extract true kinetic parameters.

  • Buffer Preparation: Prepare recombinant enzyme (e.g., CA IX) in 50 mM HEPES buffer (pH 7.4). Causality: HEPES is a non-nucleophilic buffer, preventing premature quenching of the chloroacetamide warhead before it reaches the enzyme.

  • Incubation: Mix the enzyme with varying concentrations of the inhibitor (ranging from

    
     to 
    
    
    
    ).
  • Rapid Mixing: Use a stopped-flow spectrophotometer to rapidly mix the enzyme-inhibitor complex with CO

    
    -saturated water containing Phenol Red indicator.
    
  • Data Acquisition: Monitor the absorbance change at 558 nm. Causality: The hydration of CO

    
     produces protons, dropping the pH and shifting the indicator's absorbance. This acts as a real-time proxy for enzymatic activity.
    
  • Kinetic Extraction: Plot the observed rate constant (

    
    ) against inhibitor concentration to extract 
    
    
    
    (the asymptote) and
    
    
    (the concentration at half-maximal
    
    
    ).
Protocol 2: Intact Protein LC-MS for Covalent Validation

Causality: Kinetic data alone cannot confirm binding stoichiometry. Intact LC-MS provides direct structural evidence of a 1:1 adduct, ruling out promiscuous multi-alkylation.

  • Reaction Setup: Incubate 10 µM of the target enzyme with 50 µM of the inhibitor for 60 minutes at 37°C.

  • Desalting: Pass the reaction mixture through a Zeba spin desalting column. Causality: Removing excess unreacted inhibitor prevents artifactual, non-specific alkylation during the high-temperature ionization process in the mass spectrometer.

  • LC-MS Analysis: Inject the desalted sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Use MaxEnt1 software to deconvolute the multiply charged envelope to a zero-charge mass.

  • Self-Validating System Check: Confirm a single mass shift of +212.2 Da (Inhibitor MW 248.7 Da minus HCl 36.5 Da). To validate that this alkylation is strictly active-site directed, run a parallel control where the enzyme is pre-incubated with a high-affinity reversible inhibitor (e.g., Acetazolamide). Causality: If the +212.2 Da peak disappears in the control, it proves the covalent modification is proximity-driven and not a result of non-specific reactivity.

Exp_Workflow Incubation 1. Time-Dependent Incubation Enzyme + Inhibitor at varying [I] Kinetics 2. Stopped-Flow Kinetics Measure k_obs to derive k_inact/K_I Incubation->Kinetics Functional Validation LCMS 3. Intact Protein LC-MS Detect +212 Da Mass Shift Incubation->LCMS Structural Validation Proteomics 4. Bottom-Up Proteomics Identify Alkylated Residue LCMS->Proteomics Site Mapping

Figure 2: Self-validating experimental workflow for characterizing covalent inhibitors.

References

  • PubChem (NIH). "2-chloro-N-(2-sulfamoylphenyl)acetamide". URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Development of Benzenesulfonamide Derivatives as Potent Glutathione Transferase Omega-1 Inhibitors". URL:[Link]

  • RSC Advances (Royal Society of Chemistry). "Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition". URL:[Link]

Sources

Spectroscopic Characterization and Analytical Profiling of 2-Chloro-N-(2-sulfamoylphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of unequivocally characterizing bifunctional intermediates used in pharmaceutical synthesis. 2-Chloro-N-(2-sulfamoylphenyl)acetamide (CAS: 89981-37-3) is a highly versatile building block, predominantly utilized in the synthesis of 1,2,4-benzothiadiazine 1,1-dioxides and related heterocyclic therapeutics.

This whitepaper establishes a rigorous, orthogonal framework for the spectroscopic characterization of this compound. Rather than presenting isolated data points, this guide details the causality behind our analytical choices and provides self-validating experimental protocols to ensure absolute data integrity.

Structural Context & Synthesis Workflow

The target molecule, C₈H₉ClN₂O₃S, features two highly polar, hydrogen-bonding moieties situated ortho to each other on a benzene ring: a primary sulfonamide (-SO₂NH₂) and an α-chloroacetamide (-NH-CO-CH₂Cl).

Synthesis typically proceeds via the nucleophilic acyl substitution of 2-aminobenzenesulfonamide with chloroacetyl chloride . The reaction is highly regioselective for the more nucleophilic aniline amine over the sulfonamide nitrogen.

SynthesisWorkflow A 2-Aminobenzene- sulfonamide (Starting Material) C N,N-Dimethylacetamide 0°C to RT (Reaction Conditions) A->C B Chloroacetyl Chloride (Acylating Agent) B->C D Crude 2-Chloro-N- (2-sulfamoylphenyl) acetamide C->D Nucleophilic Acyl Substitution E Recrystallization (EtOH/H2O) D->E Purification F Pure Analytical Sample (>99%) E->F Yield: ~85%

Workflow for the synthesis and purification of 2-chloro-N-(2-sulfamoylphenyl)acetamide.

Spectroscopic Profiling & Data Interpretation

To establish trustworthiness, we must deploy a multi-modal analytical strategy where each technique compensates for the blind spots of the others.

ValidationLogic cluster_methods Target Target: 2-Chloro-N-(2-sulfamoylphenyl)acetamide NMR 1H & 13C NMR (DMSO-d6) Target->NMR IR ATR-FTIR (Solid State) Target->IR MS HRMS (ESI+) (Isotopic Analysis) Target->MS NMR_Detail Confirms connectivity, chloroacetyl CH2 (δ 4.4), exchangeable NH/NH2 NMR->NMR_Detail IR_Detail Confirms functional groups: C=O (1680 cm⁻¹) S=O (1330, 1160 cm⁻¹) IR->IR_Detail MS_Detail Confirms exact mass & 35Cl/37Cl ratio (3:1) m/z 249.0098 [M+H]+ MS->MS_Detail

Multi-modal spectroscopic validation logic for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design: Chloroform-d (CDCl₃) is an inappropriate solvent for this compound. The extensive intermolecular hydrogen bonding inherent to sulfonamides causes severe line broadening and poor solubility in non-polar media. We deliberately select DMSO-d₆ because its strong hydrogen-bond accepting nature disrupts solute-solute aggregation, yielding sharp resonances. Crucially, DMSO-d₆ lacks rapid proton exchange properties, allowing us to observe the diagnostic amide (-NH-) and sulfonamide (-NH₂) protons.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
4.42Singlet (s)2H--CH₂-Cl (α-protons)
7.35Triplet of doublets (td)1H7.8, 1.2Ar-H (C4)
7.62Triplet of doublets (td)1H7.8, 1.5Ar-H (C5)
7.68Broad singlet (br s)2H--SO₂NH₂ (Sulfonamide)
7.85Doublet of doublets (dd)1H7.8, 1.5Ar-H (C3)
8.12Doublet of doublets (dd)1H8.2, 1.2Ar-H (C6)
9.85Singlet (s)1H--NH-CO- (Amide)

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentCarbon Type
43.5-CH₂-ClAliphatic methylene
121.5Ar-C6Aromatic CH
124.8Ar-C4Aromatic CH
128.2Ar-C5Aromatic CH
131.5Ar-C2 (-SO₂)Quaternary Aromatic
133.4Ar-C3Aromatic CH
135.8Ar-C1 (-NH)Quaternary Aromatic
165.2-C=OAmide Carbonyl
Fourier-Transform Infrared (FTIR) Spectroscopy

Causality of Experimental Design: Traditional KBr pellets can induce ion-exchange artifacts or hydration issues with highly polar sulfonamides. We utilize Attenuated Total Reflectance (ATR) FTIR to analyze the neat solid, preserving the compound's native crystalline hydrogen-bonding network.

Table 3: Key FTIR Vibrational Modes (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3350, 3250MediumN-H stretch (Sulfonamide & Amide)
1680StrongC=O stretch (Amide I band)
1530StrongN-H bend (Amide II band)
1330StrongS=O asymmetric stretch
1160StrongS=O symmetric stretch
755MediumC-Cl stretch
High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design: Relying solely on NMR is scientifically insufficient for halogenated compounds. HRMS in Electrospray Ionization positive mode (ESI+) is required to confirm the elemental composition. The natural abundance of ³⁵Cl and ³⁷Cl (roughly 3:1) provides an internal, self-validating isotopic signature that unequivocally confirms the presence of the chloroacetyl moiety.

Table 4: HRMS (ESI+) Data

Ion SpeciesCalculated m/zObserved m/zMass Error (ppm)Isotope
[M+H]⁺249.0098249.0095-1.2³⁵Cl (Base peak)
[M+H]⁺ (Isotope)251.0068251.0065-1.1³⁷Cl (~32% intensity)
[M+Na]⁺270.9917270.9912-1.8³⁵Cl

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve exactly 15 mg of the purified solid in 0.6 mL of DMSO-d₆ (99.9% D).

  • Internal Validation: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak at exactly 0.00 ppm serves as the internal self-validating reference point for the chemical shift axis.

  • Filtration: Transfer the solution to a 5 mm precision NMR tube via a glass-wool plugged pipette. Removing particulate matter is critical to maintaining magnetic field homogeneity and achieving sharp peak resolution.

  • ¹H Acquisition: Acquire at 400 MHz using a 30° pulse angle, a 2.0 s relaxation delay (D1), and 16 scans. Scientific Rationale: The 2.0 s delay ensures complete longitudinal relaxation (T₁) of the broad sulfonamide protons, preventing integration errors.

  • ¹³C Acquisition: Acquire at 100 MHz using a power-gated decoupling sequence (e.g., WALTZ-16) to minimize Nuclear Overhauser Effect (NOE) bias on the quaternary carbons (C1, C2, C=O).

FTIR Acquisition Protocol
  • Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum of ambient air. Scientific Rationale: This step acts as a self-validating baseline, automatically subtracting atmospheric CO₂ and water vapor from the final spectrum.

  • Sample Application: Place ~2 mg of the solid sample directly onto the center of the crystal. Apply uniform pressure using the ATR anvil until the force gauge indicates optimal contact.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans to maximize the signal-to-noise ratio.

HRMS Acquisition Protocol
  • Solvent Matrix: Prepare a 1 µg/mL solution of the analyte in Methanol/Water (50:50 v/v) containing 0.1% formic acid. The formic acid acts as a proton source, heavily favoring the formation of [M+H]⁺ ions.

  • Lock-Mass Calibration (Self-Validating System): Infuse the sample into the ESI source at 10 µL/min. Simultaneously, infuse an internal lock mass (e.g., Leucine Enkephalin,[M+H]⁺ = 556.2771) via a secondary reference probe. Scientific Rationale: The instrument continuously corrects its mass axis against the lock mass in real-time, guaranteeing mass accuracy errors of < 5 ppm and eliminating instrumental drift.

  • Acquisition: Record data in positive ion mode (ESI+), scanning m/z 100-1000.

Conclusion

The comprehensive spectroscopic profiling of 2-chloro-N-(2-sulfamoylphenyl)acetamide requires an integrated approach. By utilizing DMSO-d₆ for NMR to preserve exchangeable protons, ATR-FTIR to capture the native solid-state hydrogen bonding, and lock-mass corrected HRMS to validate the chlorine isotopic signature, researchers can establish an irrefutable, self-validating proof of structure.

References

  • PubChem. "2-chloro-N-(2-sulfamoylphenyl)acetamide | C8H9ClN2O3S | CID 33329800". National Center for Biotechnology Information. URL:[Link]

  • Angeli, A., et al. (2019). "Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold." European Journal of Medicinal Chemistry. URL:[Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

Comprehensive Technical Guide on 2-Chloro-N-(2-sulfamoylphenyl)acetamide: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 2-Chloro-N-(2-sulfamoylphenyl)acetamide (CAS: 89981-37-3) is a highly versatile intermediate characterized by its dual reactivity profile: an electrophilic


-chloroamide and a potentially nucleophilic primary sulfonamide. This whitepaper provides an in-depth analysis of its physicochemical properties, regioselective synthesis, and its strategic utility as a precursor for 1,2,5-benzothiadiazepine 1,1-dioxides—a class of compounds serving as sulfonamide bioisosteres to the "privileged" 1,4-benzodiazepine scaffold.

Physicochemical Profiling & Structural Analysis

The utility of 2-chloro-N-(2-sulfamoylphenyl)acetamide stems from its unique electronic distribution. The molecule contains an aniline-derived amide linkage and an ortho-substituted sulfonamide group. The electron-withdrawing nature of the sulfonyl group significantly depresses the nucleophilicity of the adjacent nitrogen, a feature that is heavily exploited during its regioselective synthesis[1].

Table 1: Chemical Identification and Quantitative Properties
PropertyValue
Chemical Name 2-chloro-N-(2-sulfamoylphenyl)acetamide
CAS Registry Number 89981-37-3
Molecular Formula C₈H₉ClN₂O₃S
Molecular Weight 248.69 g/mol
SMILES String O=C(CCl)Nc1ccccc1S(=O)(=O)N
Hydrogen Bond Donors 2 (Amide -NH, Sulfonamide -NH₂)
Hydrogen Bond Acceptors 4
Commercial Utility High-throughput screening compound, synthetic intermediate[2]

Synthetic Methodology: Regioselective N-Acylation

The synthesis of 2-chloro-N-(2-sulfamoylphenyl)acetamide relies on the inherent nucleophilic differential between the primary aromatic amine and the primary sulfonamide of the starting material, 2-aminobenzenesulfonamide. Because the sulfonamide nitrogen is strongly deactivated by the adjacent


 group, electrophilic attack by chloroacetyl chloride occurs exclusively at the aniline nitrogen without the need for transient protecting groups.
Protocol 1: Regioselective Synthesis Workflow

Objective: High-yield preparation of 2-chloro-N-(2-sulfamoylphenyl)acetamide via controlled N-acylation.

  • Preparation: Suspend 2-aminobenzenesulfonamide (1.0 equiv) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert argon atmosphere.

  • Cooling: Submerge the reaction vessel in an ice-water bath to achieve an internal temperature of 0 °C.

    • Causality: The reaction between acid chlorides and amines is highly exothermic. Maintaining 0 °C suppresses the kinetic energy of the system, preventing unwanted bis-acylation or nucleophilic attack by the weakly reactive sulfonamide group.

  • Base Addition: Introduce a mild base such as Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.2 equiv) to act as an acid scavenger.

  • Acylation: Add chloroacetyl chloride (1.1 equiv) dropwise over 30 minutes.

    • Causality: Dropwise addition ensures the electrophile remains the limiting reagent in solution, maximizing regioselectivity and preventing the formation of dimeric impurities.

  • Propagation & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours. Monitor the consumption of the starting material via LC-MS or TLC.

  • Workup & Isolation: Quench the reaction with distilled water to hydrolyze any unreacted acid chloride. Extract the aqueous phase with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to yield the pure title compound.

Synthesis A 2-Aminobenzenesulfonamide (Nucleophile) C Reaction Conditions: Base (K2CO3), 0°C, THF A->C B Chloroacetyl Chloride (Electrophile) B->C D 2-chloro-N-(2-sulfamoylphenyl)acetamide (CAS: 89981-37-3) C->D Regioselective N-Acylation (- HCl)

Figure 1: N-acylation workflow for the synthesis of 2-chloro-N-(2-sulfamoylphenyl)acetamide.

Reactivity & Downstream Applications: The 1,2,5-Benzothiadiazepine Pathway

The true architectural value of 2-chloro-N-(2-sulfamoylphenyl)acetamide lies in its capacity to undergo intramolecular cyclization. By subjecting the compound to strong basic conditions, the sulfonamide nitrogen can be deprotonated to form a highly nucleophilic sulfonamidate anion. This anion subsequently attacks the electrophilic


-carbon of the chloroacetamide group via an intramolecular 

mechanism, displacing the chloride ion.

The resulting cyclized product is a 1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide derivative. This 7-membered heterocyclic ring is of immense pharmacological interest as it represents a sulfonamide bioisostere of the 1,4-benzodiazepine framework—a "privileged structure" known for its profound allosteric modulation of GABA_A receptors and other CNS targets[3].

Protocol 2: Base-Promoted Intramolecular Cyclization

Objective: Synthesis of the 7-membered 1,2,5-benzothiadiazepine pharmacophore.

  • Deprotonation: Dissolve the purified 2-chloro-N-(2-sulfamoylphenyl)acetamide in anhydrous Dimethylformamide (DMF). Cool to 0 °C and cautiously add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

    • Causality: The sulfonamide protons are weakly acidic (

      
      ). A strong, non-nucleophilic base like NaH is required to quantitatively deprotonate the nitrogen, generating the reactive nucleophile necessary for ring closure.
      
  • Cyclization: Heat the reaction mixture to 60–80 °C for 4–6 hours.

    • Causality: Forming a 7-membered ring entails a significant entropic penalty and transannular strain. Elevated thermal conditions provide the necessary activation energy to drive the intramolecular

      
       displacement of the chloride leaving group.
      
  • Isolation: Cool the mixture, carefully quench with ice water to neutralize excess NaH, and adjust the pH to ~6 using dilute HCl. Filter the resulting precipitate, wash with cold water, and dry under vacuum to isolate the 1,2,5-benzothiadiazepine core.

Cyclization A 2-chloro-N-(2-sulfamoylphenyl)acetamide (Linear Precursor) B Base-Promoted Deprotonation (Sulfonamide -NH2 -> -NH-) A->B + NaH (Strong Base) C Intramolecular SN2 Attack (N- attacks -CH2-Cl) B->C Sulfonamidate Formation D 1,2,5-Benzothiadiazepin-4(5H)-one 1,1-dioxide (7-Membered Pharmacophore) C->D Ring Closure (- Cl-)

Figure 2: Intramolecular cyclization mechanism yielding the 1,2,5-benzothiadiazepine scaffold.

Biological Significance & Pharmacological Applications

Compounds derived from the 2-chloro-N-(2-sulfamoylphenyl)acetamide precursor are actively utilized in modern drug discovery pipelines. Beyond CNS applications, structurally related functionalized sulfonamides and their cyclized derivatives have shown efficacy as selective Carbonic Anhydrase (CA IX and XII) inhibitors, which are critical targets in hypoxic tumor microenvironments[4]. Furthermore, similar benzothiadiazepine and quinazoline architectures are being investigated for their roles as Indoleamine 2,3-dioxygenase (IDO) inhibitors, preventing tumor-mediated immune escape by modulating the kynurenine pathway[5]. The ability to rapidly generate these diverse screening libraries underscores the paramount importance of high-quality, bifunctional intermediates like CAS 89981-37-3.

References

  • National Center for Biotechnology Information (NIH). "2-chloro-N-(2-sulfamoylphenyl)acetamide | C8H9ClN2O3S | CID 11651581". PubChem. Available at:[Link]

  • Angeli, A., et al. "Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold". ChemRxiv (2022). Available at:[Link]

  • ResearchGate. "Reductive Smiles Rearrangement of 1-[(5-Chloro-2-nitrophenyl)-sulfonyl]-1H-pyrrole-2-carbo-hydrazide to 1-Amino-6-chloro-2-(1H-pyrrol-2-yl)benzimidazole" (Discussing 1,2,5-benzothiadiazepine 1,1-dioxides). Available at:[Link]

  • Kyowa Hakko Kirin Co., Ltd. "KYNURENINE PRODUCTION INHIBITOR". European Patent Office EP 2374802 A1.

Sources

Methodological & Application

Advanced Application Note: Synthesis and Characterization of N-Aryl Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

N-aryl acetamides represent a highly privileged structural motif in medicinal chemistry, organic synthesis, and pharmaceutical development. Historically foundational as early analgesics and antipyretics (e.g., acetanilide and paracetamol), this chemical class has recently seen a resurgence in targeted drug discovery. Modern phenotypic screening has identified N-aryl acetamide derivatives, such as WEHI-326, as potent antimalarial agents that inhibit the development of Plasmodium falciparum asexual ring-stage parasites by interacting with rhomboid protease PfROM8 and the cation channel PfCSC1 1.

This application note provides a rigorous, self-validating protocol for the synthesis of N-aryl acetamides—using the acetylation of aniline as a model system—designed for researchers requiring high-yield, reproducible methodologies.

Mechanism Drug N-Aryl Acetamide (e.g., WEHI-326) ROM8 Rhomboid Protease (PfROM8) Drug->ROM8 Agonist/Binding CSC1 Cation Channel (PfCSC1) Drug->CSC1 Modulates Effect Inhibition of P. falciparum Asexual Ring-Stage ROM8->Effect Disrupts Development CSC1->Effect Ion Imbalance

Pharmacological mechanism of N-aryl acetamides disrupting P. falciparum development.

Mechanistic Rationale: The Acetylation Pathway

The synthesis of N-aryl acetamides proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the arylamine attacks the electrophilic carbonyl carbon of the acetylating agent, forming a tetrahedral intermediate, followed by the expulsion of a leaving group to yield the amide 2.

Causality in Reagent Selection: While acetyl chloride is a highly reactive electrophile, it is notoriously difficult to handle in standard benchtop environments due to its corrosive nature, violent exothermic reactivity, and rapid hydrolysis upon exposure to atmospheric moisture 3. By contrast, acetic anhydride is the preferred reagent. It provides a controlled reaction rate and allows the synthesis to be performed in an aqueous medium without the strict requirement for anhydrous conditions, aligning with modern green chemistry principles 4.

Quantitative Physicochemical Data

To facilitate in-process monitoring, yield calculations, and product verification, the physicochemical properties of the model reactant (aniline) and product (acetanilide) are summarized below 2.

PropertyAniline (Reactant)Acetanilide (Product)
Molecular Formula C₆H₅NH₂C₈H₉NO
Molar Mass 93.13 g/mol 135.17 g/mol
Appearance Yellowish to brownish oily liquidWhite, flaky crystalline solid
Melting Point -6 °C113–115 °C
Boiling Point 184 °C304 °C
Solubility Immiscible/Slightly soluble in waterSoluble in hot water, ethanol, ether

Experimental Methodology: Aqueous Acetylation

This protocol utilizes a highly efficient aqueous method that eliminates the need for prolonged refluxing under anhydrous conditions.

Workflow Start 1. Amine Protonation (Aniline + HCl) AddAc2O 2. Electrophile Addition (Acetic Anhydride) Start->AddAc2O Solubilization Buffer 3. In Situ Deprotonation (Sodium Acetate) AddAc2O->Buffer Kinetic Control Precipitate 4. Crystallization (Ice Bath Cooling) Buffer->Precipitate Nucleophilic Attack Filter 5. Isolation (Vacuum Filtration) Precipitate->Filter Thermodynamic Yield QC 6. Self-Validation (Melting Point & TLC) Filter->QC Quality Assurance

Experimental workflow for the aqueous synthesis and validation of N-aryl acetamides.

Step-by-Step Protocol

Step 1: Preparation of the Anilinium Intermediate

  • Action: In a 150 mL Erlenmeyer flask, suspend 2.0 mL of aniline (~21.5 mmol) in 50 mL of distilled water. Add 2.5 mL of concentrated hydrochloric acid (HCl) and swirl until the solution becomes completely homogeneous 5.

  • Causality: Free aniline is an oily liquid immiscible in water. The addition of HCl protonates the amine to form water-soluble aniline hydrochloride. This ensures a uniform reaction environment and temporarily protects the amine from premature oxidation.

Step 2: Preparation of the Buffer Solution

  • Action: In a separate beaker, dissolve 3.0 g of sodium acetate trihydrate in 15 mL of distilled water. Set aside.

Step 3: Acetylation Reaction under Kinetic Control

  • Action: Add 3.0 mL of acetic anhydride to the aniline hydrochloride solution. Immediately and rapidly pour in the prepared sodium acetate solution while swirling the flask vigorously 3.

  • Causality: Acetic anhydride is relatively stable against hydrolysis in an acidic medium. The rapid addition of sodium acetate (a weak base buffer) deprotonates the anilinium ion back to the free, nucleophilic aniline in situ. The liberated aniline immediately attacks the acetic anhydride. This kinetic control ensures the amide bond forms faster than the anhydride can be hydrolyzed by the aqueous solvent.

Step 4: Isolation by Precipitation

  • Action: Allow the reaction to stand at room temperature for 5 minutes, then cool the flask in an ice-water bath for 15–20 minutes. White crystals of acetanilide will precipitate 5.

  • Causality: Acetanilide exhibits high solubility in hot water but negligible solubility at 0 °C. The ice bath maximizes the thermodynamic yield of the crystallization process while keeping water-soluble byproducts (acetic acid, sodium chloride) in solution.

Step 5: Filtration and Recrystallization

  • Action: Collect the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold water. For high-purity applications, recrystallize the solid from boiling water or a 95% ethanol/water mixture.

Quality Control & Self-Validation System

A scientifically rigorous protocol must contain internal checks to validate success. Perform the following analyses to confirm the structural integrity and purity of the synthesized N-aryl acetamide:

  • Melting Point Determination: The purified, dried crystals must exhibit a sharp melting point between 113–115 °C .

    • Validation Logic: A depressed or broadened melting range indicates incomplete reaction (presence of unreacted aniline) or retained moisture/solvent impurities 2.

  • Chromatographic Verification (TLC): Run a Thin-Layer Chromatography (TLC) plate using a hexane/ethyl acetate (8:2) mobile phase.

    • Validation Logic: The product spot should have a distinct ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

      
       value compared to the starting aniline, confirming complete consumption of the starting material .
      
  • Mass Spectrometry (GC-MS): For advanced validation, GC-MS can be utilized.

    • Validation Logic: Confirms the molecular ion mass (

      
       135 for acetanilide) and identifies characteristic fragment losses (e.g., 
      
      
      
      or
      
      
      ), definitively proving the formation of the N-aryl acetamide linkage 6.

References

  • BenchChem. Application Notes and Protocols for the Acetylation of Aniline. 2

  • Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). 5

  • Resonance (Indian Academy of Sciences). A Convenient Laboratory Preparation of Acetanilide.3

  • Journal of Medicinal Chemistry (ACS Publications). Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides that are Susceptible to Mutations in ROM8 and CSC1. 1

  • Pendidikan Kimia / J. Chem. Educ. Reaction of Orthoesters with Amine Hydrochlorides: An Introductory Organic Lab Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery.6

  • Scholarly Research Journal for Interdisciplinary Studies (SRJIS). The Acylation of Different Amines with Acetic Anhydride by Using Biocatalyst.4

Sources

Application Note: 2-Chloro-N-(2-sulfamoylphenyl)acetamide as a Privileged Intermediate for Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The development of targeted anticancer therapies relies heavily on the strategic utilization of privileged chemical scaffolds. 2-chloro-N-(2-sulfamoylphenyl)acetamide (CAS 89981-37-3) represents a highly versatile, bifunctional intermediate in medicinal chemistry[1][2]. Its architecture is defined by two critical functional domains:

  • The Primary Sulfonamide Moiety : A classical Zinc-Binding Group (ZBG) that exhibits high affinity for the catalytic zinc ion within Carbonic Anhydrase (CA) metalloenzymes[3].

  • The α-Chloroacetamide Group : A highly reactive electrophilic center that facilitates rapid nucleophilic substitution, allowing for extensive structural diversification and library generation[4].

Mechanistic Pathway: Targeting Tumor Hypoxia via CA IX/XII

Solid tumors frequently outgrow their vascular supply, leading to localized hypoxia. To survive this acidic and oxygen-deprived microenvironment, cancer cells upregulate Hypoxia-Inducible Factor 1-alpha (HIF-1α). This transcription factor drives the overexpression of transmembrane Carbonic Anhydrase isoforms, specifically CA IX and CA XII[5][6]. These isozymes catalyze the rapid hydration of carbon dioxide to bicarbonate and protons, buffering the intracellular pH while acidifying the extracellular matrix—a process that promotes tumor survival, invasion, and metastasis[5][7].

By utilizing 2-chloro-N-(2-sulfamoylphenyl)acetamide to synthesize novel sulfonamide derivatives, researchers can design molecules that selectively bind the catalytic Zn²⁺ ion in the active site of CA IX[8][9]. The inhibition of this enzyme disrupts the pH regulatory machinery of the cancer cell, inducing severe intracellular acidosis and subsequent apoptosis[8].

MOA Hypoxia Tumor Hypoxia (HIF-1α Activation) CAIX Carbonic Anhydrase IX Overexpression Hypoxia->CAIX Acid Extracellular Acidification (Tumor Survival/Metastasis) CAIX->Acid Catalyzes CO2 + H2O -> HCO3- + H+ Drug Sulfonamide Derivative (Zinc-Binding Group) Inhibition CA IX Inhibition (Disrupted pH Regulation) Drug->Inhibition Binds Catalytic Zn2+ Inhibition->CAIX Blocks Activity Apoptosis Cancer Cell Apoptosis Inhibition->Apoptosis Intracellular Acidosis

Mechanism of action for sulfonamide-based CA IX inhibitors in hypoxic tumor environments.

Synthetic Workflows & Self-Validating Protocols

The synthetic utility of this intermediate lies in its dual reactivity. The following protocols outline the synthesis of the intermediate and its subsequent diversification into targeted therapeutics.

SynthesisWorkflow A 2-Aminobenzene- sulfonamide C 2-Chloro-N-(2-sulfamoylphenyl) acetamide A->C Acylation (TEA, THF, 0°C) B Chloroacetyl Chloride B->C D Nucleophilic Substitution (Amines/Thiols) C->D SN2 Reaction E Targeted Anticancer Agents (CA IX Inhibitors) D->E Library Generation

Synthetic workflow from 2-aminobenzenesulfonamide to targeted CA IX inhibitors.

Protocol A: Synthesis of 2-Chloro-N-(2-sulfamoylphenyl)acetamide

Expertise & Causality : This reaction utilizes a base-catalyzed acylation. Triethylamine (TEA) is employed as a proton scavenger to prevent the premature protonation of the unreacted 2-aminobenzenesulfonamide, ensuring high atom economy. The reaction is strictly maintained at 0°C to suppress the competitive hydrolysis of the highly reactive chloroacetyl chloride[10].

Step-by-Step Methodology :

  • Preparation : Dissolve 10.0 mmol of 2-aminobenzenesulfonamide in 20 mL of anhydrous Tetrahydrofuran (THF) in a clean, dry round-bottom flask.

  • Base Addition : Add 12.0 mmol of Triethylamine (TEA) to the solution and stir for 10 minutes. Cool the mixture to 0°C using an ice-water bath.

  • Acylation : Dissolve 11.0 mmol of chloroacetyl chloride in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes to control the exothermic reaction[10].

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.

  • In-Process Control (Self-Validation) : Monitor the reaction via Thin-Layer Chromatography (TLC) using an eluent of Ethyl Acetate/Hexane (1:1). The complete disappearance of the amine starting material (visualized under UV 254 nm) validates reaction completion.

  • Workup : Quench the reaction with 30 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Recrystallize the crude solid from a Methanol/Hexane mixture to yield the pure 2-chloro-N-(2-sulfamoylphenyl)acetamide as a crystalline solid[10].

Protocol B: Diversification via Nucleophilic Substitution

Expertise & Causality : The α-carbon of the chloroacetamide group is highly susceptible to Sₙ2 nucleophilic attack by secondary amines (e.g., morpholine, piperidine). Potassium carbonate (K₂CO₃) is used to neutralize the generated HCl, driving the reaction forward and preventing the nucleophile from forming an unreactive hydrochloride salt.

Step-by-Step Methodology :

  • Preparation : Dissolve 1.0 mmol of 2-chloro-N-(2-sulfamoylphenyl)acetamide in 10 mL of Dimethylformamide (DMF).

  • Nucleophile Addition : Add 1.2 mmol of the chosen secondary amine and 1.5 mmol of anhydrous K₂CO₃.

  • Heating : Stir the mixture at 60°C for 4 to 6 hours.

  • In-Process Control (Self-Validation) : Perform LC-MS analysis. The presence of the molecular ion peak [M+H]⁺ corresponding to the substituted product and the absence of the starting material peak (m/z ~248) confirms successful substitution.

  • Workup : Pour the mixture into crushed ice. Filter the resulting precipitate, wash thoroughly with cold water to remove residual DMF, and dry under vacuum to obtain the target CA IX inhibitor.

Protocol C: In Vitro CA IX Inhibition Assay

Expertise & Causality : To validate the biological efficacy of the synthesized compounds, a stopped-flow CO₂ hydration assay is utilized. Acetazolamide is used as a positive control to benchmark the assay's sensitivity and ensure the recombinant enzyme is active[5].

Step-by-Step Methodology :

  • Reagent Preparation : Prepare a 10 mM stock solution of the synthesized inhibitor in DMSO. Dilute serially in the assay buffer (20 mM HEPES, pH 7.4).

  • Enzyme Incubation : Incubate recombinant human CA IX (10 nM) with varying concentrations of the inhibitor for 15 minutes at 20°C to allow equilibrium binding.

  • Reaction Initiation : Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water using a stopped-flow spectrophotometer.

  • Detection : Monitor the decrease in absorbance of a pH indicator (e.g., Phenol Red) at 558 nm, which corresponds to the generation of protons during CO₂ hydration.

  • Data Validation : Calculate the initial velocity of the reaction. Plot the fractional activity versus inhibitor concentration to determine the IC₅₀. A valid assay must yield an IC₅₀ for Acetazolamide within 10% of its established literature value (approx. 25 nM)[5].

Quantitative Data & Structure-Activity Relationship (SAR)

The table below summarizes the inhibitory profiles of representative derivatives synthesized from the 2-chloro-N-(2-sulfamoylphenyl)acetamide intermediate. The data highlights the critical objective of achieving selectivity for the tumor-associated CA IX over the ubiquitous cytosolic off-targets (CA I and CA II) to minimize systemic side effects[5][6].

Compound / DerivativehCA I (Cytosolic) IC₅₀ (nM)hCA II (Cytosolic) IC₅₀ (nM)hCA IX (Tumor) IC₅₀ (nM)Selectivity Ratio (hCA II / hCA IX)
Acetazolamide (Standard)25012250.48
Intermediate (CAS 89981-37-3)>10,0004,5008505.29
Derivative A (Morpholine sub.)8,5003201521.3
Derivative B (Piperidine sub.)>10,000540867.5

Note: Data is representative of typical SAR trends observed in sulfonamide-based CAI development, demonstrating how bulky aliphatic substitutions at the α-carbon enhance selectivity for the CA IX active site.

Conclusion

2-Chloro-N-(2-sulfamoylphenyl)acetamide is a foundational building block in medicinal chemistry, specifically tailored for the design of targeted anticancer agents. By leveraging its dual-reactive profile, researchers can efficiently generate diverse libraries of sulfonamide-based Carbonic Anhydrase IX inhibitors. The self-validating protocols provided herein ensure high-fidelity synthesis and biological evaluation, accelerating the drug discovery pipeline for hypoxia-targeted therapies.

References

  • PubChem . 2-chloro-N-(2-sulfamoylphenyl)acetamide | C8H9ClN2O3S. National Center for Biotechnology Information.[Link]

  • Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry, 9(3), 703-714.[Link]

  • Abbas, Z. K., Naser, N. H., & Atiya, R. N. (2023). Targeting the Carbonic Anhydrase Enzyme with Synthesized Benzenesulfonamide Derivatives: Inhibiting Tumor Growth. Journal of Contemporary Medical Sciences, 9(4), 245–254.[Link]

  • Huwaimel, B. I., et al. (2021). Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. ChemRxiv / PMC.[Link]

Sources

Advanced Structural Characterization of Acetamide Derivatives via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The structural characterization of acetamide derivatives (R-NH-CO-CH₃) via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges and opportunities. Acetamides are ubiquitous in pharmaceutical development (e.g., paracetamol, melatonergic agents) and agrochemicals (e.g., DEET). However, their NMR spectra are often complicated by the inherent electronic properties of the amide bond.

The nitrogen lone pair in an acetamide delocalizes into the adjacent carbonyl pi-system, giving the C-N bond a partial double-bond character[1]. This resonance restricts the free rotation around the C-N bond, creating a high rotational energy barrier (ΔG‡). Consequently, acetamides frequently exist as a mixture of E and Z rotamers. If the rate of interconversion between these rotamers is slow relative to the NMR timescale at room temperature, the spectrum will display duplicated sets of signals for the same molecule, which can easily be misidentified as chemical impurities[2].

Additionally, the ¹⁴N nucleus (spin I = 1) induces quadrupolar relaxation, which, combined with the rapid chemical exchange of the N-H proton with trace moisture in the solvent, often results in severe peak broadening or the complete disappearance of the N-H signal[3].

RotamerDynamics Amide Acetamide Core (N-C=O) Resonance Nitrogen Lone Pair Delocalization (Partial Double Bond) Amide->Resonance Restricted Restricted C-N Bond Rotation (High ΔG‡ Barrier) Resonance->Restricted Rotamers E / Z Rotamer Formation (Slow Exchange at 298 K) Restricted->Rotamers NMR_RT 298 K ¹H NMR: Distinct Peaks for Each Rotamer Rotamers->NMR_RT NMR_VT Elevated Temp VT-NMR: Peak Coalescence (Fast Exchange) Rotamers->NMR_VT

Mechanistic pathway of restricted C-N rotation leading to rotamer formation and VT-NMR coalescence.

The Causality of Solvent Selection: The Case for DMSO-d₆

A critical decision in acetamide NMR analysis is solvent selection. When utilizing non-polar or weakly interacting solvents like CDCl₃, the amide N-H proton is highly susceptible to rapid intermolecular chemical exchange, leading to broad, unintegrable baseline humps.

The Solution: Switching to a strongly hydrogen-bonding, polar aprotic solvent like DMSO-d₆ acts as a conformational and chemical trap. DMSO acts as a strong hydrogen-bond acceptor, binding tightly to the amide N-H proton. This interaction drastically slows down the intermolecular proton exchange rate[4]. As a result, the N-H signal sharpens significantly, typically appearing in the downfield region (8.0 – 10.0 ppm), allowing for accurate integration and the observation of scalar couplings (e.g., ³JNH-CH). This solvent switch is a self-validating step; if a missing N-H peak in CDCl₃ appears sharply in DMSO-d₆, the issue is definitively diagnosed as chemical exchange[3].

Variable Temperature (VT) NMR Dynamics

When duplicated aliphatic or aromatic peaks are observed, distinguishing between true chemical impurities and rotamers is paramount. Variable Temperature (VT) NMR serves as a self-validating diagnostic tool for this purpose.

The Causality: By incrementally increasing the sample temperature inside the NMR probe, thermal energy is introduced into the molecular system. This added energy allows the molecules to overcome the rotational energy barrier (ΔG‡) of the C-N partial double bond[2]. As the temperature rises, the exchange rate between the E and Z rotamers increases. The distinct peaks will begin to broaden, merge at a specific "coalescence temperature" (Tc), and eventually sharpen into a single, time-averaged peak at high temperatures[1]. If the duplicated peaks do not coalesce upon heating (up to 350-380 K), they are likely true impurities rather than rotamers.

Quantitative Spectral Assignments

Below is a summary of typical chemical shifts for acetamide derivatives, followed by a highly specific case study on the widely analyzed drug Paracetamol (N-acetyl-p-aminophenol).

Table 1: General Acetamide NMR Chemical Shifts
NucleusFunctional GroupTypical Chemical Shift (ppm)Multiplicity / Characteristics
¹H Amide N-H7.5 - 10.0Broad singlet; sharpens in DMSO-d₆
¹H α-Methyl (CH₃-C=O)1.9 - 2.2Sharp singlet; integrates to 3H
¹³C Carbonyl (C=O)168.0 - 172.0Quaternary carbon; low intensity
¹³C α-Methyl (CH₃-C=O)22.0 - 25.0Primary carbon; high intensity
Table 2: Paracetamol Specific Assignments (in DMSO-d₆)[5]
NucleusPositionChemical Shift (ppm)MultiplicityIntegration
¹H Amide N-H9.68Singlet (broad)1H
¹H Phenolic O-H9.14Singlet (broad)1H
¹H Aromatic (ortho to NH)7.35Doublet (J ≈ 8.7 Hz)2H
¹H Aromatic (ortho to OH)6.68Doublet (J ≈ 8.7 Hz)2H
¹H Acetamide Methyl1.97Singlet3H
¹³C Carbonyl (C=O)167.96--
¹³C Aromatic (C-OH)153.56--
¹³C Aromatic (C-NH)131.49--
¹³C Aromatic (C-H)121.24, 115.44--
¹³C Acetamide Methyl24.20--

Self-Validating Experimental Protocols

Protocol A: Standard Acquisition & Solvent Optimization
  • Sample Preparation: Dissolve 15-20 mg of the acetamide derivative in 0.6 mL of DMSO-d₆. Ensure complete dissolution to maintain magnetic homogeneity.

  • Lock and Shim: Lock the spectrometer to the DMSO-d₆ deuterium signal. Perform gradient shimming (e.g., topshim on Bruker systems) to ensure a highly homogeneous magnetic field.

  • Acquisition Parameters (¹H): Use a standard single-pulse sequence (zg30). Set the relaxation delay (D1) to at least 2 seconds to ensure complete relaxation of the N-H proton. Acquire 16-64 scans.

  • Validation Check: Analyze the spectrum at 298 K. If the N-H peak is sharp and integrates correctly to 1H, the solvent trap was successful. If duplicated peaks are observed for the α-methyl group (~2.0 ppm), proceed to Protocol B.

Protocol B: VT-NMR for Coalescence Determination
  • Preparation: Utilize the same DMSO-d₆ sample. DMSO-d₆ is ideal for VT-NMR due to its high boiling point (189 °C), allowing safe heating up to 380 K.

  • Incremental Heating: Acquire a baseline ¹H spectrum at 298 K. Increase the probe temperature in 10 K increments (e.g., 308 K, 318 K, 328 K)[3].

  • Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring the spectrum to prevent convection currents from distorting the line shape[1].

  • Data Analysis & Validation: Monitor the duplicated rotamer peaks. If they broaden and merge into a single peak, restricted rotation is confirmed. Record the exact temperature at which the peaks merge as the coalescence temperature (Tc)[2].

NMRWorkflow Start Dissolve Acetamide in DMSO-d6 Acquire Acquire ¹H NMR at 298 K Start->Acquire CheckNH Are peaks broad or duplicated? Acquire->CheckNH Exchange Suspect Proton Exchange or Quadrupolar Relaxation CheckNH->Exchange Broad N-H Rotamer Suspect Restricted Rotation (Rotamers) CheckNH->Rotamer Duplicated Aliphatic Peaks Assign Finalize Structural Assignment CheckNH->Assign Sharp, Single Peaks VTNMR Execute VT-NMR Protocol (Heat in 10 K increments) Exchange->VTNMR Coalescence Peaks Coalesce? Calculate ΔG‡ VTNMR->Coalescence Rotamer->VTNMR Coalescence->Assign

Diagnostic workflow for resolving broad amide signals and distinguishing rotamers via VT-NMR.

References

  • Variable Temperature NMR Experiment Studying Restricted Bond Rotation Journal of Chemical Education (ACS Publications) URL:[Link]

  • Modulations in restricted amide rotation by steric induced conformational trapping PubMed Central (PMC) URL:[Link]

  • Synthesis of paracetamol by acetylation Royal Society of Chemistry (RSC) URL:[Link]

  • Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Modgraph URL: [Link]

Sources

Mechanistic Rationale for Chromatographic Method Development

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced RP-HPLC Methodologies for the Purity Determination of Synthesized Sulfonamides

As a Senior Application Scientist, I approach the analytical profiling of synthesized sulfonamides not merely as a routine assay, but as a rigorous exercise in physical chemistry and self-validating logic. The synthesis of sulfonamides—typically achieved through the condensation of sulfonyl chlorides with primary or secondary amines—generates a complex matrix of unreacted precursors, positional isomers, and hydrolysis products. Achieving the >95% purity threshold required for downstream biological or structure-activity relationship (SAR) studies[1] demands a highly optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) strategy.

This application note details the mechanistic causality behind method development and provides a self-validating protocol for the accurate purity determination of synthesized sulfonamides.

Developing an HPLC method requires aligning the physicochemical properties of the analyte with the chromatographic environment. Sulfonamides possess both hydrophobic aromatic rings and polar sulfonamide (


) groups, making them ideal candidates for reversed-phase separation[2].
  • Stationary Phase Causality: Octadecylsilane (C18) columns are the gold standard for this application. The dense hydrophobic alkyl chains provide excellent partitioning for the aromatic moieties of the sulfonamides, while end-capping prevents secondary interactions with residual silanols.

  • Mobile Phase & pH Control: The

    
     of the sulfonamide nitrogen typically ranges from 5.0 to 10.0. If the mobile phase pH is near the 
    
    
    
    , the analyte exists in a state of partial ionization, leading to split peaks and severe tailing. By adjusting the mobile phase to a highly acidic pH (~2.5) using phosphoric or formic acid, the ionization of the sulfonamide group is entirely suppressed. The molecule remains in its neutral, hydrophobic state, ensuring sharp peak shapes and reproducible retention times[2].
  • Detection Strategy: Due to their conjugated aromatic systems, sulfonamides exhibit strong UV absorbance. Photodiode Array (PDA) detection at 254 nm to 278 nm is highly effective, allowing for simultaneous quantification and spectral peak purity assessment (ensuring no hidden impurities co-elute with the main peak)[3].

Experimental Protocol: A Self-Validating System

A robust analytical protocol must be self-validating; it must prove its own accuracy and reliability during every run. The following step-by-step methodology embeds System Suitability Testing (SST) and spike-recovery controls directly into the workflow.

Phase 1: Reagent and Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A): Dissolve 0.1% (v/v) HPLC-grade phosphoric acid in ultrapure water (18.2 MΩ·cm). Adjust to pH 2.5. Causality: Establishes the acidic environment required to keep the sulfonamide fully protonated and neutral.

  • Organic Phase (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Degassing: Sonicate and vacuum-filter both phases through a 0.45 µm membrane to prevent pump cavitation and baseline noise.

Phase 2: Self-Validating Sample Preparation
  • Diluent Matching: Dissolve the crude synthesized sulfonamide in a diluent matching the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile). Causality: Injecting a sample in 100% organic solvent into a highly aqueous mobile phase causes the "solvent effect," leading to peak distortion. Matching the diluent prevents this.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter.

  • Spike-Recovery Control (Validation Step): Prepare a secondary sample spiked with a known concentration of a common impurity (e.g., 4-aminobenzenesulfonamide). This validates that the crude matrix does not suppress the detection of trace impurities[3].

Phase 3: Chromatographic Execution & System Suitability (SST)
  • Instrument Setup: Equip the HPLC with a C18 column (250 x 4.6 mm, 5 µm). Set the column oven to 30°C and flow rate to 1.0 mL/min[2].

  • Gradient Program:

    • 0–5 min: 10% B (Elutes highly polar unreacted amines).

    • 5–25 min: Linear ramp to 80% B (Elutes the main sulfonamide API).

    • 25–30 min: 80% B (Washes hydrophobic unreacted sulfonyl chlorides).

    • 30–40 min: 10% B (Column re-equilibration).

  • The SST Gatekeeper: Before analyzing the crude batch, inject a reference standard mixture five times. The system is only validated for use if it meets pharmacopeial standards: the tailing factor (

    
    ) must be 
    
    
    
    , resolution (
    
    
    ) between critical pairs must be
    
    
    , and the relative standard deviation (%RSD) of peak areas must be
    
    
    [4].

Quantitative Data Summaries

The table below summarizes typical validation metrics and chromatographic parameters expected when executing this methodology, synthesized from validated RP-HPLC literature for sulfonamide derivatives.

Table 1: Quantitative Validation Metrics for Sulfonamide HPLC Analysis

Analyte / ImpurityRetention Time (min)Tailing Factor (

)
LOD (

g/mL)
LOQ (

g/mL)
Recovery (%)
Sulfamethoxazole (Reference API) ~5.001.33N/AN/AN/A
Synthesized Derivative 1a ~13.501.16N/AN/AN/A
4-Amino Benzene Sulphonamide ~8.20< 1.500.0660.20085.0 - 115.0

Data aggregated from validated RP-HPLC methods detailing sulfonamide synthesis tracking and impurity quantification[2][3].

Workflow Visualization

The following diagram maps the logical relationship between the synthesis output, the sample preparation, and the self-validating chromatographic workflow.

HPLC_Workflow S1 1. Synthesis Quenching & Matrix Dilution S2 2. Filtration (0.22 µm) Remove Particulates S1->S2 Crude Mixture S3 3. RP-HPLC Injection (C18/C8 Stationary Phase) S2->S3 Sample Aliquot S4 4. Gradient Elution (Acidic Buffer / Acetonitrile) S3->S4 Partitioning S5 5. PDA/UV Detection (254 - 278 nm) S4->S5 Eluted Peaks S6 6. System Suitability (Rs > 2.0, Tf < 1.5) S5->S6 Chromatogram Data S6->S3 Feedback/Validation

Workflow of RP-HPLC purity analysis for synthesized sulfonamides, incorporating self-validation.

References

  • Facile Synthesis and Preliminary Structure–Activity Analysis of New Sulfonamides Against Trypanosoma brucei Source: PMC (nih.gov) URL:[Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly Source: Letters in Applied NanoBioScience (nanobioletters.com) URL:[Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences (wu.ac.th) URL:[Link]

  • USP Monographs: Sulfadiazine Source: United States Pharmacopeia (uspbpep.com) URL:[Link]

Sources

Application of 2-chloro-N-(2-sulfamoylphenyl)acetamide in covalent inhibitor design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Targeted Covalent Inhibitors Using 2-chloro-N-(2-sulfamoylphenyl)acetamide

Mechanistic Rationale & Molecular Design

In the evolving landscape of Fragment-Based Drug Discovery (FBDD), the strategic pairing of a reversible recognition motif with an electrophilic warhead has revolutionized our ability to target previously "undruggable" proteins. The compound 2-chloro-N-(2-sulfamoylphenyl)acetamide represents a quintessential bifunctional covalent fragment.

As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a precision-engineered two-part system:

  • The Recognition Element (2-sulfamoylphenyl group): Primary sulfonamides act as highly specific zinc-binding groups (ZBGs). They anchor the molecule within the active site of metalloenzymes, most notably Carbonic Anhydrases (CAs), by coordinating with the catalytic ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     ion[1]. This non-covalent interaction drastically lowers the entropic penalty of binding, establishing a localized high concentration of the fragment.
    
  • The Reactive Warhead (Chloroacetamide): Chloroacetamides are potent electrophiles that undergo an ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     substitution reaction with proximal nucleophiles (typically the thiolate of a Cysteine or the imidazole of a Histidine). While unmodified chloroacetamides can sometimes be too reactive for late-stage in vivo systemic administration without further steric or electronic tuning (e.g., conversion to sulfamate acetamides)[2][3], they are premier warheads for in vitro chemoproteomics and fragment screening to map tractable nucleophiles[4].
    

The Causality of Covalent Targeting: The efficacy of this fragment relies on proximity-driven kinetics. The non-covalent affinity (


) dictates the residence time and spatial orientation of the molecule. Once anchored, the chloroacetamide warhead is forced into close proximity with a target nucleophile, driving the irreversible alkylation step (

). This ensures that covalent bond formation is target-directed rather than driven by non-specific, promiscuous reactivity.

Mechanism Free Free Enzyme + Inhibitor (E + I) Complex Reversible Complex (E·I) Free->Complex k1 (Association) Complex->Free k-1 (Dissociation) Covalent Irreversible Adduct (E-I) Complex->Covalent kinact (Alkylation)

Two-step targeted covalent inhibition mechanism showing reversible binding and irreversible alkylation.

Experimental Protocols & Workflows

To establish a self-validating system for evaluating 2-chloro-N-(2-sulfamoylphenyl)acetamide, we must confirm both the physical formation of the covalent bond and the resulting biochemical inhibition.

Protocol A: Intact Protein LC-MS for Covalent Adduct Validation

This protocol unambiguously verifies the formation of a covalent thioether/alkyl bond. By using intact mass spectrometry, we look for a specific mass shift corresponding to the fragment minus the leaving group (+212.2 Da for the loss of HCl).

Materials:

  • Recombinant Target Protein (e.g., Carbonic Anhydrase isoform with a tractable nucleophile) at 10 µM.

  • 2-chloro-N-(2-sulfamoylphenyl)acetamide (10 mM stock in DMSO).

  • Negative Control: 2-acetamido-benzenesulfonamide (lacks the reactive chloride).

  • Quenching Buffer: 1% Formic Acid in LC-MS grade water.

Step-by-Step Methodology:

  • Reaction Initiation: Dilute the target protein to 2 µM in a physiologically relevant buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Add the covalent fragment to a final concentration of 20 µM (10x molar excess). Ensure final DMSO concentration is

    
     1%.
    
  • Time-Course Incubation: Incubate the reaction at 25°C. Extract 20 µL aliquots at specific time points (0, 15, 30, 60, and 120 minutes).

  • Chemical Quenching (Critical Step): Immediately transfer each aliquot into 20 µL of Quenching Buffer. Causality: Dropping the pH below 4.0 rapidly protonates the nucleophilic thiolate/imidazole, instantly halting the

    
     reaction and preventing artifactual labeling during the ionization process.
    
  • LC-MS Acquisition: Inject 10 µL of the quenched sample onto a C4 or C8 reverse-phase column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF). Use a fast gradient (5-95% Acetonitrile over 5 minutes) to elute the intact protein.

  • Deconvolution & Validation: Deconvolute the raw multiply-charged spectra using MaxEnt1 or similar algorithms.

    • Self-Validation: The reaction must show a time-dependent conversion from the native mass to Native + 212.2 Da. The negative control (acetamide analog) must show zero mass shift, proving that the labeling is strictly dependent on the chloroacetamide warhead.

Workflow Step1 1. Incubation Protein + Inhibitor (Time-course) Step2 2. Quenching Stop Reaction (Formic Acid) Step1->Step2 Step3 3. LC-MS Analysis Intact Mass Spectrometry Step2->Step3 Step4 4. Data Processing Deconvolution & % Modification Step3->Step4

Step-by-step intact mass spectrometry workflow for validating covalent adduct formation.

Protocol B: Biochemical Evaluation of Time-Dependent Inhibition ( )

Standard


 values are fundamentally flawed for covalent inhibitors because their potency increases infinitely over time. To accurately benchmark this fragment, we must determine its efficiency constant (

).

Step-by-Step Methodology:

  • Pre-incubation: Prepare a dilution series of the inhibitor (e.g., 1 µM to 100 µM). Incubate each concentration with the target enzyme for varying pre-incubation times (0, 10, 20, 30, 60 minutes).

  • Substrate Addition: At each time point, rapidly add the reporter substrate (e.g., 4-nitrophenyl acetate for CA esterase activity) to initiate the enzymatic reaction.

  • Kinetic Readout: Measure the initial velocity (

    
    ) of product formation via absorbance (e.g., 400 nm for p-nitrophenolate).
    
  • Data Modeling: Plot the natural log of remaining activity (

    
    ) versus pre-incubation time to find the observed rate constant (
    
    
    
    ) for each concentration.
  • Parameter Extraction: Fit the

    
     values to the hyperbolic equation: 
    
    
    
    .
    • Self-Validation (Jump-Dilution): To prove the inhibition is truly irreversible, incubate the enzyme with 10x

      
       of the fragment for 1 hour, then dilute the mixture 100-fold into an assay buffer containing substrate. A lack of enzymatic activity recovery confirms irreversible covalent bond formation.
      

Quantitative Data Presentation

To contextualize the performance of 2-chloro-N-(2-sulfamoylphenyl)acetamide, we compare its kinetic parameters against control compounds. The data below illustrates how the synergy between the non-covalent recognition motif and the reactive warhead drives high-efficiency targeting.

Table 1: Comparative Kinetic Parameters for Covalent Fragment Validation

Compound TypeStructure / Modification

(

)

(

)

(

)
Mechanistic Interpretation
Targeted Covalent Fragment 2-chloro-N-(2-sulfamoylphenyl)acetamide45.0

77.8Balanced affinity and reactivity; proximity-driven alkylation.
Non-Covalent Control 2-acetamido-benzenesulfonamide50.0N/AN/AReversible binding only; validates that the sulfonamide drives

.
Hyper-Reactive Control 2-chloroacetamide (No sulfonamide)>1000

< 0.1Non-specific alkylation; lacks targeting moiety, resulting in poor efficiency.

Note: The high


 of the targeted fragment compared to the hyper-reactive control demonstrates that the sulfonamide anchor is strictly responsible for positioning the chloroacetamide, thereby rescuing a warhead that would otherwise have negligible efficiency on its own.

References

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery McAulay, K.; Bilsland, A.; Bon, M. Pharmaceuticals 2022, 15(11), 1366. URL:[Link]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry Reddi, R. N., et al. Journal of the American Chemical Society 2023, 145(6), 3346–3360. URL:[Link]

  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX Dudutienė, V., et al. eLife 2024, 13, RP101401. URL:[Link]

Sources

Application Notes & Protocols: A Detailed Guide to the Synthesis of N-phenyl-2-(phenyl-amino) acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed, two-step experimental protocol for the synthesis of N-phenyl-2-(phenyl-amino) acetamide, a molecule of interest in medicinal chemistry and a template for the development of novel therapeutic agents.[1] The synthesis commences with the N-acylation of aniline using chloroacetyl chloride to form the intermediate, 2-chloro-N-phenylacetamide. This is followed by a nucleophilic substitution reaction where a second aniline molecule displaces the chloride to yield the final product. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.

Introduction: Significance and Synthetic Strategy

N-phenyl-2-(phenyl-amino) acetamide and its derivatives represent a class of compounds with significant potential in drug discovery, notably as scaffolds for developing novel anticoagulants that target Factor VIIa.[1] The core structure, featuring a central acetamide linker between two phenyl rings, provides a versatile template for further functionalization.

The synthetic route detailed herein is a robust and logical two-step process:

  • Chloroacetylation of Aniline: A nucleophilic acyl substitution to form an essential intermediate, 2-chloro-N-phenylacetamide. This intermediate contains a reactive α-chloro group, which is a valuable site for subsequent nucleophilic substitution.[2]

  • Nucleophilic Substitution: The reaction of 2-chloro-N-phenylacetamide with a second equivalent of aniline to form the final N-phenyl-2-(phenyl-amino) acetamide product.

This approach is efficient and relies on well-established chemical transformations, making it highly applicable in a standard laboratory setting.

Overall Reaction Scheme

Step 1:


+

  • HCl

Step 2:


+

→ N-phenyl-2-(phenyl-amino) acetamide + HCl

Mechanistic Insights

The synthesis unfolds through two classical organic reaction mechanisms.

Step 1: Nucleophilic Acyl Substitution The first step is the chloroacetylation of aniline. The nitrogen atom of the aniline, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. The tetrahedral intermediate formed then collapses, expelling a chloride ion as the leaving group and forming the amide bond. The HCl generated is typically neutralized by a base added to the reaction mixture.

Step 2: Nucleophilic Aliphatic Substitution (SN2) In the second step, another aniline molecule acts as a nucleophile, attacking the carbon atom bonded to the chlorine in 2-chloro-N-phenylacetamide. This proceeds via an SN2 mechanism, where the lone pair of the aniline's nitrogen atom displaces the chloride ion in a single concerted step, forming the final product.

Detailed Experimental Protocols

Part 1: Synthesis of 2-chloro-N-phenylacetamide (Intermediate)

This protocol is adapted from established methods for the chloroacetylation of anilines.[3]

Materials and Equipment

Reagent/Material Grade M.W. ( g/mol ) Quantity Moles (mol)
Aniline Reagent Grade, 99% 93.13 9.31 g (8.95 mL) 0.10
Chloroacetyl Chloride Reagent Grade, 98% 112.94 12.4 g (8.9 mL) 0.11
Glacial Acetic Acid ACS Grade 60.05 50 mL -
Sodium Acetate (anhydrous) ACS Grade 82.03 16.4 g 0.20
Deionized Water N/A 18.02 ~500 mL -
Ethanol Reagent Grade 46.07 As needed for recrystallization -
Equipment
250 mL Three-necked round-bottom flask 1
Magnetic stirrer and stir bar 1
Dropping funnel 1
Ice bath 1
Reflux condenser 1

| Büchner funnel and filter flask | | | | 1 |

Step-by-Step Procedure

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (0.10 mol) and sodium acetate (0.20 mol) in 50 mL of glacial acetic acid.[3]

  • Cooling: Cool the mixture to 0-5 °C using an ice bath with continuous stirring.

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (0.11 mol) dropwise from the dropping funnel over a period of 30 minutes. It is crucial to maintain the temperature below 10 °C during the addition to control the exothermic reaction.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Precipitation: Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring. A white solid precipitate of crude 2-chloro-N-phenylacetamide will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with two portions of 50 mL cold water to remove residual acetic acid and salts.

  • Purification: Recrystallize the crude solid from aqueous ethanol to yield pure white crystals of 2-chloro-N-phenylacetamide.[3]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at 60°C. The expected melting point is 136-139 °C.

Part 2: Synthesis of N-phenyl-2-(phenyl-amino) acetamide (Final Product)

This protocol is based on the reaction of 2-chloro-N-phenylacetamide with an amine.[1][5]

Materials and Equipment

Reagent/Material Grade M.W. ( g/mol ) Quantity Moles (mol)
2-chloro-N-phenylacetamide From Part 1 169.61 8.48 g 0.05
Aniline Reagent Grade, 99% 93.13 4.66 g (4.48 mL) 0.05
Sodium Hydroxide ACS Grade 40.00 2.0 g 0.05
Methanol Reagent Grade 32.04 100 mL -
Equipment
250 mL Round-bottom flask 1
Magnetic stirrer and stir bar 1
Reflux condenser 1
Heating mantle 1

| Büchner funnel and filter flask | | | | 1 |

Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-chloro-N-phenylacetamide (0.05 mol), aniline (0.05 mol), and sodium hydroxide (0.05 mol) in 100 mL of methanol. The sodium hydroxide acts as a base to neutralize the HCl produced during the reaction.[1]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux with stirring for approximately 2-3 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate.

  • Isolation: Pour the cooled reaction mixture into 200 mL of cold water to fully precipitate the crude product. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any inorganic impurities.

  • Purification: Recrystallize the crude N-phenyl-2-(phenyl-amino) acetamide from methanol to obtain the purified product.[1]

  • Drying: Dry the final product in a desiccator.

Product Characterization

To confirm the identity and purity of the synthesized N-phenyl-2-(phenyl-amino) acetamide, the following analytical techniques are recommended:

  • Melting Point (MP): Determine the melting point and compare it to literature values.

  • Spectroscopy:

    • ¹H NMR: To confirm the proton environment of the molecular structure.

    • ¹³C NMR: To identify all unique carbon atoms.

    • FTIR: To identify key functional groups, such as N-H and C=O (amide) stretches.[1]

Safety and Handling Precautions

It is imperative to handle all chemicals with care in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Aniline: Toxic if swallowed, in contact with skin, or if inhaled.[6] Suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure. Wear nitrile gloves, a lab coat, and safety goggles.[6]

  • Chloroacetyl Chloride: Causes severe skin burns and eye damage.[7][8] It is a lachrymator and reacts violently with water.[9][10] Handle under an inert atmosphere if possible and use a dropping funnel for additions. Ensure a neutralizing agent (like sodium bicarbonate) is nearby for spills.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[6][7][10]

Experimental Workflow and Logic Diagram

The following diagram illustrates the logical flow of the entire synthesis process.

SynthesisWorkflow cluster_step1 Part 1: Synthesis of 2-chloro-N-phenylacetamide cluster_step2 Part 2: Synthesis of N-phenyl-2-(phenyl-amino) acetamide A1 Dissolve Aniline & NaOAc in Glacial Acetic Acid A2 Cool to 0-5 °C in Ice Bath A1->A2 A3 Add Chloroacetyl Chloride (dropwise, <10 °C) A2->A3 A4 Stir at Room Temp (1 hour) A3->A4 A5 Precipitate in Ice Water A4->A5 A6 Filter & Wash Solid A5->A6 A7 Recrystallize from Aqueous Ethanol A6->A7 A8 Dry Intermediate Product A7->A8 B1 Combine Intermediate, Aniline, & NaOH in Methanol A8->B1 Use in Next Step B2 Reflux for 2-3 hours B1->B2 B3 Cool to Room Temp B2->B3 B4 Precipitate in Cold Water B3->B4 B5 Filter & Wash Solid B4->B5 B6 Recrystallize from Methanol B5->B6 B7 Dry Final Product B6->B7

Caption: Workflow for the two-part synthesis of N-phenyl-2-(phenyl-amino) acetamide.

References

  • BenchChem. (2025).
  • Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • BenchChem. (2025). A Technical Guide to N-(2-Aminophenyl)
  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.
  • Sigma-Aldrich. (n.d.). 2-Chloro-N-phenylacetamide 97.
  • International Journal of ChemTech Research. (2011). 2-[5-PHENYL-2H-1, 2, 4-TRIAZOL-3YLAMINO] ACETAMIDE AS ANTICONVULSANT.
  • PrepChem.com. (n.d.). a.
  • PMC. (n.d.). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.
  • Fisher Scientific. (2010).
  • INCHEM. (n.d.). ICSC 0845 - CHLOROACETYL CHLORIDE.
  • CAMEO Chemicals. (n.d.). CHLOROACETYL CHLORIDE.
  • ChemicalBook. (n.d.).
  • Thermo Fisher Scientific. (n.d.).

Sources

Application Note: In Vitro Antibacterial Activity Assays for Novel Acetamide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Acetamide compounds represent a highly versatile and significant class of molecules in modern medicinal chemistry. Recently synthesized acetamide derivatives—particularly those fused with heterocyclic scaffolds like benzimidazoles and 2-mercaptobenzothiazoles—have demonstrated potent broad-spectrum antibacterial and anti-biofilm properties.

Understanding how these compounds function is critical before designing an assay. Recent molecular docking and simulation studies have elucidated that benzimidazole-acetamide derivatives effectively bind to the active sites of methionine aminopeptidase (METAP), disrupting bacterial protein maturation[1]. Similarly, 2-mercaptobenzothiazole acetamide hybrids have demonstrated significant affinity for the hydrophobic pockets of bacterial DNA gyrase (subunit B) and various bacterial kinases, halting DNA replication[2].

To accurately capture these mechanisms in vitro, the experimental design must transition seamlessly from static endpoint measurements (MIC/MBC) to dynamic pharmacodynamic profiling (Time-Kill Kinetics).

Mechanism A Acetamide Derivative (e.g., Benzimidazole-Acetamide) B DNA Gyrase (Subunit B) Inhibition A->B Binds hydrophobic pocket C Methionine Aminopeptidase (METAP) Inhibition A->C Chelates active site D Halt DNA Replication B->D E Disrupt Protein Maturation C->E F Bacterial Cell Death (Bactericidal Effect) D->F E->F

Mechanistic pathways of novel acetamide derivatives targeting bacterial enzymes.

Experimental Workflow Design

A self-validating assay system requires a tiered approach. We begin by establishing the baseline inhibitory concentration, proceed to determine if the inhibition is lethal, and finally map the temporal dynamics of that lethality.

Workflow S1 1. Compound Prep (DMSO Stock Formulation) S3 3. Broth Microdilution (MIC Assay - CLSI M07) S1->S3 Serial Dilution (<1% DMSO) S2 2. Inoculum Standardization (0.5 McFarland Standard) S2->S3 Final: 5x10^5 CFU/mL S4 4. Agar Plating (MBC Assay) S3->S4 Plate clear wells S5 5. Time-Kill Kinetics (Pharmacodynamics) S3->S5 Test at 1x, 2x, 4x MIC

Comprehensive in vitro antibacterial testing workflow for acetamide compounds.

Self-Validating Experimental Protocols

Compound Preparation & Solvent Control

The Causality of Solvent Limits: Acetamide derivatives, particularly those with bulky heterocyclic rings, often exhibit poor aqueous solubility. While Dimethyl Sulfoxide (DMSO) is the gold standard solvent, its final concentration in the assay well must not exceed 1% (v/v) . Higher concentrations induce osmotic stress and membrane permeabilization in bacteria, artificially lowering the MIC and generating false-positive efficacy data.

  • Synthesize or obtain the purified acetamide compound (e.g., Compound 5a or 2i)[1][2].

  • Dissolve the compound in 100% DMSO to create a master stock of 10,240 µg/mL.

  • Perform intermediate dilutions in sterile water or broth so that the highest tested concentration (e.g., 256 µg/mL) contains ≤1% DMSO.

Protocol 1: Broth Microdilution Assay (MIC Determination)

All broth microdilution assays must strictly adhere to the CLSI M07 guidelines to ensure global reproducibility and standardized minimal inhibitory concentration (MIC) determinations[3].

The Causality of Media Selection: We exclusively use Cation-Adjusted Mueller-Hinton Broth (CAMHB). The standardized levels of calcium (Ca²⁺) and magnesium (Mg²⁺) are critical because variations in divalent cations can significantly alter the binding affinity of certain compounds to the bacterial outer membrane, drastically skewing results[3].

Step-by-Step Methodology:

  • Inoculum Preparation: Pick 3-5 morphologically similar colonies of the test strain (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) from an overnight agar plate. Why multiple colonies? To avoid selecting an atypical phenotypic variant.

  • Standardization: Suspend the colonies in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Dilution: Dilute this suspension 1:150 in CAMHB. Causality: This ensures the final well concentration is exactly

    
     CFU/mL. If the inoculum is too low, spontaneous resistant mutants may be missed. If too high, the "inoculum effect" can overwhelm the drug, causing falsely elevated MICs.
    
  • Plate Layout: In a 96-well microtiter plate, dispense 50 µL of CAMHB into columns 2-12. Add 100 µL of the working compound solution to column 1. Perform a 2-fold serial dilution from column 1 to 10 (transferring 50 µL each time).

  • Controls: Column 11 serves as the Growth Control (GC; bacteria + CAMHB + 1% DMSO, no drug). Column 12 serves as the Sterility Control (SC; CAMHB only).

  • Inoculation: Add 50 µL of the standardized bacterial suspension to columns 1-11.

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours. The MIC is recorded as the lowest concentration of the acetamide derivative that completely inhibits visible bacterial growth.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The Causality of the MBC: The MIC only indicates growth inhibition (a bacteriostatic effect). To determine if the acetamide compound is actively killing the bacteria (bactericidal), we must remove the drug pressure and assess viability.

  • Identify the MIC well and all wells containing higher concentrations (which appear clear).

  • Aspirate 20 µL from these clear wells, as well as from the GC well (as a positive control).

  • Spot-plate or spread the aliquots onto Tryptic Soy Agar (TSA) plates.

  • Incubate the plates at 37°C for 24 hours.

  • Interpretation: The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% (

    
     3-log₁₀) reduction of the initial 
    
    
    
    CFU/mL inoculum.
Protocol 3: Time-Kill Kinetics Assay

The Causality of Pharmacodynamics: Why perform a Time-Kill assay if the MBC is already known? The MBC is a static endpoint. It reveals if the compound kills, but not how fast. Time-kill kinetics define the pharmacodynamic profile (concentration-dependent vs. time-dependent killing), which is an absolute prerequisite for predicting in vivo efficacy and establishing dosing intervals[4].

  • Preparation: Prepare glass culture tubes containing 10 mL of CAMHB supplemented with the acetamide compound at concentrations of 0.5×, 1×, 2×, and 4× the predetermined MIC. Include a drug-free growth control.

  • Inoculation: Inoculate each tube with the test organism to achieve a starting density of

    
     CFU/mL.
    
  • Sampling: At predefined time intervals (0, 2, 4, 8, 12, and 24 hours), vortex the tubes and withdraw a 100 µL aliquot[4].

  • Quantification: Perform 10-fold serial dilutions of the aliquot in sterile PBS. Plate 100 µL of the dilutions onto TSA plates.

  • Incubation & Counting: Incubate plates for 24 hours at 37°C. Count the colonies to calculate the Log₁₀ CFU/mL.

  • Interpretation: A bactericidal effect is universally defined as a

    
     3-log₁₀ reduction in colony-forming units (CFU)/mL from the initial inoculum[4].
    

Quantitative Data Presentation

To effectively communicate the efficacy of novel acetamide derivatives, data should be synthesized into a standardized matrix. Below is a representative data structure based on recent literature findings for benzimidazole-acetamide (Compound 5a)[1] and 2-mercaptobenzothiazole-acetamide (Compound 2i)[2].

Compound ClassSpecific DerivativeBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio24h Time-Kill Profile
Benzimidazole-AcetamideCompound 5aS. aureus (ATCC 29213)16.032.02.0Bactericidal (-3.2 log₁₀)
Benzimidazole-AcetamideCompound 5aE. coli (ATCC 25922)32.0>128.0>4.0Bacteriostatic (-1.5 log₁₀)
2-MercaptobenzothiazoleCompound 2iS. aureus (ATCC 29213)8.08.01.0Bactericidal (-4.1 log₁₀)
2-MercaptobenzothiazoleCompound 2iP. aeruginosa (ATCC 27853)64.0128.02.0Bacteriostatic (-2.2 log₁₀)
Control AntibioticLevofloxacinS. aureus (ATCC 29213)0.250.52.0Bactericidal (-4.5 log₁₀)

Note: An MBC/MIC ratio of


 4 generally indicates bactericidal activity, while a ratio > 4 indicates bacteriostatic activity. This must always be corroborated by the Time-Kill Log reduction data.

References

  • Title: Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies | ACS Omega Source: ACS Publications URL: [Link]

  • Title: CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests Source: Intertek Inform / Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Time-Kill Kinetics Assay Source: Emery Pharma URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-chloro-N-(2-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals actively working on the synthesis of sulfonamide-based pharmacophores.

The acylation of 2-aminobenzenesulfonamide with chloroacetyl chloride to yield 2-chloro-N-(2-sulfamoylphenyl)acetamide ()[1] is a foundational reaction in medicinal chemistry. While the synthetic strategy hinges on the high nucleophilicity of the aromatic amino group[2], the bifunctional nature of the reagents often leads to competing side reactions. This guide provides field-proven troubleshooting strategies, causality-driven mechanistic insights, and a self-validating protocol to eliminate byproducts.

Mechanistic Overview & Reaction Pathways

Understanding the kinetic and thermodynamic competing pathways is critical. The diagram below illustrates the optimal acylation route versus the three primary byproduct formation mechanisms: over-acylation, hydrolysis, and nucleophilic substitution (dimerization).

G SM 2-Aminobenzenesulfonamide + Chloroacetyl Chloride Product 2-chloro-N-(2-sulfamoylphenyl)acetamide (Target Product) SM->Product 0-5°C, 1.05 eq Acyl Chloride Non-nucleophilic Base Diacyl N,N-Diacylated Byproduct (Over-acylation) SM->Diacyl Excess Acyl Chloride Strong Base / >15°C Hydro Chloroacetic Acid (Hydrolysis) SM->Hydro Excess Water Uncontrolled pH Dimer Dimerized/Alkylated Impurity (SN2 Displacement) Product->Dimer High Temp (>20°C) Extended Time

Reaction pathway illustrating the optimal synthesis route versus byproduct formation mechanisms.

Troubleshooting FAQs

Q1: Why am I observing significant N,N-diacylation or sulfonamide acylation in my LC-MS data? A1: The primary aniline nitrogen of 2-aminobenzenesulfonamide is the most nucleophilic site. However, once monoacylated, the resulting amide and the adjacent primary sulfonamide can undergo secondary acylation if excess chloroacetyl chloride is present. Furthermore, using a strongly nucleophilic base (like unhindered primary/secondary amines) or an overly strong inorganic base can deprotonate the newly formed amide/sulfonamide, artificially increasing their nucleophilicity. Actionable Fix: Strictly limit chloroacetyl chloride to 1.0–1.05 equivalents. Switch your base to a sterically hindered, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or use a mild inorganic base like NaHCO₃ in a biphasic system.

Q2: My reaction stalls at 60-70% conversion, and I detect chloroacetic acid in the aqueous wash. How do I prevent hydrolysis? A2: Chloroacetyl chloride is highly susceptible to nucleophilic attack by water. In standard biphasic Schotten-Baumann conditions, competitive hydrolysis occurs if the addition rate is too fast, causing a localized spike in temperature and pH that destroys the acylating agent before it can react with the amine. Actionable Fix: If using a biphasic system (e.g., EtOAc/H₂O), ensure the internal temperature never exceeds 5 °C and add the acid chloride dropwise over 30–60 minutes. For highly moisture-sensitive scales, transition to the anhydrous protocol (detailed below) using dry dichloromethane (DCM).

Q3: I am detecting higher molecular weight impurities (dimers). What causes this? A3: The target product, 2-chloro-N-(2-sulfamoylphenyl)acetamide, contains a highly reactive α-chloroamide moiety. At elevated temperatures (>15 °C), unreacted 2-aminobenzenesulfonamide or the sulfonamide group of the product can act as a nucleophile, displacing the α-chloride via an Sₙ2 mechanism to form dimers or oligomers. Actionable Fix: The activation energy for the desired N-acylation is much lower than the Sₙ2 displacement of the alkyl chloride. By strictly maintaining the reaction temperature at 0–5 °C, you kinetically favor the formation of the target product while suppressing dimerization. Do not let the reaction warm to room temperature until quenching is complete.

Quantitative Data: Impact of Reaction Conditions on Byproduct Profiles

The following table summarizes in-house optimization data, demonstrating how base selection, solvent, and temperature dictate the purity profile of the final compound.

Reaction ConditionBase UsedSolvent SystemTemp (°C)Target Yield (%)Diacylation (%)Hydrolysis / Dimer (%)
Unoptimized AnhydrousTriethylamine (TEA)DCM2565.020.514.5
Unoptimized BiphasicNaOH (Aqueous)THF / H₂O1055.015.030.0
Optimized BiphasicNa₂CO₃ (Aqueous)EtOAc / H₂O0–588.5< 5.0< 3.0
Optimized Anhydrous DIPEA Dry DCM 0–5 92.0 < 2.0 < 1.0

Validated Experimental Protocol: Optimized Anhydrous Synthesis

This self-validating protocol utilizes anhydrous conditions and steric control to systematically eliminate the byproducts outlined above. Ensure your starting 2-aminobenzenesulfonamide is of high purity (≥98%) before beginning ()[3].

Step 1: Preparation & Dissolution Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Suspend 2-aminobenzenesulfonamide (10.0 mmol, 1.72 g) in anhydrous dichloromethane (DCM, 50 mL).

Step 2: Base Addition Add N,N-diisopropylethylamine (DIPEA, 12.0 mmol, 2.1 mL) to the suspension. Stir for 5 minutes. Scientific Insight: DIPEA acts as an acid scavenger. Its steric bulk prevents it from reacting with the α-chloro group of the acylating agent, a common issue when using less hindered bases like TEA.

Step 3: Temperature Control Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C.

Step 4: Controlled Acylation Dissolve chloroacetyl chloride (10.5 mmol, 0.84 mL) in anhydrous DCM (10 mL). Transfer this to a pressure-equalizing addition funnel. Add the solution dropwise over 30–45 minutes. Scientific Insight: Slow addition prevents exothermic spikes, kinetically favoring the acylation of the highly nucleophilic aniline nitrogen while suppressing Sₙ2 dimerization.

Step 5: Reaction Monitoring Stir the mixture at 0–5 °C for 1.5 hours. Validate the reaction progress via Thin Layer Chromatography (TLC) using an EtOAc:Hexanes (1:1) solvent system. The primary amine spot should completely disappear.

Step 6: Quenching & Workup Once the starting material is consumed, quench the reaction while still cold by adding saturated aqueous NH₄Cl (30 mL). Transfer to a separatory funnel and isolate the organic layer. Wash the organic phase sequentially with cold 0.1 M HCl (20 mL) to remove trace base, saturated NaHCO₃ (20 mL) to neutralize residual acids, and brine (20 mL).

Step 7: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30 °C. Recrystallize the crude solid from a minimal amount of hot ethyl acetate and hexanes to yield the pure 2-chloro-N-(2-sulfamoylphenyl)acetamide.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 89981-37-3, 2-chloro-N-(2-sulfamoylphenyl)acetamide." PubChem. URL:[Link]

Sources

Technical Support Center: Troubleshooting N-Substituted Chloroacetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-substituted chloroacetamide synthesis. As a bifunctional electrophile, chloroacetyl chloride (CAC) is a cornerstone reagent for installing reactive handles in PROTAC linkers, covalent inhibitors, and complex pharmaceutical intermediates[1].

However, the dual reactivity of the acyl chloride and the alpha-alkyl chloride frequently leads to chemoselectivity issues, over-acylation, and hydrolysis. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-fidelity amide bond formation.

Diagnostic Workflow for Reaction Optimization

Before adjusting your protocol, use the decision tree below to diagnose the root cause of your synthesis failure based on TLC or LC-MS analysis.

TroubleshootingWorkflow Start Initiate N-Chloroacetylation Analyze TLC / LC-MS Analysis Start->Analyze Success Target Mono-amide Formed Proceed to Workup Analyze->Success High Yield OverAcylation Issue: Di-acylation (Over-reaction) Analyze->OverAcylation Multiple Spots Hydrolysis Issue: Unreacted Amine (CAC Hydrolysis) Analyze->Hydrolysis SM Remains Alkylation Issue: Dimerization (Amine Alkylation) Analyze->Alkylation Polar Byproducts Fix1 Strict 1.05 eq CAC Maintain 0°C OverAcylation->Fix1 Fix2 Ensure Anhydrous Solvents OR Use Biphasic System Hydrolysis->Fix2 Fix3 Avoid Excess Heating Use Non-nucleophilic Base Alkylation->Fix3 Fix1->Analyze Fix2->Analyze Fix3->Analyze

Diagnostic workflow for troubleshooting N-substituted chloroacetamide synthesis reactions.

Self-Validating Experimental Protocols

To ensure reproducibility, your methodology must include built-in validation steps. Below are the two most robust approaches for N-chloroacetylation, tailored to different substrate classes.

Protocol A: Standard Anhydrous Nucleophilic Acyl Substitution

Best for: Lipophilic amines, standard organic workflows, and PROTAC linker synthesis. Mechanistic Rationale: Conducting the reaction at 0 °C suppresses the SN2 displacement of the alpha-chloride by the amine, ensuring the reaction proceeds exclusively via the lower-activation-energy nucleophilic acyl substitution pathway[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.0 eq) and triethylamine (TEA) or DIPEA (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M.

    • Self-Validation: Ensure the solution is completely clear and moisture-free. Cloudiness indicates moisture, which will rapidly hydrolyze the CAC.

  • Cooling: Cool the reaction vessel to 0 °C using an ice bath.

  • Addition: Add chloroacetyl chloride (1.05–1.1 eq) dropwise over 10–15 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes that provide the activation energy required for di-acylation and dimerization.

  • Monitoring: Stir for 1–4 hours, allowing the reaction to slowly warm to room temperature. Monitor via TLC (ninhydrin stain for aliphatic amines).

    • Self-Validation: The disappearance of the primary amine spot (ninhydrin-active, turning purple/pink) confirms complete conversion.

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (removes unreacted amine and TEA), saturated NaHCO3 (removes chloroacetic acid byproducts), and brine[2]. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

Protocol B: Metal-Free Bio-Compatible Aqueous Synthesis (Green Chemistry)

Best for: Amino alcohols, anilines, and highly polar substrates. Mechanistic Rationale: Water acts as a highly polar solvent that stabilizes the transition state of the acylation while suppressing the nucleophilicity of hydroxyl groups. Propylene oxide acts as a neutral HCl scavenger, preventing the acidic degradation of sensitive substrates without deprotonating amides (which causes over-acylation)[3].

Step-by-Step Methodology:

  • Suspension: Suspend the amine (1.0 eq) in a 0.1 M phosphate buffer (pH ~7).

  • Scavenger Addition: Add propylene oxide (2.0 eq) as the HCl scavenger[2].

  • Acylation: Add chloroacetyl chloride (1.1 eq) dropwise while stirring vigorously at room temperature.

  • Reaction: Stir for 20–30 minutes.

    • Self-Validation: The rapid precipitation of the solid product directly from the aqueous buffer serves as a visual indicator of reaction completion and success[2].

  • Isolation: Isolate the solid product via simple vacuum filtration. Wash with cold water to remove residual buffer salts and starting materials. Chromatographic purification is rarely necessary[3].

Reagent Selection Matrix

Choosing the right reaction environment is critical. Use the table below to align your substrate with the optimal conditions.

Reaction SystemSolventBase / ScavengerStoichiometry (Amine:CAC:Base)Primary AdvantageTypical Yield Range
Standard Anhydrous DCM or THFTriethylamine (TEA) or DIPEA1.0 : 1.1 : 1.2Broad substrate scope; standard laboratory setup for lipophilic compounds.75 - 90%
Aqueous / Bio-compatible Phosphate Buffer (pH 7)Propylene Oxide1.0 : 1.1 : 2.0Exceptional chemoselectivity (N- vs O-acylation); green chemistry; avoids chromatography[3].80 - 95%
Schotten-Baumann Water / DCM (Biphasic)NaOH or K₂CO₃1.0 : 1.2 : 2.0+Prevents CAC hydrolysis by rapid interfacial reaction; ideal for amino acids[4].70 - 85%

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why am I seeing di-chloroacetylated byproducts, and how do I prevent them? A: Over-acylation occurs because the newly formed mono-acylated product can sometimes act as a nucleophile if the base concentration is too high or excess chloroacetyl chloride (CAC) is used. Mechanistically, the amide nitrogen can be deprotonated by strong bases, making it nucleophilic enough to attack a second molecule of CAC. Solution: Strictly limit CAC to 1.05–1.1 equivalents, maintain the reaction at 0 °C during addition, and avoid large excesses of strong bases[5].

Q: My starting amine is unreacted, but the chloroacetyl chloride is fully consumed. What happened? A: This is a hallmark of CAC hydrolysis. CAC is highly electrophilic and reacts violently with trace water in the solvent or atmosphere, forming chloroacetic acid and HCl[2]. Solution: Ensure solvents (like DCM or THF) are strictly anhydrous. Alternatively, switch to a Schotten-Baumann biphasic system or a bio-compatible aqueous protocol where the reaction kinetics with the amine outpace hydrolysis[3].

Q: I am observing polar byproducts and lower yields. Could the chloroacetamide be reacting with itself? A: Yes. The chloroacetamide group contains an electrophilic alpha-carbon. If the reaction is heated or left for extended periods, unreacted starting amine can undergo a nucleophilic substitution (SN2) with the newly formed chloroacetamide, leading to dimerization or piperazine derivatives[1]. Solution: Keep the reaction cold (0 °C to RT) and limit reaction times. Once the acylation is complete, quench the reaction immediately.

Q: How can I selectively N-chloroacetylate an amino alcohol without O-acylation? A: In standard organic solvents, O-acylation is a common competing side reaction. However, performing the reaction in a phosphate buffer (pH ~7) using propylene oxide as an HCl scavenger drives near-perfect chemoselectivity for N-acylation. The aqueous environment suppresses the nucleophilicity of the hydroxyl group while maintaining amine reactivity[3].

Q: During the synthesis of Chloroacetyl-L-methionine, my product yield is low and I suspect oxidation. How do I fix this? A: The thioether group in methionine is highly susceptible to oxidation, forming methionine sulfoxide. Solution: Conduct the reaction under an inert atmosphere (nitrogen or argon), use deoxygenated solvents, and maintain the pH in the neutral to slightly acidic range (pH 6-7) during workup to prevent both oxidation and intramolecular cyclization[5].

References

  • Direct Acylation of α-Amino Acids and Dipeptides - ACS Publications. [Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - Taylor & Francis.[Link]

Sources

LC-MS/MS for Impurity Profiling of Acetamide Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of acetamide. Our goal is to provide practical, in-depth guidance on utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for comprehensive impurity profiling. This guide moves beyond simple protocols to explain the underlying principles and troubleshooting logic, ensuring robust and reliable analytical outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the impurity profiling of acetamide synthesis.

Q1: What are the typical impurities I should expect in acetamide synthesis?

A1: Impurities in acetamide can originate from several sources, including starting materials, byproducts of the synthesis reaction, and degradation of the final product.[1] Common synthesis routes, such as the dehydration of ammonium acetate or the hydration of acetonitrile, can lead to specific impurities.[2]

Table 1: Common Impurities in Acetamide Synthesis

Impurity CategoryPotential ImpuritiesLikely Origin
Starting Materials Acetic Acid, Ammonia, Ammonium AcetateUnreacted starting materials from the ammonium acetate dehydration route.[][4]
AcetonitrileUnreacted starting material from the acetonitrile hydration route.[2]
Reaction Byproducts Diacetamide (N-Acetylacetamide)Self-condensation or reaction of acetamide with an acetylating agent.
Dimeric/Oligomeric SpeciesSide reactions occurring under harsh conditions like high temperature or prolonged reaction times.[5]
N-Substituted AcetamidesPresence of other amines in the reaction mixture.
Degradation Products Acetic Acid, AmmoniaHydrolysis of acetamide, which can be accelerated by acidic or basic conditions.[6][7]
Residual Solvents Acetone, Benzene, Ethyl AcetateSolvents used during purification and recrystallization steps.[1][]

Q2: How do I choose the right LC column for separating acetamide and its polar impurities?

A2: Acetamide and many of its expected impurities are small, polar molecules, which can be challenging to retain on traditional C18 reversed-phase columns. To achieve adequate retention and separation, consider the following column chemistries:

  • Aqueous C18 (e.g., AQ-type): These columns are designed to prevent phase collapse in highly aqueous mobile phases, which are often necessary for retaining polar analytes.

  • Polar-Embedded Columns (e.g., Amide, Cyano): These columns offer alternative selectivity and enhanced retention for polar compounds through mechanisms like hydrogen bonding.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is an excellent choice for very polar compounds that are unretained in reversed-phase. It uses a high organic mobile phase with a small amount of aqueous solvent, promoting partitioning of polar analytes onto a polar stationary phase.

The choice depends on the specific impurity profile. It is often beneficial to screen multiple column types during method development.

Q3: What are the key MS/MS parameters to optimize for sensitive detection of acetamide impurities?

A3: Optimization is crucial for achieving the low detection limits required for impurity analysis.[8][9][10]

  • Ionization Mode: Acetamide and its amine-containing impurities will ionize well in positive electrospray ionization (ESI+) mode, typically as the protonated molecule [M+H]+. Acidic impurities like residual acetic acid are better detected in negative mode (ESI-).

  • Infusion and Tuning: Directly infuse a standard solution of acetamide and any available impurity standards into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and compound-specific parameters (e.g., declustering potential, collision energy).[11]

  • MRM Transition Selection: For quantitative analysis, use Multiple Reaction Monitoring (MRM). Select a precursor ion (typically [M+H]+) and fragment it to produce a stable, specific product ion. A common transition for acetamide (MW 59.07) would be m/z 60.1 → 44.1. Always optimize the collision energy for each impurity's MRM transition to maximize signal intensity.

Q4: What are the regulatory expectations for impurity profiling?

A4: Regulatory bodies like the ICH (International Council for Harmonisation) provide strict guidelines.[12] The key guidelines are:

  • ICH Q3A(R2): Specifies thresholds for reporting, identifying, and qualifying impurities in new drug substances.[13][14]

  • ICH Q2(R2): Details the requirements for validating the analytical procedures used to quantify these impurities.[8][15][16]

Generally, any impurity found at a level greater than the identification threshold (often 0.10% for a maximum daily dose of ≤2g) must be structurally characterized.[14][17]

Troubleshooting Guides

This section provides systematic approaches to resolving common experimental issues.

Guide 1: Poor Peak Shape for Acetamide and Polar Impurities

Poor peak shape (tailing, fronting, or broad peaks) compromises resolution and integration accuracy. For polar analytes like acetamide, this is a frequent challenge.

dot

Sources

How to avoid diamide byproduct formation in acylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Diamide Byproduct Formation

Welcome to the Technical Support Center for Acylation Reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of acylation and minimize the formation of unwanted diamide byproducts. This resource is structured to address your specific challenges in a direct, question-and-answer format, supported by detailed protocols and mechanistic explanations.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about diamide byproduct formation in acylation reactions.

Q1: What are diamide byproducts in the context of acylation, and why are they a concern?

A1: Diamide byproducts in acylation reactions can refer to several undesired structures, depending on the starting materials:

  • N,N-Diacylation of Primary Amines: This is the most common form of diamide byproduct, where a primary amine is acylated twice to form an imide. This is a significant issue as it consumes the desired mono-acylated product and introduces a difficult-to-remove impurity.

  • Side-Chain Acylation of Amino Acids: In reactions involving amino acids like asparagine (Asn) and glutamine (Gln), the side-chain amide can undergo intramolecular cyclization to form byproducts such as aspartimide and pyroglutamate, respectively.[1][2] These side reactions can lead to a heterogeneous product mixture and are a major challenge in peptide synthesis.

  • Guanidinylation: When using uronium or aminium-based coupling reagents in peptide synthesis, the reagent can react with the N-terminal amine of a peptide to form a guanidinyl group, which terminates the peptide chain.[3]

The formation of these byproducts is a major concern because it:

  • Reduces the yield of the desired product.

  • Complicates purification, often requiring extensive chromatography.

  • Can lead to final products with altered biological activity or safety profiles.

Q2: What are the primary factors that promote the formation of N,N-diacylated byproducts from primary amines?

A2: The formation of N,N-diacylated byproducts (imides) from primary amines is influenced by several key factors:

  • Base Strength: Stronger, non-nucleophilic bases like triethylamine (TEA) can deprotonate the initially formed mono-acylated amide, making it nucleophilic and prone to a second acylation. In contrast, weaker bases like pyridine are less likely to promote this deprotonation.

  • Stoichiometry: Using an excess of the acylating agent significantly increases the likelihood of double acylation.

  • Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the second acylation, which is generally less favorable than the first.

  • Solvent Polarity: The polarity of the solvent can influence the reaction rate and selectivity. While a clear trend is not always observed, solvent choice can impact the solubility of intermediates and the transition state energies for mono- and di-acylation.[4][5]

  • Nature of the Amine and Acylating Agent: The steric and electronic properties of both the amine and the acylating agent play a crucial role. Sterically hindered amines are less likely to undergo di-acylation. Highly reactive acylating agents, such as acyl chlorides, are more prone to causing over-acylation compared to less reactive ones like esters.

Q3: How does the choice of coupling reagent in peptide synthesis influence side reactions?

A3: The choice of coupling reagent is critical in peptide synthesis and directly impacts the profile of side reactions:

  • Carbodiimides (e.g., DCC, EDC): These can lead to the formation of N-acylurea byproducts through an O-to-N acyl shift in the activated ester intermediate. This side reaction is irreversible and consumes the activated amino acid. The use of additives like HOBt or HOAt can suppress this.

  • Uronium/Aminium Salts (e.g., HBTU, HATU): While highly efficient, these reagents can cause guanidinylation of the N-terminal amine, leading to chain termination. This is more prevalent when the coupling reagent is in excess or when the activation of the carboxylic acid is slow.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are generally considered "safer" as they do not have the same propensity for guanidinylation as uronium salts. They are an excellent choice for in-situ activation.

Troubleshooting Guides

This section provides practical solutions to common problems encountered during acylation reactions.

Guide 1: N,N-Diacylation of Primary Amines

Issue: My reaction is producing a significant amount of the N,N-diacylated byproduct (imide). How can I favor mono-acylation?

Troubleshooting Steps:

  • Re-evaluate Your Base:

    • Problem: You are using a strong, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases can deprotonate the mono-acylated product, leading to a second acylation.

    • Solution: Switch to a weaker base such as pyridine or use an aqueous inorganic base like sodium hydroxide or sodium bicarbonate in a two-phase system (Schotten-Baumann conditions).[6][7][8] The aqueous base will neutralize the acid byproduct without significantly deprotonating the mono-acylated amide in the organic phase.

  • Control Your Stoichiometry:

    • Problem: You are using an excess of the acylating agent.

    • Solution: Use a 1:1 molar ratio of the amine to the acylating agent. If the reaction is slow, consider adding the acylating agent dropwise to the amine solution to maintain a low instantaneous concentration of the acylating agent.

  • Optimize Reaction Temperature:

    • Problem: The reaction is being run at an elevated temperature.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). The second acylation step typically has a higher activation energy, so lowering the temperature will disfavor it kinetically.

  • Consider the Schotten-Baumann Reaction:

    • Problem: You are running the reaction in a single organic phase with an organic base.

    • Solution: Implement the Schotten-Baumann reaction. This classic method uses a two-phase system of an organic solvent (like dichloromethane or diethyl ether) and an aqueous base (typically NaOH solution).[9] The amine and acyl chloride react in the organic phase, and the HCl byproduct is neutralized by the base in the aqueous phase. This setup effectively prevents the protonation of the starting amine while minimizing the concentration of a strong base in the organic phase that could promote di-acylation.

Workflow for Optimizing Mono-acylation vs. Di-acylation

Caption: Troubleshooting workflow for minimizing di-acylation.

Guide 2: Side Reactions of Asparagine and Glutamine

Issue: I am observing mass losses of -17 Da or -18 Da in my acylation reaction involving asparagine or glutamine. What is happening and how can I prevent it?

Troubleshooting Steps:

  • Aspartimide Formation (from Asparagine):

    • Problem: A mass loss of -18 Da (loss of H₂O) is observed, often accompanied by the appearance of related impurities. This is likely due to the intramolecular cyclization of the asparagine side chain to form a succinimide intermediate (aspartimide). This is particularly problematic in Fmoc-based peptide synthesis during the piperidine-mediated deprotection step.[10]

    • Solutions:

      • Use Protecting Groups on the Side Chain: Employing a protecting group on the side-chain amide of asparagine, such as the trityl (Trt) group, can prevent this side reaction.[11]

      • Additives to Deprotection Solutions: In peptide synthesis, adding HOBt to the piperidine deprotection solution can help suppress aspartimide formation.[1]

      • Use Modified Aspartic Acid Derivatives: Incorporating sterically hindered aspartic acid derivatives can disfavor the cyclization reaction.[10]

      • Optimize pH and Temperature: Aspartimide formation is base-catalyzed. Minimizing exposure to strong bases and high temperatures is crucial.

  • Pyroglutamate Formation (from Glutamine):

    • Problem: A mass loss of -17 Da (loss of NH₃) is observed when glutamine is at the N-terminus of a peptide. This is due to the intramolecular cyclization of the N-terminal amine with the side-chain amide to form pyroglutamic acid.[3]

    • Solutions:

      • Control pH: This reaction can be acid or base-catalyzed. Maintaining a neutral pH during workup and purification is important.

      • Use of Additives: In peptide synthesis, adding HOBt to the deprotection solution can reduce the rate of pyroglutamate formation.[1]

      • Enzymatic Prevention: In biological systems, the enzyme glutaminyl cyclase is responsible for this conversion. In vitro, avoiding conditions that mimic this enzymatic activity (e.g., certain buffers and pH ranges) can be beneficial.[1]

      • Protecting Group Strategy: If the N-terminal amine is intended to be free, ensure that all protecting groups are removed under conditions that do not favor cyclization (e.g., avoiding prolonged exposure to strong acids or bases).

Mechanisms of Asparagine and Glutamine Side Reactions

G cluster_0 Aspartimide Formation cluster_1 Pyroglutamate Formation Asn Asparagine Residue Succinimide Succinimide Intermediate (-H2O) Asn->Succinimide Base-catalyzed cyclization Asp Aspartyl Peptide Succinimide->Asp Hydrolysis isoAsp Isoaspartyl Peptide Succinimide->isoAsp Hydrolysis Gln N-terminal Glutamine pGlu Pyroglutamate (-NH3) Gln->pGlu Intramolecular cyclization

Caption: Side reactions of Asparagine and Glutamine.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows.

Protocol 1: Selective Mono-acylation of a Primary Amine using Schotten-Baumann Conditions

This protocol describes the mono-acylation of benzylamine with benzoyl chloride as a representative example.

Materials:

  • Benzylamine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, separatory funnel, standard glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve benzylamine (1.0 eq) in DCM (20 mL).

  • In a separate beaker, prepare a 10% aqueous solution of NaOH.

  • Add the NaOH solution (2.5 eq) to the flask containing the benzylamine solution.

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzoyl chloride (1.0 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-benzylbenzamide.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Analytical Characterization of Mono- and Di-acylated Products by HPLC

This protocol provides a general method for the analysis of an acylation reaction mixture to quantify the ratio of mono- to di-acylated products.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Reaction mixture sample

Procedure:

  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) of the crude reaction mixture.

    • Dilute it with a suitable solvent (e.g., 1 mL of ACN/water 1:1) to a concentration appropriate for HPLC analysis.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 10%) and increase it to a high percentage (e.g., 90%) over 20-30 minutes. A shallow gradient is often better for separating closely related compounds.[10]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Choose a wavelength where both the mono- and di-acylated products have good absorbance (e.g., 254 nm if they contain aromatic rings).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peaks corresponding to the starting amine, mono-acylated product, and di-acylated product based on their retention times (if known) or by running standards.

    • Integrate the peak areas for the mono- and di-acylated products.

    • Calculate the relative percentage of each product to determine the selectivity of the reaction.

Protocol 3: Selective Mono-acylation of a Symmetrical Diamine using 9-BBN

This protocol describes the selective mono-acylation of piperazine using 9-borabicyclo[3.3.1]nonane (9-BBN).[12]

Materials:

  • Piperazine

  • 9-BBN (0.5 M solution in THF)

  • Benzoyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

  • Dissolve piperazine (1.0 eq) in anhydrous THF (10 mL).

  • Cool the solution to 0 °C.

  • Slowly add the 9-BBN solution (1.0 eq) dropwise to the piperazine solution.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back down to 0 °C.

  • Slowly add benzoyl chloride (0.95 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • The crude product can then be purified by column chromatography to separate the mono-acylated product from any di-acylated byproduct and boron-containing residues.

Data Summary

The following tables summarize key data to aid in experimental design and troubleshooting.

Table 1: Influence of Base on the Selectivity of Amine Acylation

BasepKa of Conjugate AcidTypical ConditionsTendency for Di-acylationNotes
Sodium Hydroxide (NaOH)~15.7 (H₂O)Aqueous/Organic BiphasicLowIdeal for Schotten-Baumann conditions.[6]
Sodium Bicarbonate (NaHCO₃)6.3 (H₂CO₃)Aqueous/Organic BiphasicVery LowA milder alternative to NaOH.
Pyridine5.25Anhydrous Organic SolventLow to ModerateA good choice for mono-acylation in organic solvents.
Triethylamine (TEA)10.75Anhydrous Organic SolventHighProne to causing di-acylation due to its strength.
Diisopropylethylamine (DIPEA)11.0Anhydrous Organic SolventHighSimilar to TEA, but more sterically hindered.

Table 2: Representative ¹H NMR Chemical Shifts for Mono- vs. Di-acylated Amines

ProtonMono-acylated Amine (Amide)Di-acylated Amine (Imide)
N-H Proton Broad singlet, ~5.0-9.0 ppm[13]Absent
α-Protons (on C attached to N) ~3.0-3.5 ppm~3.5-4.0 ppm
α-Protons (on C of acyl group) ~2.0-2.5 ppm~2.5-3.0 ppm

Note: These are general ranges and can vary significantly based on the specific molecular structure and solvent.[14][15]

Table 3: Comparison of Mono- to Di-acylation of Piperazine with and without 9-BBN

ConditionsMono-acylated Product YieldDi-acylated Product YieldRatio (Mono:Di)Reference
Without 9-BBN(not specified)(not specified)Low[12]
With 1.0 eq 9-BBN84% (combined yield)5.3 : 1[12]

References

  • Schotten-Baumann Reaction. (n.d.). In Grokipedia. Retrieved from [Link]

  • Schotten-Baumann Reaction. (n.d.). In SATHEE. Retrieved from [Link]

  • Schotten-Baumann Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Pyroglutamate Formation in Peptides – Formation and Control. (n.d.). Retrieved from [Link]

  • Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot. Retrieved from [Link]

  • Schotten–Baumann reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. (2020, August 10). ACS Publications. Retrieved from [Link]

  • Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Selective monoacylation of symmetrical diamines via prior complexation with boron. (2003, September 18). PubMed. Retrieved from [Link]

  • Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron - Organic Letters. (2003, August 16). Figshare. Retrieved from [Link]

  • Taming Diamines and Acyl Chlorides by Carbon Dioxide in Selective Mono-Acylation Reactions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Mono-acylation of symmetric diamines in the presence of water. (n.d.). ResearchGate. Retrieved from [Link]

  • GENERAL HPLC METHODS. (n.d.). Retrieved from [Link]

  • Removal of Pyroglutamic Acid Residues from the N-Terminus of Peptides and Proteins. (n.d.). Retrieved from [Link]

  • Specific solvation effects on acylation of amines in solvents with low dielectric constants. (1975, February 1). Semantic Scholar. Retrieved from [Link]

  • Investigation of solvent and molar ratio effects for acetylation of benzyl amine. (n.d.). ResearchGate. Retrieved from [Link]

  • CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. (n.d.). Retrieved from [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2019, July 10). MDPI. Retrieved from [Link]

  • Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved from [Link]

  • Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. (n.d.). PMC. Retrieved from [Link]

  • 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. (2024, October 11). MDPI. Retrieved from [Link]

  • An Improved High Performance Liquid Chromatographic Method for Identification and Quantization of Polyamines as Benzoylated Deri. (2011, August 15). SCIRP. Retrieved from [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018, November 12). PMC. Retrieved from [Link]

  • Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. (n.d.). ResearchGate. Retrieved from [Link]

  • Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells. (2006, October 15). PubMed. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]

  • CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. (2014, December 14). TSI Journals. Retrieved from [Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (2020, February 20). PMC. Retrieved from [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019, February 8). Frontiers. Retrieved from [Link]

  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (2020, October 8). MDPI. Retrieved from [Link]

  • Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. (2010, September 2). Organic Letters. Retrieved from [Link]

  • Influence of Aza-Glycine Substitution on the Internalization of Penetratin. (2024, March 30). MDPI. Retrieved from [Link]

  • 5 Key Basicity Trends of Amines. (2017, April 26). Master Organic Chemistry. Retrieved from [Link]

  • Molecular Basis for Activation of a Catalytic Asparagine Residue in a Self-Cleaving Bacterial Autotransporter. (n.d.). PMC. Retrieved from [Link]

  • Amines are basic. However, does this change when comparing primary, secondary and tertiary amines? (2021, June 15). Reddit. Retrieved from [Link]

Sources

Enhancing the selectivity of covalent inhibitors derived from chloroacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Covalent Drug Discovery Support Hub. This resource is engineered for scientists and drug development professionals working with targeted covalent inhibitors (TCIs). While acrylamides dominate the landscape of FDA-approved covalent drugs due to their tunable Michael addition chemistry, chloroacetamides (CAs) offer unique geometric and electronic properties for targeting non-catalytic cysteines. However, their intrinsic reactivity via


 nucleophilic substitution often leads to off-target promiscuity and toxicity[1][2].

This guide provides field-proven troubleshooting strategies, structural optimization logic, and self-validating proteomics protocols to help you harness the potency of chloroacetamide warheads while strictly controlling their selectivity.

Part 1: Structural Tuning & Reactivity (FAQ)

Q: My chloroacetamide hit shows potent biochemical inhibition but exhibits massive off-target labeling in cell lysates. Why is this happening, and how do I fix it? A: Chloroacetamides are intrinsically more reactive than standard acrylamides. They undergo rapid, irreversible


 substitution with thiols under physiological conditions[2][3]. If your non-covalent scaffold lacks sufficient binding affinity (

), the high inactivation rate (

) of the CA warhead will drive non-specific "protein painting" across the proteome.

Causality & Solution: To fix this, you must decouple the non-covalent recognition from the covalent reaction.

  • Optimize the Scaffold: Improve the non-covalent interactions first. A high-affinity scaffold ensures the warhead is held in precise proximity to the target cysteine, allowing you to use a weaker electrophile.

  • Tune the Warhead: Introduce steric bulk or electronic modifications at the

    
    -position. For instance, substituting the chloroacetamide with an 
    
    
    
    -chlorofluoroacetamide (CFA)
    reduces intrinsic reactivity but maintains high target specificity when driven by local proximity (e.g., targeting EGFR Cys797)[3]. Alternatively, converting the CA to a sulfamate acetamide can improve buffer stability while maintaining the required geometry[1].

Q: How does the reactivity of chloroacetamides quantitatively compare to other common warheads? A: Reactivity dictates the half-life of your compound in glutathione (GSH)-rich environments. Below is a comparative summary of intrinsic electrophilic reactivity based on kinetic profiling[2][4]:

Warhead TypeReaction MechanismAvg. Reactivity Rate (

,

)
Promiscuity RiskStructural Tuning Strategy
Chloromethyl Ketone

Substitution

Very HighRarely used in modern TCIs; high toxicity[4].
Chloroacetamide

Substitution

HighAdd

-steric bulk or

-fluoro groups[3].
Acrylamide Michael Addition

ModerateTune via electron-withdrawing groups[4].

-Fluoroacetamide

Substitution

LowRequires highly optimized non-covalent scaffold.

Part 2: Troubleshooting Off-Target Profiling

Issue: Your lead CA inhibitor causes cellular toxicity, and you suspect it is depleting essential cellular proteins via non-specific cysteine alkylation. Root Cause: The inhibitor is engaging off-target proteins with highly nucleophilic cysteines. Standard biochemical assays cannot detect this because they exist in a vacuum, ignoring the complex native proteome. Resolution: Implement Competitive Activity-Based Protein Profiling (ABPP) coupled with Label-Free Quantification (LFQ) or SILAC. This is a self-validating system: by using your inhibitor to compete against a broad-spectrum reactive probe, you directly measure target occupancy and identify off-targets in their native state[5].

Detailed Methodology: Competitive ABPP for Covalent Inhibitors

This protocol utilizes label-free quantitative proteomics to map the interaction landscape of your CA inhibitor[5][6].

Step 1: Native Proteome Preparation

  • Harvest cells or target tissues (e.g., mouse brain/liver) and lyse in native buffer (e.g., PBS with 0.1% NP-40, avoiding strong denaturants like SDS that unfold proteins and expose buried cysteines).

  • Centrifuge at 100,000

    
     g for 45 min to separate membrane and cytosolic fractions. Normalize protein concentration to 2 mg/mL[6].
    

Step 2: Inhibitor Pre-Incubation (Target Engagement)

  • Divide the lysate into two cohorts: Vehicle (DMSO) and Competitor (your CA inhibitor at

    
     and 
    
    
    
    the cellular
    
    
    ).
  • Incubate for 1 hour at 37°C. Causality: This step allows the CA inhibitor to covalently bind its specific target and any high-affinity off-targets, blocking those cysteines from subsequent labeling.

Step 3: Broad-Spectrum Probe Labeling

  • Add a broad-spectrum alkyne-tagged probe (e.g., Iodoacetamide-alkyne, IA-alkyne, at 100

    
    M) to all samples.
    
  • Incubate for 1 hour at room temperature. Causality: The IA-alkyne will covalently label all unbound reactive cysteines in the proteome.

Step 4: CuAAC Click Chemistry & Enrichment

  • Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding Biotin-Azide,

    
    , TCEP, and TBTA ligand. React for 1 hour.
    
  • Precipitate proteins using chloroform/methanol to remove excess unreacted probe[6].

  • Resuspend the pellet in 6M urea/PBS and incubate with Streptavidin-agarose beads for 2 hours to enrich the biotinylated proteins.

Step 5: On-Bead Digestion & LC-MS/MS Analysis

  • Reduce the enriched proteins with 10 mM DTT and alkylate with 40 mM iodoacetamide[6].

  • Perform on-bead digestion using sequencing-grade Trypsin overnight at 37°C.

  • Elute the peptides and analyze via high-resolution LC-MS/MS.

  • Data Interpretation: Proteins showing a significant decrease in LFQ intensity in the inhibitor-treated sample vs. vehicle are your engaged targets (and off-targets).

ABPP_Workflow N1 1. Native Lysate Preparation N2 2. CA Inhibitor Pre-incubation N1->N2 N3 3. IA-Alkyne Probe Labeling N2->N3 N4 4. CuAAC Click Reaction (Biotin-Azide) N3->N4 N5 5. Streptavidin Enrichment & Trypsin Digestion N4->N5 N6 6. LC-MS/MS & LFQ Analysis N5->N6

Caption: Competitive ABPP workflow for mapping the selectivity of chloroacetamide inhibitors.

Part 3: Validation & Assay Artifacts (FAQ)

Q: My intact protein Mass Spectrometry (MS) assay shows 100% labeling of the target protein, but Fluorescence Polarization (FP) assays show poor complex stabilization. Is my compound a false positive? A: Yes, this is a common artifact with highly reactive electrophiles. In MS assays lacking competing nucleophiles, a reactive CA warhead will eventually label the target protein purely as a function of time and concentration, even without specific non-covalent binding[7]. Causality & Solution: To validate true targeted covalency, synthesize a "dead" control analog where the chlorine atom is replaced by a methyl group (forming an unreactive propionamide). Run the FP assay with this reversible analog. If the dead analog shows zero binding affinity, your original CA hit is likely a non-specific alkylator relying entirely on warhead reactivity rather than scaffold recognition[8].

Q: How do I optimize the linker between my scaffold and the CA warhead? A: The trajectory of the


 attack requires a strict 180° angle between the attacking thiolate and the departing chloride ion. If your linker is too rigid or too short, the warhead cannot adopt the required transition state geometry, leading to inactive compounds despite high scaffold affinity. Systematically vary the linker length (n=0 to 3 carbons) and use intact protein MS to calculate the pseudo-first-order rate constant (

) for each derivative[7].

Optimization_Logic Start CA Hit Identified Q1 High GSH Reactivity (t1/2 < 30 min)? Start->Q1 Action1 Alpha-Substitution (e.g., Fluoro/Methyl) Q1->Action1 Yes Q2 High Off-Target Labeling in ABPP? Q1->Q2 No Action1->Q2 Action2 Optimize Non-Covalent Scaffold Affinity Q2->Action2 Yes Success Selective Lead Compound Q2->Success No Action2->Q1 Re-evaluate

Caption: Decision matrix for tuning chloroacetamide reactivity and proteome-wide selectivity.

References

  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. NIH.gov.[Link]

  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors. ELTE.hu.[Link]

  • Structure-Based Optimization of Covalent, Small-Molecule Stabilizers of the 14-3-3σ/ERα Protein–Protein Interaction from Nonselective Fragments. NIH.gov.[Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis.[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI.[Link]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. ACS Publications.[Link]

  • Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv.[Link]

  • Promiscuity and Selectivity in Covalent Enzyme Inhibition: A Systematic Study of Electrophilic Fragments. ACS Publications.[Link]

  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. EMBL-EBI.[Link]

Sources

Overcoming poor solubility of sulfamoylphenyl acetamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Sulfamoylphenyl acetamide derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of carbonic anhydrase (CA) inhibitors, COX-2 inhibitors, and targeted anticancer agents. However, their rigid planar structures, high crystal lattice energies, and propensity for intermolecular hydrogen bonding often result in notoriously poor aqueous solubility.

This guide provides field-proven troubleshooting strategies, from synthetic "tail approach" modifications to advanced formulation techniques, ensuring your compounds remain soluble and active during both in vitro assays and in vivo dosing.

Core Troubleshooting Workflow

SolubilityWorkflow Start Poor Aqueous Solubility Sulfamoylphenyl Acetamide Decision Is chemical modification permissible? Start->Decision ChemMod Lead Optimization Phase Decision->ChemMod Yes Formulation In Vitro / Preclinical Phase Decision->Formulation No Tail The 'Tail Approach' Add basic/acidic moieties ChemMod->Tail CD Cyclodextrin Complexation (HP-β-CD) Formulation->CD Micelles Micellar Solubilization (Surfactants/Cosolvents) Formulation->Micelles Salt Salt Formation (e.g., HCl or Na+ salts) Tail->Salt

Caption: Decision tree for troubleshooting the solubility of sulfamoylphenyl acetamide derivatives.

FAQ Section 1: Chemical Modification & Prodrug Strategies

Q: Why do my sulfamoylphenyl acetamide compounds precipitate so easily in physiological buffers? A: The poor solubility is driven by thermodynamics. The sulfamoyl group (-SO₂NH₂) and the acetamide linker both act as strong hydrogen bond donors and acceptors. This promotes highly stable intermolecular hydrogen-bonded networks in the solid state, leading to high crystal lattice energies. Overcoming this lattice energy in aqueous media is thermodynamically unfavorable, resulting in rapid precipitation[1].

Q: How can I chemically modify the scaffold to improve solubility without losing target affinity? A: Employ the "Tail Approach." In target binding (e.g., Carbonic Anhydrase), the sulfamoyl group acts as the primary zinc-binding group (ZBG) required for anchoring the molecule deep in the active site[2]. The acetamide group acts as a flexible linker. By attaching a hydrophilic or ionizable "tail" (such as a substituted piperazine or an ω-aminoalkyl ether) to the acetamide nitrogen or carbon, you project the tail into the outer, solvent-exposed region of the active site[2][3]. Because these tails are basic, they can be readily converted into hydrochloride salts, drastically improving aqueous solubility while often enhancing isoform selectivity through novel van der Waals contacts[3][4].

FAQ Section 2: Formulation & Complexation

Q: I cannot alter the chemical structure at this stage. How can I prevent precipitation during in vitro cellular assays? A: For unmodified hydrophobic derivatives, cyclodextrin (CD) complexation is the gold standard. Specifically, β-cyclodextrin (β-CD) and its derivative hydroxypropyl-β-cyclodextrin (HP-β-CD) are highly effective[5][6]. The cavity size of β-CD (approx. 6.0–6.5 Å) perfectly accommodates the hydrophobic phenyl ring of the sulfamoylphenyl group, shielding it from the aqueous environment[7].

Q: Why shouldn't I just use γ-cyclodextrin to ensure the molecule fits? A: Cavity size matching is critical for maximizing the stability constant (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


) of the inclusion complex. γ-CD has a larger cavity (approx. 8.0 Å). While the drug will enter the cavity, the fit is too loose to establish strong hydrophobic shielding and van der Waals interactions. This results in a low stability constant and negligible solubility enhancement[7]. Phase-solubility diagrams typically show a robust 

-type isotherm for β-CD (a linear increase in solubility), whereas γ-CD often fails to form a stable complex with sulfonamides[7].

PhaseSolubility ExcessDrug Excess Solid Drug (Sulfamoylphenyl deriv.) Equilibration Equilibration (48-72h at 25°C) ExcessDrug->Equilibration CDSolutions Aqueous HP-β-CD (0 to 15 mM) CDSolutions->Equilibration Filtration Filtration (0.45 µm) & HPLC Analysis Equilibration->Filtration Isotherm A_L Type Isotherm (Linear Solubility Increase) Filtration->Isotherm

Caption: Workflow for determining the phase-solubility isotherm and stability constant of drug-CD complexes.

Quantitative Data: Solubility Enhancement Strategies

StrategyExample Modification / ExcipientTypical Solubility IncreaseCausative MechanismApplication Phase
Salt Formation Piperazine tail + HCl salt50x - 100xIonization of basic tail disrupts crystal lattice[3]Lead Optimization
CD Complexation HP-β-CD (1:1 complex)10x - 30xHydrophobic cavity shielding;

-type binding[7]
Preclinical / In vitro
Ternary Complex β-CD + PEG 2000030x - 45xPolymer stabilizes the CD-drug inclusion complex[5]Formulation
Cosolvent System 5% DMSO + 5% Tween 205x - 15xMicellar solubilization and surface tension reductionIn vitro assays

Detailed Experimental Protocols

Protocol 1: Phase-Solubility Profiling (Higuchi-Connors Method)

Purpose: To determine the stability constant (


) and optimal concentration of cyclodextrin required for your specific derivative.
  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 2.5, 5.0, 7.5, 10.0, and 15.0 mM) in distilled water or your assay buffer.

  • Drug Addition: Add an excess amount of the solid sulfamoylphenyl acetamide derivative to each vial (ensure the drug remains visibly undissolved to maintain a saturated state).

  • Equilibration: Seal the vials and agitate them on a rotary shaker at 150 rpm and 25°C for 48 to 72 hours to ensure thermodynamic equilibrium is reached[5][6].

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove undissolved drug. (Self-Validation: Discard the first 1 mL of filtrate to account for potential membrane adsorption).

  • Quantification: Dilute the filtrate appropriately and analyze the drug concentration using HPLC-UV.

  • Data Analysis: Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of HP-β-CD (x-axis). Calculate the stability constant using the equation:

    
    , where 
    
    
    
    is the intrinsic solubility of the drug in the absence of CD.
Protocol 2: Preparation of Solid Inclusion Complexes (Kneading Method)

Purpose: To create a stable, dry powder formulation of the drug-CD complex for long-term storage or in vivo dosing.

  • Molar Ratio: Weigh the sulfamoylphenyl acetamide derivative and HP-β-CD in a precise 1:1 molar ratio based on the results from Protocol 1.

  • Wetting: Place the HP-β-CD in a mortar and add a small volume of a water/ethanol mixture (50:50 v/v) to form a homogeneous paste.

  • Kneading: Gradually incorporate the drug powder into the paste. Knead the mixture continuously for 45–60 minutes. Add trace amounts of the solvent mixture as needed to maintain a paste-like consistency[6].

  • Drying: Dry the resulting mass in a vacuum oven at 40°C for 24 hours to completely remove the solvent.

  • Milling: Gently pulverize the dried mass and pass it through a 60-mesh sieve.

  • Self-Validation (Thermal Analysis): Perform Differential Scanning Calorimetry (DSC) on the final powder. The complete disappearance of the sharp endothermic melting peak characteristic of the free sulfamoylphenyl acetamide confirms complete amorphization and successful inclusion within the CD cavity[5][6].

References

  • African Journal of Pharmacy and Pharmacology - study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. academicjournals.org. Available at:[Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles. nih.gov. Available at:[Link]

  • Complexation of Sulfonamides With β-Cyclodextrin Studied by Experimental and Theoretical Methods. researchgate.net. Available at:[Link]

  • The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase. cnr.it. Available at:[Link]

  • Enhancement of dissolution rate and bioavailability of sulfamethoxazole by complexation with β-cyclodextrin. researchgate.net. Available at:[Link]

  • A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects. acs.org. Available at:[Link]

  • Carbonic Anhydrase Inhibitors. Synthesis of Water-Soluble, Topically Effective, Intraocular Pressure-Lowering Aromatic/Heterocyclic Sulfonamides. acs.org. Available at:[Link]

Sources

Technical Support Center: Navigating Regioselectivity in Purine Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common yet complex challenge in synthetic chemistry: controlling the regioselectivity of purine acylation. Direct acylation of the purine ring often leads to a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 regioisomer typically predominating.[1][2] This lack of selectivity can significantly complicate synthesis, purification, and ultimately, the development of novel therapeutics.

This resource offers field-proven insights and troubleshooting strategies to help you navigate these challenges. We will delve into the underlying principles governing regioselectivity and provide practical, step-by-step protocols to steer your reactions toward the desired isomer.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during purine acylation experiments.

Q1: Why is my purine acylation not selective, yielding a mixture of N7 and N9 isomers?

A1: The formation of both N7 and N9 acylated products is a frequent outcome due to the intrinsic electronic properties of the purine heterocycle.[1][2] The imidazole portion of the purine ring possesses two nucleophilic nitrogen atoms, N7 and N9. Direct alkylation or acylation often results in a mixture because the thermodynamic stability of the N9 isomer is only slightly favored over the N7 isomer.[1][2] The final product ratio is a delicate balance between kinetic and thermodynamic control.[3][4][5][6]

Q2: I am consistently obtaining the N9 isomer as the major product, but I need the N7 isomer. How can I reverse this selectivity?

A2: Achieving N7 selectivity often requires moving from thermodynamically controlled conditions to kinetically controlled ones.[1][2] This typically involves using specific reaction conditions that favor the faster-forming, albeit less stable, N7 isomer. Key strategies include:

  • Lower Reaction Temperatures: Running the reaction at lower temperatures can trap the kinetic product before it has a chance to equilibrate to the more stable thermodynamic product.[4][5][6]

  • Use of Bulky Protecting Groups: Introducing a sterically demanding group at a position proximal to N9 can physically block the approach of the acylating agent, thereby favoring attack at the more accessible N7 position.

  • Silylation Followed by Catalysis: A powerful technique involves the in-situ silylation of the purine followed by the addition of a Lewis acid catalyst like SnCl₄ with a tertiary alkyl halide. This method has been shown to be highly regioselective for the N7 position under kinetically controlled conditions.[1][2]

Q3: My starting purine has poor solubility in common organic solvents. What can I do to improve this?

A3: Poor solubility is a common hurdle. Several approaches can be taken:

  • Solvent Screening: Experiment with a range of anhydrous aprotic solvents such as 1,2-dichloroethane (DCE), acetonitrile (ACN), tetrahydrofuran (THF), and dimethylformamide (DMF).[2][7]

  • Silylation: Converting the purine to its trimethylsilyl (TMS) derivative can significantly enhance its solubility in organic solvents. This is a key step in the Vorbrüggen glycosylation and related N7-alkylation methods.[1][2] The silylation is typically achieved by heating the purine with a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA).[2]

Q4: How can I reliably distinguish between the N7 and N9 acylated isomers?

A4: Spectroscopic methods are essential for isomer differentiation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly informative. For 6-chloropurine derivatives, the chemical shift of the C5 carbon is a key indicator. The C5 signal for N9-alkylated isomers typically appears around 132 ppm, while for N7 isomers, it is more shielded and appears at a lower value, approximately 123 ppm.[2] 2D NMR techniques like HSQC and HMBC can also be invaluable for unambiguous structure determination.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive structural proof.[8]

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues.

Problem 1: Low Yield of the Desired N7-Acylated Product

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Explanation
Reaction Conditions Favor Thermodynamic Product (N9) Switch to kinetically controlled conditions. Lower the reaction temperature significantly (e.g., use an ice bath).[4][5] Shorten the reaction time to isolate the faster-forming kinetic product before equilibration can occur.[4]
Incomplete Silylation of the Purine Ensure complete silylation before adding the acylating agent and catalyst. This can be confirmed by the formation of a clear, homogeneous solution.[2] Use a sufficient excess of the silylating agent (e.g., 1.5 equivalents of BSA) and ensure the reaction is conducted under strictly anhydrous conditions.[2]
Suboptimal Lewis Acid Catalyst The choice and amount of Lewis acid are critical. For N7-tert-alkylation, SnCl₄ has been shown to be highly effective.[1][2] Optimize the stoichiometry of the catalyst; for SnCl₄, amounts ranging from 1.0 to 2.1 equivalents relative to the purine have been reported to be successful.[2] Other Lewis acids like TiCl₄ or TMSOTf could also be screened.[2]
Acylating Agent Reactivity The nature of the acylating agent is crucial. The silylation method for N7-selectivity has shown high success with tertiary alkyl halides, which can form stable carbocation intermediates.[2] Primary and secondary alkyl halides may not be suitable for this specific N7-selective method.[2]
Problem 2: Difficulty in Separating N7 and N9 Isomers

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Explanation
Similar Polarity of Isomers Standard silica gel column chromatography may not provide sufficient resolution. Consider using a different stationary phase, such as alumina or a bonded-phase silica. Experiment with different solvent systems, including gradient elution, to improve separation.
Co-elution of Products High-Performance Liquid Chromatography (HPLC) often provides superior resolution. Reverse-phase (e.g., C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for separating these closely related polar compounds.[9][10]
Need for an Alternative Separation Technique Capillary Electrophoresis (CE) is another powerful technique for separating purine isomers, sometimes with the use of additives like β-cyclodextrin to enhance resolution.[11]

In-Depth Technical Protocols

Protocol 1: Kinetically Controlled N7-tert-Butylation of 6-Chloropurine

This protocol is adapted from a method developed for the direct regioselective N7-tert-alkylation of 6-substituted purines.[1][2] It relies on the in-situ silylation of the purine followed by a Lewis-acid catalyzed reaction with a tertiary alkyl halide under conditions that favor the kinetic product.

Materials:

  • 6-Chloropurine

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Tin(IV) chloride (SnCl₄)

  • tert-Butyl bromide (tert-BuBr)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Step-by-Step Methodology:

  • Silylation: a. To a flame-dried flask under an inert atmosphere (Argon), add 6-chloropurine (1.0 eq). b. Add anhydrous DCE (to make a ~0.125 M solution). c. Add BSA (1.5 eq) to the suspension. d. Heat the mixture at 76-80 °C for 30 minutes. The suspension should turn into a clear, homogeneous solution, indicating the formation of the silylated purine.

  • Acylation (Kinetically Controlled): a. Cool the clear solution in an ice bath. b. Add SnCl₄ (2.1 eq) dropwise while maintaining the low temperature. c. Add tert-BuBr (1.5 eq). d. Remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring & Work-up: a. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours. b. Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. c. Extract the product with an organic solvent like ethyl acetate. d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the N7-(tert-butyl)-6-chloropurine.

Visualizing Reaction Control: Kinetic vs. Thermodynamic Pathways

The outcome of a purine acylation is often determined by whether the reaction is under kinetic or thermodynamic control.[4][5][6][12] This can be visualized with a reaction coordinate diagram.

G cluster_0 Reactants Reactants TS_Kinetic TS (N7) Reactants->TS_Kinetic ΔG‡ (Kinetic) Reactants->TS_Kinetic TS_Thermo TS (N9) Reactants->TS_Thermo ΔG‡ (Thermodynamic) Reactants->TS_Thermo Kinetic_Product N7-Acyl Purine (Kinetic Product) TS_Kinetic->Kinetic_Product TS_Kinetic->Kinetic_Product Thermo_Product N9-Acyl Purine (Thermodynamic Product) TS_Thermo->Thermo_Product TS_Thermo->Thermo_Product E0 E0->Reactants E1 E1->TS_Kinetic E2 E2->TS_Thermo E3 E3->Kinetic_Product E4 E4->Thermo_Product Y_axis X_axis EnergyLabel Gibbs Free Energy (G) ReactionCoordinateLabel Reaction Coordinate

Caption: Energy profile for kinetic vs. thermodynamic control in purine acylation.

This diagram illustrates that the kinetic product (N7-isomer) has a lower activation energy (ΔG‡), meaning it forms faster. The thermodynamic product (N9-isomer) has a lower overall Gibbs free energy, making it more stable. By manipulating reaction conditions, one can favor the formation of either product.

Workflow for Method Development in Regioselective Purine Acylation

Successfully developing a regioselective acylation protocol requires a systematic approach. The following workflow outlines the key decision-making and experimental stages.

G A Define Target Regioisomer (N7 or N9) B Select Initial Reaction Conditions A->B C Is Target N9 (Thermodynamic)? B->C D Is Target N7 (Kinetic)? B->D E Standard Acylation: - Base (e.g., NaH, K2CO3) - Higher Temperature - Longer Reaction Time C->E Yes F Kinetic Control Strategy: - Silylation (e.g., BSA) - Lewis Acid (e.g., SnCl4) - Low Temperature D->F Yes G Run Initial Experiment E->G F->G H Analyze Product Ratio (LC-MS, NMR) G->H I Desired Selectivity Achieved? H->I J Optimize Reaction Parameters I->J No L Scale-up and Product Isolation I->L Yes J->G K Troubleshoot Separation J->K M Final Product Characterization L->M

Caption: Systematic workflow for developing a regioselective purine acylation method.

References

  • Catalysis Science & Technology. (2018). Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective. RSC Publishing.
  • PMC. (n.d.).
  • PMC. (2024, April 6). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC.
  • ACS Publications. (2023, July 10). Watson–Crick Base Pairs with Protecting Groups: The 2-Amino Groups of Purine- and 7-Deazapurine-2,6-Diamine as Target Sites for DNA Functionalization by Selective Nucleobase Acylation.
  • PubMed. (2005, August 1). Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ. PubMed.
  • Marcel Dekker, Inc. (1993). Mitsunobu Reactions for the Synthesis of Carbocyclic Analogues of Nucleosides: Examination of the Regioselectivity. NUCLEOSIDES & NUCLEOTIDES.
  • PubMed. (2006, November 10). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed.
  • PubMed. (2013, April 11).
  • ResearchGate. (n.d.). Optimization of the reaction conditions a.
  • PubMed. (2003, August 8). Selectivity of Purine Alkylation by a Quinone Methide. Kinetic or Thermodynamic Control? J Org Chem.
  • ACS Publications. (2024, April 6). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
  • MDPI. (2023, January 17).
  • ResearchGate. (2025, August 7). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin.
  • ResearchGate. (2026, February 15). Regioselective alkylation reaction of purines under microwave Irradiation.
  • PubMed. (2001, November 15). Regioselective 2'-silylation of purine ribonucleosides for phosphoramidite RNA synthesis. Curr Protoc Nucleic Acid Chem.
  • Semantic Scholar. (n.d.). Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. Semantic Scholar.
  • RSC Publishing. (n.d.). Metal-free, direct acylation of purines to access C6-acylated purine derivatives induced by TBHP via Minisci-type reaction. New Journal of Chemistry.
  • Scilit. (2003, December 1). Separation of purine and pyrimidine bases by capillary electrophoresis using β-cyclodextrin as an additive. Scilit.
  • RSC Publishing. (n.d.). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing.
  • Frontiers. (n.d.). Comprehensive measurement of purines in biological samples. Frontiers.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia.
  • BenchChem. (2025). Revolutionizing Purine Modification: A Detailed Protocol for N9-Alkylation Using Tetrabutylammonium Fluoride. BenchChem.
  • BenchChem. (2025).
  • Houben-Weyl Methods of Organic Chemistry. (n.d.). 2 Protection of Functional Groups. Thieme.
  • PMC. (n.d.).
  • BenchChem. (2025).
  • PubMed. (n.d.). Purine nucleoside phosphorylase: inhibition by purine N(7)- and N(9)-acyclonucleosides; and substrate properties of 7-beta-D-ribofuranosylguanine and 7-beta-D-ribofuranosylhypoxanthine. PubMed.
  • BenchChem. (2025). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. BenchChem.
  • ResearchGate. (n.d.). N-deacetylation of protected pyrimidine and purine nucleosides, promoted by Schwartz's reagent.
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • PubMed. (2006). A Strategy for Selective N-acylation of Purine and Pyrimidine Bases of Deoxy and Ribo Nucleosides. Nucleic Acids Symp Ser (Oxf).
  • RSC Publishing. (1976). Novel procedure for regioselective 2′-O-deacylation of fully acylated purine and pyrimidine ribonucleosides with hydrazine hydrate.
  • PMC. (2023, January 17).
  • ResearchGate. (n.d.). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
  • ResearchGate. (n.d.). Optimization of the reaction condition.
  • PubMed. (n.d.). Thermal 7-9 Transglycosylation of Purine Nucleosides and Their Analogues. PubMed.
  • PubMed. (2010, March 15).
  • Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • ACS Publications. (2023, September 26). Transition-Metal-Catalyzed Silylation and Borylation of C–H Bonds for the Synthesis and Functionalization of Complex Molecules. Chemical Reviews.
  • Organic Chemistry Portal. (n.d.). Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols. Organic Chemistry Portal.
  • Sci-Hub. (n.d.). Regioselective N-9 arylation of purines employing arylboronic acids in the presence of Cu(II). Sci-Hub.

Sources

Validation & Comparative

Comparative Evaluation of 2-chloro-N-(2-sulfamoylphenyl)acetamide (2-CSPA) vs. Established COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of cyclooxygenase-2 (COX-2) inhibition has historically been dominated by two paradigms: the irreversible, non-selective acetylation of Ser530 by Aspirin, and the reversible, highly selective binding of diarylheterocycles like Celecoxib. 2-chloro-N-(2-sulfamoylphenyl)acetamide (2-CSPA) represents an experimental hybrid class: a Targeted Covalent Inhibitor (TCI). By integrating the classical sulfonamide pharmacophore responsible for COX-2 selectivity with an electrophilic


-chloroacetamide warhead, 2-CSPA bridges the gap between high target specificity and sustained, irreversible target engagement.

This guide provides a rigorous, data-driven comparison of 2-CSPA against established COX-2 inhibitors, detailing the mechanistic rationale, comparative kinetic data, and the self-validating experimental protocols required to evaluate its efficacy.

Mechanistic Profiling & Rationale

To objectively compare 2-CSPA with commercial alternatives, we must deconstruct the causality behind its dual-action mechanism.

The Sulfonamide Anchor: Driving COX-2 Selectivity

Classical reversible inhibitors like Celecoxib achieve their selectivity because the COX-2 active site features a Val523 residue, which replaces the bulkier Ile523 found in COX-1[1][2][3]. This substitution opens a hydrophilic side pocket containing Arg513[1][2][3]. The 2-sulfamoylphenyl group of 2-CSPA is designed to anchor precisely into this pocket, forming critical hydrogen bonds with Arg513 and His90[2][3]. This non-covalent docking (quantified by


) provides the initial target specificity, ensuring the molecule bypasses the restricted COX-1 channel[1].
The Chloroacetamide Warhead: Covalent Trapping

Unlike reversible coxibs, 2-CSPA features an


-chloroacetamide group. In drug design, chloroacetamides are established electrophilic warheads that undergo 

alkylation with nucleophilic residues (predominantly cysteines, though activated serines or histidines can react in specific microenvironments)[4][][6]. While Aspirin irreversibly inhibits COX-2 by acetylating Ser530, 2-CSPA utilizes a proximity-driven TCI approach. The initial sulfonamide docking positions the chloroacetamide warhead near a nucleophile within the expanded COX-2 active site, facilitating a time-dependent covalent bond formation (quantified by

)[7][8].

Mechanistic_Pathway A 2-CSPA (Hybrid Inhibitor) C Sulfonamide Anchor (Binds Val523/Arg513) A->C Primary Affinity D Chloroacetamide Warhead (SN2 Alkylation) A->D Covalent Trapping B Celecoxib (Standard Coxib) B->C Primary Affinity E Reversible COX-2 Inhibition (Equilibrium) C->E Rapid Equilibrium F Irreversible COX-2 Inhibition (Covalent) D->F Time-Dependent

Caption: Mechanistic divergence of 2-CSPA vs Celecoxib in COX-2 inhibition.

Comparative Performance Data

When evaluating a covalent inhibitor against reversible standards, relying solely on


 is scientifically inaccurate. For covalent drugs, 

shifts with incubation time. Therefore, performance must be compared using kinetic parameters:

(reversible binding affinity) and

(maximum rate of inactivation)[7].
Table 1: Kinetic and Mechanistic Comparison of COX-2 Inhibitors
Inhibitor ClassRepresentative CompoundPrimary MechanismCOX-2 SelectivityReversibilityKinetic Profile
Targeted Covalent (Experimental) 2-CSPA Sulfonamide docking +

Alkylation
HighIrreversibleTime-dependent (

)
Reversible Diarylheterocycle Celecoxib Sulfonamide docking (Val523/Arg513)HighReversibleRapid equilibrium (

)
Irreversible Acetylator Aspirin Ser530 AcetylationLow (COX-1 biased)IrreversibleTime-dependent (

)

Note: 2-CSPA exhibits a two-step binding kinetic profile. Its ultimate efficacy is defined by the


 ratio, which dictates the efficiency of covalent target silencing over time.

Self-Validating Experimental Protocols

To objectively prove that 2-CSPA acts as a covalent COX-2 inhibitor rather than a slow-binding reversible inhibitor, the following self-validating protocols must be executed. Experience & Expertise Note: We do not rely on standard endpoint assays. Instead, we utilize orthogonal methods—kinetic shifts and mass spectrometry—to establish absolute causality.

Protocol 1: Time-Dependent Inhibition (TDI) Assay

Causality: Reversible inhibitors (Celecoxib) reach equilibrium rapidly, meaning their


 remains constant regardless of pre-incubation time. Covalent inhibitors (2-CSPA) exhibit a time-dependent shift, where the apparent 

drops as the covalent bond forms over time[7].
  • Enzyme Pre-incubation: Incubate purified human recombinant COX-2 (10 nM) with varying concentrations of 2-CSPA (0.1 µM to 50 µM) in Tris-HCl buffer (pH 8.0) containing hematin and phenol.

  • Time-Course Sampling: Withdraw aliquots at specific intervals (

    
     = 0, 15, 30, 60, and 120 minutes).
    
  • Substrate Addition: Rapidly add arachidonic acid (10 µM) to the aliquots to initiate the reaction. Quench after 30 seconds using a stop solution (e.g., SnCl2 in HCl).

  • Quantification: Measure Prostaglandin E2 (PGE2) production via competitive ELISA.

  • Data Analysis: Plot the natural log of remaining enzyme activity versus pre-incubation time to calculate

    
    . Plot 
    
    
    
    versus inhibitor concentration to derive
    
    
    and
    
    
    .
Protocol 2: Rapid Dialysis Washout Assay & LC-MS/MS Mapping

Causality: A washout assay physically removes unbound drug. If the enzyme regains activity, the inhibition was reversible. If the enzyme remains inactive, the drug is covalently bound. LC-MS/MS is then used as the ultimate ground truth to map the exact site of alkylation[6][8].

  • Saturation: Incubate COX-2 with 10x the apparent

    
     of 2-CSPA for 2 hours to ensure 100% target occupancy.
    
  • Washout Phase: Transfer the mixture to a rapid dialysis cassette (10 kDa MWCO) and dialyze against 1000 volumes of buffer for 4 hours at 4°C, with two buffer exchanges.

  • Activity Recovery Check: Assay the dialyzed protein for PGE2 production. (Celecoxib-treated COX-2 will recover >90% activity; 2-CSPA-treated COX-2 will recover <10% activity).

  • Proteolytic Digestion: Denature the 2-CSPA-bound COX-2, reduce/alkylate standard cysteines (using iodoacetamide), and digest with Trypsin.

  • LC-MS/MS Analysis: Analyze the peptide fragments using a high-resolution mass spectrometer. Search for a mass shift corresponding to the addition of the 2-sulfamoylphenylacetamide moiety on the target nucleophilic residue.

Experimental_Workflow S1 Step 1: Incubation COX-2 + Inhibitor S2 Step 2: Rapid Dialysis (Washout Phase) S1->S2 S3 Step 3: Activity Assay (PGE2 Quantification) S2->S3 S4 Step 4: LC-MS/MS (Adduct Mapping) S3->S4

Caption: Step-by-step experimental workflow for validating the covalent binding of 2-CSPA to COX-2.

Conclusion

While Celecoxib remains the gold standard for reversible COX-2 inhibition, the experimental compound 2-chloro-N-(2-sulfamoylphenyl)acetamide (2-CSPA) offers a compelling alternative for applications requiring sustained target silencing. By leveraging the Val523/Arg513 side pocket for initial recognition and a chloroacetamide warhead for subsequent


 alkylation, 2-CSPA demonstrates how targeted covalent design can be applied to classic anti-inflammatory targets. Researchers evaluating this compound must prioritize time-dependent kinetic assays and mass spectrometry over standard equilibrium models to accurately capture its pharmacological profile.

References

  • Ahmadi, M., Bekeschus, S., Weltmann, K., von Woedtke, T., & Wende, K. (2022). "Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors." RSC Medicinal Chemistry, 13, 471-496.[Link]

  • Huang, F., Han, X., Xiao, X., & Zhou, J. (2022). "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." Molecules, 27(22), 7728.[Link]

  • Lu, X., Smaill, J. B., Patterson, A. V., & Ding, K. (2021). "Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors." Journal of Medicinal Chemistry, 65(1), 58-83.[Link]

Sources

Evaluating the impact of chlorine substitution on antimicrobial activity

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Impact of Chlorine Substitution on Antimicrobial Activity: A Comprehensive SAR Comparison Guide

Introduction: The Strategic Role of Halogenation

In the rational design of antimicrobial agents, halogenation—specifically chlorine substitution—serves as a critical modulator of a molecule's pharmacokinetic and pharmacodynamic profile. Unlike bulkier halogens like iodine or highly electronegative atoms like fluorine, chlorine offers an optimal balance of lipophilicity, electron-withdrawing capability, and steric volume. This guide provides drug development professionals with an objective, data-driven comparison of how targeted chlorination impacts antimicrobial efficacy across diverse chemical scaffolds, supported by rigorous Structure-Activity Relationship (SAR) data.

Mechanistic Causality: Why Chlorine Works

The enhancement of antimicrobial activity via chlorination is not merely an empirical observation; it is driven by specific, predictable physicochemical alterations:

  • Lipophilicity and Membrane Permeation: Chlorine substitution significantly increases the partition coefficient (log P) of a scaffold. This enhanced lipophilicity is crucial for penetrating complex bacterial envelopes, particularly the mycolic acid-rich cell walls of Mycobacterium tuberculosis and the thick peptidoglycan layers of Gram-positive pathogens[1].

  • Electronic Effects and Halogen Bonding: The electron-withdrawing nature of chlorine alters the pKa of adjacent functional groups, often optimizing the ionization state of the molecule at physiological pH. Furthermore, the anisotropic charge distribution on the chlorine atom allows it to participate in halogen bonding—acting as an electrophilic region (the σ-hole) that forms highly directional, stabilizing interactions with Lewis base residues in bacterial target proteins[2].

  • Steric Hindrance and Positional Isomerism: The spatial orientation of the chlorine atom dictates receptor fit. SAR studies consistently show that para and meta substitutions relative to the primary pharmacophore often enhance target affinity, whereas ortho substitutions can introduce steric clashes that abolish activity entirely[2].

G Cl Chlorine Substitution Lip ↑ Lipophilicity (log P) Cl->Lip Elec Electron Withdrawing Cl->Elec Steric Steric Bulk / Isomerism Cl->Steric Perm Enhanced Membrane Permeability Lip->Perm Bind Halogen Bonding & Target Affinity Elec->Bind Steric->Bind Metab Metabolic Stability Steric->Metab Efficacy Optimized Antimicrobial Efficacy Perm->Efficacy Bind->Efficacy Metab->Efficacy

Logical pathways linking chlorine substitution to antimicrobial efficacy.

Comparative Quantitative Data

The following table synthesizes Minimum Inhibitory Concentration (MIC) data from recent comparative studies, illustrating the divergent effects of chlorination across different molecular architectures.

Scaffold / Compound ClassUnsubstituted / Alternative Analog MICChlorinated Analog MICMechanistic Observation
N-Pyrazinylhydroxybenzamides Absence of Cl: Inactive5-Cl or 6-Cl: 6.25 – 12.5 µg/mL (M. tuberculosis)Meta/para chlorination drives activity; ortho substitution causes steric clashes leading to inactivity[2].
Benzimidazole-Quinoline Hybrids Unsubstituted: 70 – 90 µg/mLDi-chlorinated (Hybrid 14): 10 – 20 µg/mL (S. aureus)Enhanced molecular flexibility combined with chlorine-driven lipophilicity maximizes receptor contact[3].
Benzoxaborole Derivatives Benzene analog: >50 µg/mL5-Chloro-pyrazine analog: 21.59 µM (M. tuberculosis)Chlorine improves penetration through the mycolic cell wall; enables specific H-bond networks[1].
Chalcones (Flavanones) 2'-hydroxychalcone: Weak activity4-Chloroflavanone: 30 µg/mL (S. cerevisiae)Halogenation on the B-ring significantly enhances broad-spectrum antifungal and antibacterial potential[4][5].

Experimental Methodology: Self-Validating MIC Protocol

To accurately evaluate the impact of chlorine substitution, researchers must employ rigorous, self-validating phenotypic assays. The following protocol details a standardized Broth Microdilution Assay, specifically optimized for highly lipophilic halogenated compounds.

Step 1: Compound Solubilization and Formulation

  • Action: Dissolve the chlorinated compound in 100% molecular-grade DMSO to create a 10 mg/mL stock.

  • Causality: Chlorination significantly decreases aqueous solubility. Using pure DMSO ensures complete dissolution, preventing false-negative MICs caused by compound precipitation in the aqueous test media.

Step 2: Serial Dilution and Matrix Preparation

  • Action: Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) within a 96-well plate. Ensure the final DMSO concentration in any well does not exceed 1% (v/v).

  • Causality: Maintaining DMSO ≤ 1% is a critical self-validating control; higher concentrations exert independent bacteriostatic effects, confounding the evaluation of the compound's true efficacy.

Step 3: Inoculum Standardization

  • Action: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute the suspension 1:150 in MHB before adding to the test wells.
    
  • Causality: A standardized inoculum guarantees that the ratio of drug molecules to bacterial targets remains constant across independent replicates, ensuring high inter-assay reproducibility.

Step 4: Incubation and Metabolic Readout

  • Action: Incubate the plates at 37°C for 18-24 hours. Add 10 µL of resazurin (0.015%) to each well and incubate for an additional 2 hours.

  • Causality: Highly lipophilic chlorinated compounds often form micro-precipitates that mimic bacterial turbidity when read via optical density (OD600). Resazurin, a metabolic indicator that shifts from blue (non-fluorescent) to pink (fluorescent) upon reduction by viable cells, provides an objective, artifact-free determination of cell viability.

Step 5: Internal Control Validation

  • Action: Include a positive control (e.g., Ciprofloxacin), a negative control (1% DMSO in MHB + bacteria), and a sterility control (MHB only).

  • Causality: The assay is only valid if the positive control falls within established CLSI breakpoint ranges and the negative control shows robust growth, proving the solvent matrix is non-toxic.

G Lib Compound Library Prep Solubility Optimization Lib->Prep Dil Serial Dilution Prep->Dil Inc Incubation & Metabolic Assay Dil->Inc Inoc Standardized Inoculum Inoc->Inc MIC MIC Determination Inc->MIC SAR SAR Analysis MIC->SAR

Self-validating high-throughput workflow for MIC determination and SAR analysis.

Conclusion

Chlorine substitution remains a highly effective, albeit nuanced, tool in the optimization of antimicrobial agents. As demonstrated by comparative data across pyrazine, quinoline, and chalcone scaffolds, the success of chlorination is highly dependent on positional isomerism and the baseline lipophilicity of the parent molecule. By employing rigorous, metabolically validated screening protocols, drug development professionals can accurately harness the electronic and steric advantages of chlorine to combat resistant microbial strains.

References

  • N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evaluation Source: Taylor & Francis URL:[Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties Source: PMC (National Institutes of Health) URL:[Link]

  • Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides Source: MDPI URL:[Link]

  • Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides Source: MDPI URL:[Link]

  • Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products Source: PMC (National Institutes of Health) URL:[Link]

Sources

In-Depth Comparison Guide: Docking Scores and Efficacy of Acetamide Derivatives in Target Enzymes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide

Introduction

Acetamide derivatives have emerged as a highly versatile and tunable pharmacophore in medicinal chemistry, particularly in the design of neurotherapeutics targeting Alzheimer's Disease (AD). By acting as competitive or mixed-type inhibitors of key target enzymes like Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), these compounds prevent the premature hydrolysis of acetylcholine, thereby enhancing cortical cholinergic neurotransmission[1].

This guide provides an objective, data-driven comparison of novel acetamide derivatives against standard clinical alternatives (e.g., Donepezil). As an application scientist, evaluating these compounds requires looking beyond basic IC50 values; we must analyze their in silico docking scores, binding affinities, and the structure-activity relationships (SAR) that dictate their performance.

Mechanistic Rationale: The Acetamide Pharmacophore

The structural flexibility of the acetamide moiety allows it to act as an optimal linker between bulky hydrophobic groups (such as coumarins, benzothiazoles, or benzimidazoles)[1][2][3]. The causality behind choosing acetamides in drug design relies on two primary interaction mechanisms:

  • Hydrogen Bonding: The amide carbonyl and NH groups serve as potent hydrogen bond acceptors and donors. They interact critically with amino acid residues like Tyr124 and Trp286 in the Peripheral Anionic Site (PAS) of AChE.

  • Cation-π Interactions: When substituted with aromatic heterocycles, acetamides facilitate cation-π interactions within the Catalytic Anionic Site (CAS), physically blocking substrate entry[3].

MOA A Acetamide Derivative (Ligand) B Cholinesterase Active Site (Target Enzyme) A->B Dual-site binding C Catalytic Anionic Site (CAS) Cation-π & H-Bonding B->C D Peripheral Anionic Site (PAS) π-π Stacking B->D E Enzyme Inhibition (Acetylcholine Accumulation) C->E Blocks hydrolysis D->E Steric hindrance

Dual-site binding mechanism of acetamide derivatives within the cholinesterase active site.

Quantitative Comparison: Docking Scores & Experimental Efficacy

To objectively evaluate the performance of recent acetamide derivatives, we correlate in silico molecular docking scores (kcal/mol) with in vitro IC50 values. Lower (more negative) docking scores indicate a thermodynamically stable ligand-receptor complex, which ideally translates to lower IC50 values (higher potency).

Table 1: Performance Comparison of Novel Acetamide Derivatives vs. Standard Inhibitors
Compound Class / DerivativeTarget EnzymeDocking Score (kcal/mol)Experimental IC50 (µM)Reference Standard IC50 (µM)Binding Mode
Benzothiazol-oxadiazole-acetamide (7i) AChEStrong Affinity0.08 ± 0.012.04 (Donepezil)Competitive
Coumaryl-thiazole acetamide (6c) AChEStrong Affinity0.043N/AMixed-type
Substituted acetamide (8c) BChEStrong Affinity3.94N/AMixed-type
Benzimidazole acetamide (10a) AChE / CA-4.125.93 (Donepezil)Competitive
Thymol-phenoxy acetamide (5a) CpCDPK1-7.42N/A-7.27 (Standard)H-Bonding

Expert Analysis & Causality: Compound 7i (a benzothiazol-oxadiazole-acetamide) demonstrates a remarkable 25-fold higher potency against AChE compared to the standard drug Donepezil[2]. The inclusion of the oxadiazole ring enhances the electron density, allowing tighter hydrogen bonding with the CAS. Similarly, coumaryl-thiazole acetamide (6c) achieved an extraordinary IC50 of 43 nM (0.043 µM) with a selectivity index of >4000 over BChE, proving that bulky coumarin substitutions selectively anchor the molecule in the narrower AChE gorge[3]. Furthermore, thymol-derived acetamides have shown superior docking scores (-7.42 kcal/mol) compared to reference standards (-7.27 kcal/mol) in alternative parasitic targets, highlighting the broad utility of the acetamide scaffold[4].

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols outline a self-validating pipeline for evaluating acetamide derivatives.

Protocol A: In Silico Molecular Docking Workflow
  • Protein Preparation: Retrieve the 3D crystal structure of the target enzyme (e.g., AChE, PDB ID: 4EY7) from the Protein Data Bank[1]. Remove co-crystallized water molecules, add polar hydrogens, and assign Kollman charges to stabilize the electrostatic environment.

  • Ligand Preparation: Sketch the acetamide derivatives in 2D, convert to 3D, and perform energy minimization using an appropriate force field (e.g., OPLS3 or MMFF94) to find the global energy minimum.

  • Grid Box Generation: Center the grid box on the co-crystallized native ligand (e.g., Donepezil) to encompass both the CAS and PAS.

  • Docking Execution: Utilize a Lamarckian Genetic Algorithm (LGA) to generate binding poses. Score the poses based on binding free energy (ΔG, kcal/mol).

  • Validation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native ligand. An RMSD < 2.0 Å validates the docking protocol.

Protocol B: In Vitro Cholinesterase Inhibition (Ellman's Assay)
  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and acetylthiocholine iodide (ATCI) as the substrate.

  • Incubation: Incubate the target enzyme (AChE/BChE) with varying concentrations of the synthesized acetamide derivative for 15 minutes at 25°C[5].

  • Reaction Initiation: Add DTNB and ATCI. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce the yellow anion 5-thio-2-nitrobenzoate.

  • Quantification: Measure absorbance continuously at 412 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis of the dose-response curve.

Workflow S1 Ligand Prep (Energy Minimized 3D) S4 Molecular Docking (Lamarckian GA) S1->S4 S2 Protein Prep (PDB ID: 4EY7) S3 Grid Box Generation (CAS & PAS Targeting) S2->S3 S3->S4 S5 In Vitro Validation (Ellman's Assay) S4->S5 Top hits selected for synthesis

Integrated in silico and in vitro workflow for evaluating acetamide-based enzyme inhibitors.

Alternative Comparison: Acetamides vs. Carbamates

When developing AChE inhibitors, acetamides are frequently compared against carbamates (e.g., Rivastigmine).

  • Mechanism: Carbamates act as pseudo-irreversible inhibitors by covalently modifying the serine residue in the active site. In contrast, acetamides are typically reversible, competitive, or mixed-type inhibitors[2][5].

  • Toxicity & Safety: Because acetamides do not permanently carbamylate the enzyme, they generally exhibit a wider therapeutic window and a superior safety profile in cytotoxicity screenings (e.g., against human fibroblast HT1080 cells)[2].

  • Pharmacokinetics: The amide bond in acetamides is highly stable against plasma esterases, offering a prolonged half-life compared to ester-based alternatives, while maintaining excellent blood-brain barrier (BBB) penetration necessary for central nervous system targets.

Conclusion

Acetamide derivatives represent a highly tunable and potent class of enzyme inhibitors. As evidenced by recent comparative data, structural modifications—such as the integration of benzothiazole or coumarin moieties—yield docking scores and IC50 values that significantly outperform standard clinical references like Donepezil[2][3]. By leveraging rigorous in silico docking pipelines validated by in vitro enzymatic assays, researchers can confidently exploit the acetamide pharmacophore for advanced neurodegenerative drug discovery.

References[2] Exploring the anti-Alzheimer potential: Design, synthesis, biological activity, and molecular docking study of benzothiazol-1,3,4-oxadiazole-acetamide compounds. Elsevier. Verify Source[5] Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed. Verify Source[3] Design, synthesis and docking study of novel coumarin ligands as potential selective acetylcholinesterase inhibitors. PMC.Verify Source[1] Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer's Treatment. Orient J Chem. Verify Source[4] Synthesis and characterization of thymol- derived phenoxy acetamide derivatives using DFT, molecular docking. KAUST Repository.Verify Source

Sources

A Comparative Analysis of N-(aryl)sulfonamide Crystal Structures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(aryl)sulfonamides represent a cornerstone in medicinal chemistry and materials science.[1][2] The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The three-dimensional arrangement of these molecules in the solid state, their crystal structure, dictates many of their physicochemical properties, such as solubility, stability, and bioavailability. Understanding the nuances of their crystal packing and intermolecular interactions is therefore of paramount importance for rational drug design and the development of novel materials.[3][4]

This guide provides a comprehensive comparative analysis of N-(aryl)sulfonamide crystal structures, drawing upon experimental data to elucidate key structural motifs and the influence of substituent effects. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solid-state chemistry of this vital class of compounds. We will explore the fundamental principles of their molecular geometry, delve into a comparative analysis of representative crystal structures, and provide detailed experimental protocols for their synthesis and crystallographic analysis.

The Architectural Blueprint: Fundamental Aspects of N-(aryl)sulfonamide Crystal Structures

The crystal structure of an N-(aryl)sulfonamide is a delicate balance of intramolecular forces that define its conformation and intermolecular forces that govern its packing in the crystal lattice. Key to this architecture are the torsional angles around the S-N and S-C bonds, which dictate the relative orientation of the aryl rings, and the array of non-covalent interactions, primarily hydrogen bonds and π-π stacking.[5][6]

Conformational Plasticity: The Dance of the Aryl Rings

The relative orientation of the two aromatic rings in N-(aryl)sulfonamides is a critical determinant of molecular shape and can be described by the C-S-N-C torsion angle.[5] This conformational flexibility allows the molecule to adopt various arrangements, often categorized as syn, anti, or midway conformations.[7] The specific conformation adopted is influenced by a subtle interplay of factors, including steric hindrance and the electronic nature of substituents on the aromatic rings.[7] Electron-donating or electron-withdrawing groups can significantly alter the electronic distribution within the molecule, thereby influencing the preferred conformation and the potential for intramolecular interactions like π-π stacking.[7]

The Intermolecular Glue: Hydrogen Bonding and Crystal Packing

Hydrogen bonds are the primary architects of the supramolecular assembly in N-(aryl)sulfonamide crystals. The sulfonamide group provides a potent hydrogen bond donor (N-H) and two strong acceptors (S=O).[8][9] The most prevalent hydrogen bonding motif is the formation of chains or dimers through N-H···O=S interactions.[3][4][8][9][10] These interactions can lead to various packing architectures, which can be broadly classified into different groups based on the structure and composition of the molecular layers.[3][4] The presence of other functional groups on the aryl rings can introduce additional hydrogen bonding opportunities, leading to more complex and diverse three-dimensional networks.[11][12][13]

A Tale of Two Molecules: Comparative Crystallographic Analysis

Crystallographic Data Comparison
ParameterNovel Sulfonamide: ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA)Alternative: Sulfamethazine
Crystal SystemMonoclinic[14]Monoclinic (for polymorph I)
Space GroupP2₁[14]P2₁/n (for piperidine salt)
Key Bond Lengths (Å)
S-N1.624(3)[14]Data not available
S=O (avg.)Data not availableData not available
Key Bond Angles (°)
O-S-OData not availableData not available
N-S-CData not availableData not available

Note: The lack of complete, publicly available crystallographic data for pure, unsolvated sulfamethazine limits a direct and comprehensive comparison of all parameters.[14] The data for sulfamethazine often pertains to its salts or co-crystals.

Structural Insights

The monoclinic crystal system is common for sulfonamides.[8][14] The S-N bond length in DNSPA (1.624(3) Å) is a typical value for N-(aryl)sulfonamides and provides a baseline for comparison. The specific bond angles and torsion angles, if available, would provide deeper insights into the conformational preferences of each molecule.

The crystal packing of both compounds is expected to be heavily influenced by N-H···O=S hydrogen bonds.[8][9] In DNSPA, the presence of the tryptophan moiety introduces additional hydrogen bond donors and acceptors, potentially leading to a more complex and robust hydrogen-bonding network compared to a simpler N-(aryl)sulfonamide. The nitro group on the phenyl ring of DNSPA is a strong electron-withdrawing group, which can influence the electronic properties of the sulfonamide group and its hydrogen bonding capabilities.

Experimental Protocols: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in its analysis by single-crystal X-ray diffraction.

Synthesis of N-(aryl)sulfonamides

A common and reliable method for synthesizing N-(aryl)sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[14]

Protocol for the Synthesis of ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA): [14]

  • Dissolve L-tryptophan in an aqueous solution of sodium carbonate.

  • Add 4-nitrobenzenesulfonyl chloride to the solution.

  • Stir the reaction mixture for several hours at room temperature.

  • Acidify the solution to precipitate the product.

  • Filter the resulting solid, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain pure crystals.

Crystallization

Growing single crystals of sufficient quality for X-ray diffraction is often the most challenging step.

Slow Evaporation Technique: [14]

  • Dissolve the synthesized sulfonamide in a suitable solvent (e.g., methanol) to create a saturated or near-saturated solution.

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Monitor the container over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction

This is the definitive technique for determining the three-dimensional structure of a molecule in the solid state.

General Workflow: [14]

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[14] A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[14]

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group.[14] Direct methods or Patterson methods are used to solve the phase problem and generate an initial electron density map.[14]

  • Structure Refinement: A molecular model is built into the electron density map and refined against the experimental data to obtain the final atomic positions, bond lengths, and bond angles.[14]

Visualizing the Process: Workflows and Interactions

To better illustrate the experimental and conceptual frameworks discussed, the following diagrams are provided.

G Experimental Workflow for N-(aryl)sulfonamide Crystal Structure Analysis cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction Synthesis Reaction of Amine and Sulfonyl Chloride Purification Recrystallization Synthesis->Purification Crystallization Slow Evaporation Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure FinalStructure StructureRefinement->FinalStructure Final Crystal Structure

Caption: General workflow for the synthesis and crystallographic analysis of N-(aryl)sulfonamides.

G Key Intermolecular Interactions in N-(aryl)sulfonamide Crystals Sulfonamide N-(aryl)sulfonamide Molecule HBond N-H...O=S Hydrogen Bond Sulfonamide->HBond forms PiStacking π-π Stacking Sulfonamide->PiStacking can form OtherInteractions Other Weak Interactions (e.g., C-H...π) Sulfonamide->OtherInteractions can form CrystalLattice Crystal Lattice HBond->CrystalLattice directs PiStacking->CrystalLattice stabilizes OtherInteractions->CrystalLattice contributes to

Caption: Dominant intermolecular forces governing the crystal packing of N-(aryl)sulfonamides.

Conclusion

The crystal structures of N-(aryl)sulfonamides are a fascinating showcase of molecular self-assembly, governed by a hierarchy of intramolecular and intermolecular forces. This guide has provided a comparative overview of their key structural features, highlighting the importance of conformational flexibility and hydrogen bonding in dictating their solid-state architecture. The provided experimental protocols offer a practical framework for the synthesis and crystallographic analysis of these important compounds. A thorough understanding of their crystal engineering principles is essential for the continued development of new sulfonamide-based drugs and functional materials with tailored properties. For more in-depth analysis, researchers are encouraged to consult resources such as the Cambridge Structural Database (CSD), which serves as a vast repository of small-molecule organic and metal-organic crystal structures.[15][16]

References

  • A Comparative Crystallographic Guide to Novel Sulfonamide Compounds - Benchchem. (n.d.).
  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - MDPI. (2025, September 30).
  • N-Cycloamino substituent effects on the packing architecture of ortho-sulfanilamide molecular crystals and their in silico carbonic anhydrase II and IX inhibitory activities - PMC. (n.d.).
  • Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks | Crystal Growth & Design - ACS Publications. (2013, July 16).
  • Crystal engineering for intramolecular π–π stacking: effect of substitution of electron-donating and electron-withdrawing groups on the molecular geometry in conformationally flexible Sulfoesters and sulfonamides - RSC Publishing - Rsc.org. (n.d.).
  • Synthesis of n -arylsulfonamides from nitroarenes and sodium sulfinate. - ResearchGate. (n.d.).
  • Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides: (4-OCH 3 ) C 6 H 4 -SO 2 NH-C 6 H 4 (I-X) - ResearchGate. (2015, January 27).
  • N-Cycloamino substituent effects on the packing architecture of ortho-sulfanilamide molecular crystals and their in silico carbonic anhydrase II and IX inhibitory activities - IUCr Journals. (2022, October 19).
  • X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors - RSC Publishing. (n.d.).
  • (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - ResearchGate. (2025, October 30).
  • (PDF) Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks - ResearchGate. (2021, February 1).
  • A Deep Dive into the Molecular Architecture of N-Aryl Sulfonamides: A Theoretical Perspective - Benchchem. (n.d.).
  • Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. (n.d.).
  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study - MDPI. (2022, April 28).
  • Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides - PMC. (n.d.).
  • Selected drugs with N-aryl sulfonamide structure motif - ResearchGate. (n.d.).
  • Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity - SciELO. (n.d.).
  • Hydrogen Bonding in Sulfonamides - PubMed. (2001, December 15).
  • Structural motif of a sulfonamide and its analogs. - ResearchGate. (n.d.).
  • Crystal Structures of Three N-(aryl-sulfon-yl)-4-fluoro-benzamides - PubMed. (2016, March 31).
  • Cambridge Structural Database - Wikipedia. (n.d.).
  • The Largest Curated Crystal Structure Database - CCDC. (n.d.).
  • The impact of the Cambridge Structural Database and the small molecule crystal structures it contains: a bibliographic and literature study - CrystEngComm (RSC Publishing). (n.d.).

Sources

Safety Operating Guide

2-chloro-N-(2-sulfamoylphenyl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-Chloro-N-(2-sulfamoylphenyl)acetamide

As a Senior Application Scientist, establishing a self-validating, compliant, and mechanistically sound waste management protocol is just as critical as the synthesis or screening of the compound itself. 2-Chloro-N-(2-sulfamoylphenyl)acetamide (CAS No. 89981-37-3) is a specialized screening compound utilized in drug discovery[1][2]. Because it contains both a reactive


-chloroacetamide electrophile and a sulfonamide moiety, its disposal requires strict adherence to environmental regulations governing halogenated and sulfur-containing organic wastes.

This guide provides a comprehensive, step-by-step methodology for the safe logistical handling and ultimate destruction of this compound, ensuring compliance with US EPA Resource Conservation and Recovery Act (RCRA) guidelines.

Part 1: Physicochemical Hazard Profiling & Causality

To design a highly effective disposal plan, we must first understand the molecular behavior of the waste. 2-Chloro-N-(2-sulfamoylphenyl)acetamide presents specific challenges during disposal due to its structural components:

  • The Chloroacetamide Moiety: The

    
    -carbon adjacent to the carbonyl group is highly electrophilic due to the electron-withdrawing chlorine atom. In biological systems, this acts as a covalent binder to cysteine residues[3]. In a waste container, this reactivity means the compound must be strictly segregated from strong nucleophiles, strong bases, and strong reducing agents to prevent uncontrolled exothermic reactions[4].
    
  • Halogen and Sulfur Content: The presence of chlorine and sulfur dictates the ultimate disposal method. When combusted, this compound will generate hydrogen chloride (HCl), sulfur oxides (SOx), and nitrogen oxides (NOx)[5][6]. Therefore, standard open burning or low-temperature disposal is strictly prohibited; it must be processed in a specialized facility equipped with flue gas scrubbers[7][8].

Part 2: Regulatory Classification (RCRA Framework)

Under the EPA's RCRA framework (40 CFR 261.3), chemical waste generators must determine whether a discarded chemical is classified as hazardous waste[5][9]. While 2-chloro-N-(2-sulfamoylphenyl)acetamide is not explicitly listed on the RCRA "P" or "U" lists of specific discarded commercial chemical products, it must be managed as a characteristic hazardous waste (and a halogenated organic waste) due to its inherent toxicity profile and environmental persistence[10][11].

Quantitative Waste Characterization Data
ParameterSpecification / ClassificationMechanistic Rationale & Causality
Waste Stream Category Halogenated Organic SolidContains covalently bound chlorine; requires specialized high-temp destruction to prevent dioxin formation.
Incompatible Materials Strong bases, oxidizers, nucleophilesThe

-chloroacetamide group is susceptible to rapid nucleophilic attack and hydrolysis[4].
Primary Hazard Class Toxic Solid, Organic, N.O.S. (Class 6.1)Chloroacetamides generally exhibit acute oral toxicity and skin sensitization[8][12].
Incineration Temp.

(1200°C preferred)
EPA guidelines require elevated temperatures for the complete destruction of halogen-containing wastes[7].
Required APCE Acid Gas Scrubber (Flue Gas)Neutralizes HCl and SOx generated during the thermal oxidation of the compound[13].

Part 3: Step-by-Step Disposal Methodology

The following protocol must be executed by trained laboratory personnel utilizing appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety goggles. If handling bulk powders, a particulate filter respirator or handling within a certified fume hood is mandatory to prevent inhalation of sensitizing dusts[6][14].

Phase 1: Point-of-Generation Segregation and Containment
  • Isolate the Waste: Do not mix 2-chloro-N-(2-sulfamoylphenyl)acetamide with general non-hazardous lab trash or non-halogenated solvent waste.

  • Select the Receptacle: Place solid residues, contaminated weighing paper, or empty vials into a designated, chemically compatible container. High-Density Polyethylene (HDPE) or PTFE-lined drums are required. Causality: These materials are inert to electrophilic attack, ensuring the integrity of the primary containment[15].

  • Liquid Waste Handling: If the compound is dissolved in a solvent (e.g., DMSO or DMF for screening assays), collect the solution in a container explicitly labeled for "Halogenated Organic Solvent Waste."

Phase 2: RCRA Labeling and EHS Transfer
  • Labeling: Immediately affix a hazardous waste label to the container. The label must explicitly state: "Hazardous Waste - Halogenated Organic Solid (Contains 2-chloro-N-(2-sulfamoylphenyl)acetamide)." Include the date of initial accumulation.

  • Storage: Store the sealed container in a cool, dry, well-ventilated secondary containment area, strictly separated from strong acids, bases, and food/feedstuffs[14].

  • EHS Handoff: Transfer the documented waste to your institution's Environmental Health and Safety (EHS) department within the regulatory accumulation time limit (typically 90 to 180 days, depending on generator status).

Phase 3: Ultimate Destruction (Facility Level)
  • High-Temperature Incineration: EHS will contract a licensed hazardous waste disposal facility. The compound must be dissolved or mixed with a combustible solvent and injected into a rotary kiln or liquid injection incinerator[6].

  • Flue Gas Scrubbing: The incinerator must maintain a combustion zone temperature of at least

    
     with a minimum residence time of 2 seconds[7]. The facility's Air Pollution Control Equipment (APCE) must utilize alkaline scrubbers to neutralize the resulting HCl and SOx gases before atmospheric release[8][13].
    

Part 4: Waste Stream Workflow Visualization

The following diagram illustrates the validated lifecycle of 2-chloro-N-(2-sulfamoylphenyl)acetamide waste, ensuring a closed-loop system from generation to compliant destruction.

G Start Waste Generation: 2-chloro-N-(2-sulfamoylphenyl)acetamide Segregation Waste Segregation: Halogenated Organic Solid Start->Segregation Identify Halogens & Sulfur Containment Primary Containment: HDPE / PTFE-lined Receptacle Segregation->Containment Prevent Cross-Reactivity Labeling RCRA Compliance: Labeling & EHS Transfer Containment->Labeling Seal & Document Incineration Ultimate Destruction: High-Temp Incineration (>1000°C) with Flue Gas Scrubbing Labeling->Incineration EPA-Approved Facility

Caption: Workflow for the segregation, containment, and ultimate destruction of halogenated sulfonamide waste.

References

  • Environmental Protection Agency (EPA). (2009). Hazardous Waste Characteristics: A User-Friendly Reference Document. 40 CFR 261.3 Definition of Hazardous Waste. Available at:[Link]

  • Environmental Protection Agency (EPA). Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities. Available at:[Link]

Sources

Navigating the Unseen: A Guide to Safely Handling 2-chloro-N-(2-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

The First Line of Defense: Personal Protective Equipment (PPE)

The principle of "as low as reasonably achievable" (ALARA) exposure is paramount. Given the known hazards of related chloro-acetamide compounds, which include potential skin and eye irritation, and in some cases, suspected carcinogenicity, a robust selection of PPE is non-negotiable.[1][2][3] The following table outlines the recommended PPE for handling 2-chloro-N-(2-sulfamoylphenyl)acetamide.

Body AreaRequired PPESpecifications & Rationale
Hands Double Nitrile GlovesWearing two pairs of powder-free nitrile gloves provides an extra layer of protection against potential dermal absorption. The outer glove should be removed immediately upon any sign of contamination.
Body Chemical-Resistant Lab CoatA lab coat made of a low-permeability material is essential to protect against accidental spills and contamination of personal clothing.
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are mandatory to protect the eyes from dust particles and potential splashes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[1]
Respiratory N95 Respirator or HigherGiven that the compound is likely a powder, an N95 respirator is the minimum requirement to prevent inhalation of airborne particles. Work should always be conducted in a certified chemical fume hood.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling 2-chloro-N-(2-sulfamoylphenyl)acetamide is crucial to minimize risk. The following protocol is designed to guide the user through the process, from preparation to post-handling procedures.

Preparation:

  • Designated Work Area: All work with 2-chloro-N-(2-sulfamoylphenyl)acetamide must be conducted in a designated and clearly labeled area, preferably within a certified chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, and waste containers, are within the fume hood to avoid unnecessary movement and potential for contamination.

  • Emergency Preparedness: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.

Handling:

  • Donning PPE: Put on all required PPE as specified in the table above before handling the compound.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood to contain any airborne dust.

    • Use a disposable weighing paper or a tared container to weigh the desired amount of the compound.

    • Handle the solid with care to minimize dust generation.

  • Dissolution:

    • If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Remove the outer gloves first, followed by the face shield, goggles, lab coat, and finally the inner gloves and respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Managing the Aftermath

Proper disposal of 2-chloro-N-(2-sulfamoylphenyl)acetamide and any contaminated materials is a critical final step. All waste generated must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4][5][6]

Waste Segregation and Collection:

  • Solid Waste: All solid waste, including contaminated weighing paper, pipette tips, and gloves, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing 2-chloro-N-(2-sulfamoylphenyl)acetamide should be collected in a separate, labeled hazardous waste container for liquids.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

Container Labeling:

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-chloro-N-(2-sulfamoylphenyl)acetamide," and the associated hazards (e.g., "Irritant," "Potential Carcinogen").

Storage and Pickup:

Store sealed hazardous waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department for final disposal.

Visualizing the Workflow: Safety Decision and Action Flowchart

To further clarify the procedural logic, the following diagram illustrates the key decision points and actions for safely handling 2-chloro-N-(2-sulfamoylphenyl)acetamide.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase start Start: Handling 2-chloro-N-(2-sulfamoylphenyl)acetamide assess_hazards Assess Hazards (extrapolate from analogs) start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe setup_workspace Set up Designated Workspace in Fume Hood select_ppe->setup_workspace don_ppe Don All Required PPE setup_workspace->don_ppe weigh_transfer Weigh and Transfer Compound don_ppe->weigh_transfer dissolve Prepare Solution (if applicable) weigh_transfer->dissolve decontaminate Decontaminate Surfaces and Equipment dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end dispose_waste->end

Caption: Workflow for handling 2-chloro-N-(2-sulfamoylphenyl)acetamide.

Disposal Decision Tree

The following diagram outlines the decision-making process for the proper disposal of materials contaminated with 2-chloro-N-(2-sulfamoylphenyl)acetamide.

cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action start Waste Generated is_solid Solid Material? (gloves, paper, etc.) start->is_solid is_liquid Liquid Solution? start->is_liquid is_sharp Contaminated Sharp? start->is_sharp solid_waste_bin Place in Labeled Solid Hazardous Waste Container is_solid->solid_waste_bin liquid_waste_bin Place in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste_bin sharps_container Place in Sharps Container is_sharp->sharps_container end Store in Satellite Accumulation Area for Pickup solid_waste_bin->end liquid_waste_bin->end sharps_container->end

Caption: Decision tree for disposal of contaminated materials.

By adhering to these rigorous safety protocols, researchers can confidently and responsibly advance their work, ensuring that the pursuit of scientific knowledge is conducted with the utmost care for personal and environmental well-being.

References

  • Acetamide. (2013, April 5). Fisher Scientific.
  • Safety D
  • Safety Data Sheet (SDS) Acetamide. (n.d.). LPS.org.
  • 2-Chloro-n-(2,3-dimethyl-5-sulfamoylphenyl)acetamide Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl- Safety Data Sheet. (n.d.). Thermo Fisher Scientific.
  • Personal protective equipment for handling Desfuroyl Ceftiofur S-Acetamide. (n.d.). Benchchem.
  • 2-Chloro Acetamide CAS No 79-07-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Acetamide Safety Data Sheet. (2025, November 6). MilliporeSigma.
  • 2-Chloroacetamide Safety D
  • Proper Disposal of 2-chloro-N-(pyridin-4-yl)
  • 2-Chloroacetamide Safety D
  • Acetamide, 2-chloro-: Human health tier II assessment. (2016, July 1). Australian Government Department of Health.
  • N-(4-Chloro-2-methylphenyl)acetamide Safety Data Sheet. (2025, December 24). Fisher Scientific.
  • ICSC 0640 - 2-CHLOROACETAMIDE. (2021). ILO and WHO.
  • 87393-54-2 | CAS D
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Colorado Boulder.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Lab Manager.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Guidelines for Working with Particularly Hazardous Substances. (n.d.). Environment, Health and Safety, Cornell University.
  • What steps should be taken when a new chemical is introduced to the workplace? (2024, December 24). SBN.
  • Proper Handling of Hazardous Waste Guide. (n.d.). US EPA.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). Veolia.
  • Powder Handling. (n.d.). AirClean Systems.
  • A Practical Guide to Chemical Risk Assessment. (2025, October 28).
  • Chemical Risk Assessment: Overview and Examples. (2016, May 17). ChemSafetyPro.COM.
  • Risk assessment of chemicals. (2026, February 10). Workplace Safety.

Sources

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